molecular formula C20H36O3 B13446394 Labdanolic acid

Labdanolic acid

Cat. No.: B13446394
M. Wt: 324.5 g/mol
InChI Key: KHCCSRVJJDOANA-ZOSGAXDSSA-N
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Description

(3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid is a diterpenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid

InChI

InChI=1S/C20H36O3/c1-14(13-17(21)22)7-8-16-19(4)11-6-10-18(2,3)15(19)9-12-20(16,5)23/h14-16,23H,6-13H2,1-5H3,(H,21,22)/t14-,15?,16+,19-,20+/m0/s1

InChI Key

KHCCSRVJJDOANA-ZOSGAXDSSA-N

Isomeric SMILES

C[C@@H](CC[C@@H]1[C@]2(CCCC(C2CC[C@@]1(C)O)(C)C)C)CC(=O)O

Canonical SMILES

CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Cistus ladaniferus: A Comprehensive Technical Guide to Labdanolic Acid Isolation, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cistus ladaniferus, commonly known as the rockrose, is a Mediterranean shrub that serves as a primary natural source of labdanolic acid, a labdane-type diterpene with significant therapeutic potential. This technical guide provides an in-depth overview of Cistus ladaniferus as a source of this valuable bioactive compound. It details the methodologies for extraction, isolation, and quantification of this compound, presents quantitative data on its abundance, and elucidates its molecular mechanism of action, particularly its anti-inflammatory properties through the modulation of key signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Cistus ladaniferus L. is a perennial shrub renowned for the production of a fragrant oleoresin known as labdanum. This resin is a complex mixture of phytochemicals, with a significant portion comprised of labdane-type diterpenes.[1] Among these, this compound stands out due to its abundance and its reported biological activities, including anti-inflammatory and anti-mutagenic properties.[2] Its chemical structure also makes it a valuable precursor for the synthesis of other high-value compounds, such as Ambrox®, a key component in the fragrance industry.[1] This guide focuses on the scientific and technical aspects of utilizing Cistus ladaniferus as a natural and sustainable source of this compound for research and pharmaceutical applications.

Quantitative Analysis of Labdanum and its Fractions

The yield of this compound and its containing fractions from Cistus ladaniferus is dependent on the extraction methodology and the plant material used. The "Andalusian process," a traditional method involving alkaline water extraction, is noted for its higher resin yields compared to other methods like the "Zamorean process."[3] The subsequent processing of the crude labdanum resin into an absolute and further fractionation into diterpenoid and flavonoid fractions allows for the concentration of this compound.

ProductYieldNotesReference(s)
Labdanum Resin (Andalusian Process)7.44 ± 0.41% (DW/FW)Extraction from herbaceous/semi-woody terminal leafy stems.[3]
Labdanum Absolute~70% (w/w) of the resinObtained by methanolic extraction of the crude resin to remove waxes.[3]
Diterpenoid Fraction~75% (w/w) of the absolutePurified from the labdanum absolute by column chromatography. This fraction is rich in this compound.[3]
Flavonoid Fraction~15% (w/w) of the absoluteAlso purified from the labdanum absolute by column chromatography.[3]
This compound and related Diterpenes10-21 mg/g (DW) of mature leavesThis range represents the combined amount of 6-oxocativic acid, 7-oxo-labd-8(9)-en-15-oic acid, and 6β-acetoxy-7-oxo- labd-8(9)-en-15-oic acid, with concentrations varying by season. This compound is also a major component of the resin.[3]

Experimental Protocols

Extraction of Labdanum Resin (Simulated Andalusian Process)

This protocol describes a laboratory-scale simulation of the traditional Andalusian method for extracting labdanum resin from Cistus ladaniferus.

Materials:

  • Fresh or frozen herbaceous/semi-woody terminal leafy stems of Cistus ladaniferus.

  • Sodium carbonate (Na₂CO₃) solution (25 g/L in distilled water).

  • Hydrochloric acid (HCl) solution for acidification.

  • Beakers, heating plate with magnetic stirrer, filtration apparatus (e.g., Buchner funnel with filter paper), centrifugation tubes, and a centrifuge.

Procedure:

  • Weigh 25 g of the plant material and place it in a beaker.

  • Add 200 mL of the 25 g/L sodium carbonate solution to the beaker.

  • Heat the mixture to 60°C and maintain this temperature for 1 hour with continuous stirring. This alkaline solution facilitates the solubilization of the acidic resin from the plant surface.

  • After 1 hour, filter the mixture to remove the plant material, collecting the aqueous extract.

  • Allow the extract to cool to room temperature.

  • Slowly add HCl solution to the extract while stirring to lower the pH, which will cause the labdanum resin to precipitate.

  • Collect the precipitated resin by centrifugation or decantation.

  • Wash the resin with distilled water to remove excess salts.

  • Dry the resin to obtain the crude labdanum.

Preparation of Labdanum Absolute and Diterpenoid Fraction

This protocol details the purification of the crude resin to obtain a wax-free absolute and the subsequent separation of the diterpenoid fraction.

Materials:

  • Crude labdanum resin.

  • Methanol (B129727).

  • Freezer (-20°C).

  • Centrifuge.

  • Rotary evaporator.

  • Silica (B1680970) gel for column chromatography.

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate).

Procedure:

  • Preparation of Labdanum Absolute:

    • Dissolve the crude labdanum resin in warm methanol.

    • Cool the methanolic solution to -20°C for several hours to precipitate the waxes.

    • Separate the precipitated waxes by centrifugation or filtration.

    • Collect the supernatant and evaporate the methanol using a rotary evaporator to obtain the labdanum absolute.[3]

  • Fractionation by Column Chromatography:

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

    • Dissolve the labdanum absolute in a minimal amount of the initial mobile phase.

    • Load the dissolved absolute onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate (B1210297) in hexane).

    • The diterpenoid fraction, containing this compound, will elute first, followed by the more polar flavonoid fraction.[4]

    • Collect the fractions and evaporate the solvent to obtain the purified diterpenoid and flavonoid fractions.

Quantification of this compound by GC-MS

Due to its lack of a UV chromophore, this compound is not easily quantifiable by HPLC-UV/DAD.[3][4] A common method for its analysis is Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to its more volatile methyl ester.

Materials:

  • Diterpenoid fraction or labdanum absolute.

  • Diazomethane or another suitable methylating agent (e.g., trimethylsilyldiazomethane).

  • GC-MS system with a suitable capillary column (e.g., DB-5).

  • Internal standard (optional, for absolute quantification).

Procedure:

  • Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add the methylating agent (e.g., an ethereal solution of diazomethane) dropwise until a persistent yellow color is observed, indicating complete methylation of the carboxylic acids.

    • Allow the reaction to proceed for a few minutes.

    • Remove the excess methylating agent and solvent under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

    • Inject an aliquot of the sample into the GC-MS system.

    • Use a temperature program that allows for the separation of the components of interest. For example, an initial temperature of 60°C, ramped to 280°C.

    • Identify the methyl labdanolate peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound based on the peak area relative to an internal or external standard curve.

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives have been shown to exert significant anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the expression of genes involved in inflammation. Studies on this compound methyl ester (LAME) have demonstrated its ability to inhibit this pathway.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n NFkB_IkB->NFkB Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_genes Labdanolic_Acid This compound Derivative (LAME) Labdanolic_Acid->TAK1 Labdanolic_Acid->IKK_complex

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

LAME inhibits the phosphorylation of TAK1, an upstream kinase, and the IKK complex. This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[1]

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in the cellular response to inflammatory stimuli. This compound derivatives have also been found to interfere with this pathway.

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 P JNK JNK Upstream_Kinases->JNK P ERK ERK Upstream_Kinases->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Pro_inflammatory_Response Pro-inflammatory Response Transcription_Factors->Pro_inflammatory_Response Labdanolic_Acid This compound Derivative (LAME) Labdanolic_Acid->p38 Labdanolic_Acid->JNK Labdanolic_Acid->ERK

Caption: Inhibition of the MAPK signaling pathway by a this compound derivative.

LAME has been shown to inhibit the phosphorylation of key MAPK members: p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[1] By preventing the activation of these kinases, the downstream signaling cascade that leads to the activation of transcription factors like AP-1 (Activator protein 1) is blocked, resulting in a diminished pro-inflammatory response.

Conclusion

Cistus ladaniferus represents a robust and sustainable natural source of this compound, a diterpene with considerable potential in the pharmaceutical and cosmeceutical industries. This guide has provided a comprehensive overview of the extraction, purification, and quantification of this compound from this plant source. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a solid foundation for its further investigation as an anti-inflammatory agent. The detailed protocols and quantitative data presented herein are intended to facilitate future research and development efforts aimed at harnessing the therapeutic benefits of this valuable natural product.

References

The Biosynthesis of Labdanolic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Labdanolic acid, a bicyclic diterpenoid, is a key component of labdanum resin, produced by plants of the Cistus genus.[1][2] This guide provides a comprehensive technical overview of the biosynthetic pathway of this compound, focusing on the enzymatic cascade from the universal C20 precursor to the final oxidized product. It details the roles of diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), presents quantitative data from homologous pathways, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.

Introduction to this compound

Labdane-type diterpenoids are a large and structurally diverse class of natural products, with over 7,000 known members.[3] They are characterized by a bicyclic decalin core structure.[3] The name "labdane" itself is derived from labdanum, the fragrant oleoresin secreted from the glandular trichomes of rockrose plants (Cistus species), from which these compounds were first isolated.[2][4] this compound and its relatives exhibit a wide range of biological activities, including antimicrobial and cytotoxic properties, making them compelling targets for pharmacological research and drug development.[1] The biosynthesis occurs predominantly in the glandular trichomes of young leaves, with expression of the relevant genes often induced by developmental cues and external stimuli such as mechanical wounding.[1]

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-stage process localized within plant cell plastids and the endoplasmic reticulum. It begins with a universal precursor and proceeds through cyclization and oxidation stages.

Stage 1: Precursor Formation

The pathway originates with the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Through the action of prenyltransferases, three molecules of IPP are sequentially condensed with one molecule of DMAPP to yield the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[3]

Stage 2: Bicyclic Skeleton Formation

This stage involves two mechanistically distinct classes of diterpene synthases (diTPSs) that convert the linear GGPP into a bicyclic labdane (B1241275) skeleton.

  • Class II diTPS Catalysis: The first committed step is a protonation-initiated cyclization of GGPP catalyzed by a Class II diTPS. In Cistus creticus, the key enzyme identified for this step is copal-8-ol diphosphate synthase (CcCLS) .[1][5] This enzyme catalyzes the bicyclization of GGPP to form the stable bicyclic intermediate, copal-8-ol diphosphate.[1][6]

  • Class I diTPS Catalysis: Following the Class II reaction, a Class I diTPS utilizes the bicyclic diphosphate intermediate as its substrate. These enzymes, often called kaurene synthase-like (KSL), catalyze the ionization of the diphosphate group, initiating a second cyclization or rearrangement to form the final diterpene olefin skeleton.[3] While the specific Class I diTPS that acts on copal-8-ol diphosphate in the this compound pathway has not yet been definitively characterized, it is a required step to generate the labdane backbone.

Stage 3: Oxidative Tailoring

The final stage involves the modification of the labdane skeleton by "tailoring" enzymes, primarily cytochrome P450 monooxygenases (CYPs) .[3] These enzymes, typically located on the endoplasmic reticulum, catalyze a series of oxidation reactions. For the synthesis of this compound, a CYP-mediated three-step oxidation of a methyl group on the labdane skeleton to a carboxylic acid (CH₃ → CH₂OH → CHO → COOH) is hypothesized. This multi-step oxidation cascade transforms the hydrocarbon precursor into the final this compound.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes directly leading to this compound are not yet fully available, data from homologous, well-characterized diterpene synthases from rice (Oryza sativa) provide representative values for these enzyme classes.

Enzyme ClassHomologous EnzymeSubstrateK_m_ (μM)k_cat_ (s⁻¹)Optimal pHDivalent Cation
Class II diTPS OsCPS1 (ent-CPP synthase)GGPP1.8 ± 0.20.49 ± 0.027.0-7.5Mg²⁺, Mn²⁺
Class II diTPS OsCPS2 (syn-CPP synthase)GGPP1.3 ± 0.10.35 ± 0.017.0-7.5Mg²⁺, Mn²⁺
Class I diTPS OsKSL7 (Kaurene Synthase-Like)ent-CPP0.4 ± 0.10.12 ± 0.017.5Mg²⁺
Cytochrome P450 Varies widelyDiterpene OlefinTypically 1-50 µMHighly variable~7.4NADPH-dependent

Table 1: Representative kinetic parameters for diterpene synthases and general characteristics of terpene-oxidizing cytochrome P450s. Data for OsCPS1 and OsCPS2 are illustrative for Class II diTPSs. Kinetic properties of CYPs are highly substrate- and enzyme-dependent.

Visualizing the Biosynthetic and Experimental Pathways

Biosynthetic Pathway of this compound

This compound Biosynthesis GGPP Geranylgeranyl-PP C8olPP Copal-8-ol-PP GGPP->C8olPP CcCLS CcCLS (Class II diTPS) Labdane Labdane Skeleton (e.g., Labda-8,13-dien-15-ol) C8olPP->Labdane ClassI Class I diTPS (putative) Hydroxylated Hydroxylated Intermediate Labdane->Hydroxylated CYP1 Cytochrome P450 (Hydroxylase) Aldehyde Aldehyde Intermediate Hydroxylated->Aldehyde CYP2 Cytochrome P450 (Oxidase/Dehydrogenase) LabdanolicAcid This compound Aldehyde->LabdanolicAcid CYP3 Cytochrome P450 (Dehydrogenase) CcCLS->C8olPP CcCLS (Class II diTPS) ClassI->Labdane Class I diTPS (putative) CYP1->Hydroxylated CYP-mediated oxidation CYP2->Aldehyde CYP3->LabdanolicAcid

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Experimental Workflow for Gene Discovery and Functional Validation

Experimental Workflow Tissue Plant Tissue Collection (e.g., Cistus creticus trichomes) RNASeq RNA Isolation & Transcriptome Sequencing (RNA-Seq) Tissue->RNASeq GeneID Candidate Gene Identification (Bioinformatics analysis for diTPS & CYP motifs) RNASeq->GeneID Cloning Gene Cloning & Vector Construction (Full-length cDNA into expression vectors) GeneID->Cloning Expression Heterologous Expression (e.g., E. coli or S. cerevisiae) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA affinity chromatography) Expression->Purification Assay In Vitro / In Vivo Enzyme Assays Purification->Assay Analysis Product Identification (GC-MS / LC-MS) Assay->Analysis Kinetics Enzyme Kinetic Analysis (Determine Km, kcat) Analysis->Kinetics

Caption: Workflow for identifying and characterizing biosynthesis genes.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the key experimental stages involved in elucidating the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of a Candidate Diterpene Synthase

This protocol describes the expression of a candidate diTPS (e.g., CcCLS) in E. coli and its subsequent purification.

  • Vector Construction: The full-length open reading frame of the candidate diTPS, excluding the plastidial transit peptide, is cloned into a pET-series or similar expression vector containing an N-terminal polyhistidine (His₆) tag.

  • Bacterial Transformation: The resulting plasmid is transformed into an E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight at 37°C. This starter culture is then used to inoculate 1 L of fresh LB medium.

  • Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is subsequently incubated at a lower temperature (e.g., 18-22°C) for 16-24 hours to improve protein solubility.[7][8]

  • Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Cells are lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C). The supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged diTPS is eluted with a high-concentration imidazole buffer (e.g., 250 mM).

  • Verification: Protein purity and concentration are assessed by SDS-PAGE and a Bradford assay, respectively.

Protocol 2: In Vitro Functional Assay of Diterpene Synthases

This protocol is for determining the enzymatic product of a purified diTPS.

  • Reaction Mixture: The assay is performed in a glass vial. A typical 100 µL reaction mixture contains:

    • HEPES or Tris-HCl buffer (25-50 mM, pH 7.4).[9]

    • MgCl₂ (10-15 mM).[9]

    • Dithiothreitol (DTT) (5 mM).

    • Purified diTPS enzyme (2-5 µg).[7]

    • Substrate:

      • For a Class II diTPS: GGPP (2-5 µM).

      • For a Class I diTPS: The product of the Class II diTPS (e.g., copal-8-ol diphosphate) (2-5 µM).

  • Incubation: The reaction is initiated by adding the substrate and incubated at 30°C for 1-2 hours.[9]

  • Dephosphorylation (for GC-MS analysis): To analyze the diphosphate products, they must be dephosphorylated. Add 10 units of alkaline phosphatase to the reaction and incubate for an additional 1-2 hours at 37°C. This converts the diterpene diphosphates to their corresponding alcohols (e.g., copal-8-ol).

  • Extraction: The reaction products are extracted by adding 200 µL of an organic solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., nonyl acetate). The mixture is vortexed vigorously and centrifuged to separate the phases. The organic (upper) phase is carefully transferred to a new vial for analysis.

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: In Vitro Assay for a Labdane-Oxidizing Cytochrome P450

This protocol describes a method to test the activity of a candidate CYP enzyme using microsomes prepared from heterologous systems (e.g., yeast or insect cells).

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Phosphate buffer (100 mM, pH 7.4).

    • Microsomal preparation containing the candidate CYP and its redox partner, NADPH-cytochrome P450 reductase (CPR).

    • Diterpene substrate (e.g., a labdane olefin) dissolved in a minimal volume of DMSO or ethanol (B145695) (final concentration typically 10-50 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction proceeds at 37°C for 30-60 minutes with gentle shaking.

  • Quenching and Extraction: The reaction is stopped by adding 100 µL of ice-cold acetonitrile (B52724) or ethyl acetate. The mixture is vortexed and centrifuged. The supernatant/organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Derivatization for GC-MS: To analyze hydroxylated or carboxylated products by GC-MS, the dried residue must be derivatized. Resuspend the sample in a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) and heat at 70°C for 30 minutes to convert acidic protons (on hydroxyl and carboxyl groups) to trimethylsilyl (B98337) (TMS) ethers/esters.

  • Analysis: The derivatized sample is analyzed by GC-MS to identify the oxidized products.

Conclusion

The biosynthesis of this compound in Cistus plants is a classic example of labdane-type diterpenoid metabolism, involving a sequential enzymatic cascade of a Class II diTPS, a Class I diTPS, and multiple oxidative steps catalyzed by cytochrome P450s. The identification of CcCLS in Cistus creticus has provided a crucial entry point into this pathway.[1] Future research, leveraging the transcriptomic data and protocols outlined here, should focus on the functional characterization of the downstream Class I diTPS and the specific CYP enzymes responsible for the final oxidative tailoring. A complete elucidation of this pathway will not only advance our fundamental understanding of plant specialized metabolism but also provide the genetic tools necessary for the heterologous production of this compound and related high-value compounds in microbial or synthetic biology platforms.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Labdanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies pertaining to labdanolic acid, a significant diterpenoid found in nature.

Chemical Structure and Properties

This compound is a bicyclic diterpenoid characterized by a labdane (B1241275) skeleton.[1] Its chemical formula is C₂₀H₃₆O₃, with a molecular weight of 324.5 g/mol .[2][3] The structure consists of a decalin (bicyclo[4.4.0]decane) ring system fused with a side chain terminating in a carboxylic acid.

The systematic IUPAC name for the naturally occurring enantiomer of this compound is (3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid.[2] This nomenclature precisely defines the absolute configuration of all stereocenters within the molecule.

Visualization of the Chemical Structure

stereochemistry_labdanolic_acid cluster_molecule This compound Chiral Centers cluster_nomenclature Nomenclature Systems cluster_determination Determination Methods C1 C1 (R) C2 C2 (R) C1->C2 RS R/S System (Cahn-Ingold-Prelog) C1->RS describes C8a C8a (S) C2->C8a C3_side C3' (S) DL D/L System (Relative Configuration) pm (+)/(-) or d/l (Optical Rotation) ord Optical Rotatory Dispersion pm->ord measured by xray X-ray Crystallography xray->C1 determines nmr NMR Spectroscopy (e.g., with chiral shift reagents) isolation_workflow start Harvest Cistus ladanifer extraction Immerse in warm Na₂CO₃ solution start->extraction filtration Filter to remove plant material extraction->filtration precipitation Acidify filtrate to precipitate resin filtration->precipitation separation Collect resin via decantation/skimming precipitation->separation drying Dry the crude resin separation->drying purification Column Chromatography drying->purification end Pure this compound purification->end enzyme_inhibition cluster_pathway Carbohydrate Digestion Pathway cluster_outcome Physiological Effect Carbs Dietary Carbohydrates Enzyme α-Amylase / α-Glucosidase Carbs->Enzyme substrate Glucose Glucose Absorption Glucose Absorption in Intestine Glucose->Absorption Enzyme->Glucose product LabdanolicAcid This compound LabdanolicAcid->Inhibition Inhibits BloodSugar Reduced Postprandial Hyperglycemia Absorption->BloodSugar

References

A Comprehensive Technical Guide to Labdanolic Acid: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of labdanolic acid, a naturally occurring diterpenoid. This document consolidates key data, outlines experimental protocols for its isolation, and explores its mechanism of action, offering a valuable resource for its application in research and drug development.

Physicochemical Properties of this compound

This compound is a diterpene that is a major component of the resin from plants of the Cistus genus, particularly Cistus ladanifer (Rockrose).[1] Its properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitation(s)
Molecular Formula C₂₀H₃₆O₃[2][3]
Molecular Weight 324.5 g/mol [2][3]
IUPAC Name (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid[3]
CAS Number 10267-24-0[4]
Physical Form Solid
Boiling Point 439.3 ± 18.0 °C (Predicted)
pKa 4.79 ± 0.10 (Predicted)
XLogP3 5.2[2]
Storage Temperature -20°C

Chemical Structure

The chemical structure of this compound features a labdane (B1241275) skeleton, which is a bicyclic diterpene framework. This structure includes a carboxylic acid group and a tertiary alcohol, which are key to its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While a complete set of experimental spectra is not consistently available in the public domain, the following table summarizes the expected spectral characteristics based on its functional groups and available mass spectrometry data.

Table 2: Spectral Data for this compound

TechniqueExpected/Observed CharacteristicsCitation(s)
¹H-NMR - Signals for multiple methyl groups (singlets and doublets).- Broad signal for the carboxylic acid proton (-COOH).- Signal for the tertiary alcohol proton (-OH).- Complex multiplets for the methylene (B1212753) (-CH₂) and methine (-CH) protons in the aliphatic rings and side chain.[5][6][7]
¹³C-NMR - Signal for the carbonyl carbon of the carboxylic acid (~170-185 ppm).- Signal for the carbon bearing the hydroxyl group (~70-80 ppm).- Multiple signals in the aliphatic region (10-60 ppm) corresponding to the methyl, methylene, and methine carbons of the fused ring system and side chain.[8][9]
Infrared (IR) Spectroscopy - Broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).- Strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).- Absorption for the O-H stretch of the tertiary alcohol (~3200-3600 cm⁻¹).- Absorptions for C-H stretching of alkane groups (~2850-3000 cm⁻¹).- C-O stretching absorption (~1210-1320 cm⁻¹).[10][11]
UV-Visible Spectroscopy This compound does not possess a significant chromophore, thus it is not expected to show strong absorbance in the UV-Visible range (200-800 nm). This makes its detection by UV-based HPLC challenging.[12][13][14]
Mass Spectrometry (LC-MS) - [M+H]⁺: m/z 325.2737- [M+Na]⁺: m/z 347.2556[2]

Experimental Protocols

4.1. Extraction and Isolation of this compound from Cistus ladanifer

This compound is a primary constituent of labdanum resin, which is extracted from the leaves and stems of Cistus ladanifer.[1] The following protocol is a synthesized methodology based on established industrial and laboratory practices, such as the "Andalusian process".[12][15]

Objective: To extract and purify this compound from Cistus ladanifer plant material.

Materials:

  • Fresh or dried leaves and stems of Cistus ladanifer

  • Sodium carbonate (Na₂CO₃) solution (e.g., 25 g/L)

  • Hydrochloric acid (HCl) or another suitable acid for neutralization

  • Methanol (B129727) or ethanol

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

  • Standard laboratory glassware, heating mantle, rotary evaporator, and chromatography columns

Methodology:

  • Extraction of Crude Labdanum Resin: a. Submerge the Cistus ladanifer plant material in a warm aqueous solution of sodium carbonate (pH ~11).[12] b. Heat the mixture gently to facilitate the extraction of the acidic resin into the alkaline solution. c. Separate the plant material by filtration. d. Acidify the aqueous extract slowly with HCl to precipitate the crude labdanum resin. e. Collect the precipitated resin by decantation or filtration.

  • Separation of Waxes: a. Dissolve the crude resin in methanol. Methanol is effective at separating the resin components from long-chain hydrocarbon waxes.[12] b. Cool the solution to precipitate the waxes. c. Filter the cold solution to remove the waxes, and collect the methanol-soluble fraction (labdanum absolute). d. Concentrate the methanol extract using a rotary evaporator to yield the wax-free resin.

  • Purification by Column Chromatography: a. Prepare a silica gel column packed in hexane. b. Dissolve the wax-free resin in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate). c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC). This compound, being a polar compound, will elute in the more polar fractions. f. Combine the fractions containing pure this compound (as determined by TLC and subsequent spectral analysis). g. Evaporate the solvent to yield purified this compound.

extraction_workflow start Cistus ladanifer Plant Material extraction Alkaline Water Extraction (Na₂CO₃) start->extraction filtration1 Filtration extraction->filtration1 plant_waste Plant Waste filtration1->plant_waste acidification Acidification (HCl) filtration1->acidification Aqueous Extract precipitation Precipitation acidification->precipitation resin Crude Labdanum Resin precipitation->resin dissolution Dissolution in Methanol resin->dissolution cooling Cooling & Filtration dissolution->cooling waxes Waxes cooling->waxes concentration Concentration (Rotary Evaporator) cooling->concentration Methanol Solubles chromatography Silica Gel Column Chromatography concentration->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions evaporation Solvent Evaporation fractions->evaporation product Purified this compound evaporation->product

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities, with anti-inflammatory effects being the most prominently studied.

5.1. Anti-inflammatory Activity

Labdane-type diterpenes, including this compound, have demonstrated significant anti-inflammatory properties.[16][17] Studies on this compound methyl ester (LAME), a close derivative, have provided detailed insights into the underlying molecular mechanisms. LAME has been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[18] This effect is achieved by inhibiting the expression of the genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]

5.2. Signaling Pathway Modulation

The anti-inflammatory effects of LAME are mediated through the inhibition of critical pro-inflammatory signaling pathways. The primary target identified is the Transforming growth factor-β-activated kinase 1 (TAK1).[18]

  • Inhibition of TAK1: TAK1 is an upstream kinase that is essential for the activation of both the NF-κB and MAPK signaling cascades in response to inflammatory stimuli like LPS. By inhibiting the phosphorylation and activation of TAK1, LAME effectively blocks these downstream pathways.[18]

  • Inhibition of NF-κB Pathway: The inhibition of TAK1 prevents the subsequent activation of the IκB kinase (IKK) complex. This leads to the stabilization of IκBα and IκBβ, which remain bound to the NF-κB p65 subunit, preventing its translocation to the nucleus. As a result, the transcription of NF-κB target genes, including those for pro-inflammatory cytokines like IL-6 and TNF-α, is suppressed.[18]

  • Inhibition of MAPK Pathway: TAK1 is also an upstream activator of the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK). Inhibition of TAK1 by LAME leads to reduced phosphorylation and activation of these MAPKs, further contributing to the suppression of the inflammatory response.[18][19]

These findings suggest that this compound likely shares a similar mechanism of action, making it a promising candidate for the development of novel anti-inflammatory agents.

anti_inflammatory_pathway cluster_pathway Anti-inflammatory Signaling Pathway of this compound Derivatives LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates MAPKs->Nucleus Activates Transcription Factors Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation LabdanolicAcid This compound (Derivative LAME) LabdanolicAcid->TAK1 Inhibits Phosphorylation

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

5.3. Other Potential Biological Activities

  • Antioxidant Activity: this compound has been suggested to possess antioxidant properties, which is a common feature of many plant-derived polyphenols and terpenoids.[20] This activity is likely due to its ability to scavenge free radicals, although detailed mechanistic studies are limited.

  • Antimicrobial and Antifungal Activity: Extracts from Cistus ladanifer, rich in this compound and other compounds, have shown activity against various bacteria and fungi.[21] However, the specific contribution of purified this compound to this activity requires further investigation.

Conclusion and Future Directions

This compound is a bioactive natural product with well-defined physicochemical properties and significant therapeutic potential, particularly as an anti-inflammatory agent. Its mechanism of action, elucidated through studies of its methyl ester, involves the inhibition of the key upstream kinase TAK1, leading to the suppression of the NF-κB and MAPK signaling pathways.

Future research should focus on obtaining a complete set of experimental spectral and physical data for pure this compound. Furthermore, while its anti-inflammatory properties are promising, further studies are needed to explore its antioxidant, antimicrobial, and other potential pharmacological activities in detail. The development of efficient and scalable purification protocols will also be crucial for advancing its use in preclinical and clinical research. This comprehensive understanding will pave the way for the development of this compound as a novel therapeutic agent.

References

The Strategic Utility of Labdanolic Acid in Diterpene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdanolic acid, a naturally occurring bicyclic diterpene primarily isolated from the resin of Cistus ladaniferus, stands as a versatile and economically significant precursor for the synthesis of a wide array of complex diterpenes.[1][2][3][4][5][6][7] Its inherent stereochemistry and functional groups provide a valuable starting point for the construction of bioactive molecules, including those with potential applications in the pharmaceutical and fragrance industries.[1][4][8] This technical guide delineates the role of this compound as a foundational building block in diterpene synthesis, with a particular focus on the preparation of tricyclic diterpenes such as methyl ent-isocopalate, a key intermediate for bioactive spongianes.[1][2][3]

Core Synthesis Pathway: From this compound to Methyl ent-Isocopalate

The transformation of this compound into more complex tricyclic diterpenes necessitates strategic modifications to introduce unsaturation at key positions. A well-established four-step synthesis route effectively converts this compound to methyl ent-isocopalate.[1][2] This process involves the initial esterification of this compound, followed by dehydration and isomerization, introduction of unsaturation in the side chain, and finally, acid-catalyzed cyclization.

A schematic overview of this synthetic pathway is presented below:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Dehydration & Isomerization cluster_2 Step 3: Side-chain Unsaturation cluster_3 Step 4: Cyclization labdanolic_acid This compound methyl_labdanolate Methyl Labdanolate labdanolic_acid->methyl_labdanolate CH₂N₂ methyl_labdenoate Methyl Δ⁸-labden-15-oate methyl_labdanolate->methyl_labdenoate I₂ / Benzene (B151609) (reflux) alkene_mixture Diastereoisomeric Alkenes methyl_labdenoate->alkene_mixture 1. LDA, PhSeCl 2. H₂O₂, HOAc/THF methyl_ent_isocopalate Methyl ent-isocopalate alkene_mixture->methyl_ent_isocopalate HCOOH

Caption: Overall workflow for the synthesis of methyl ent-isocopalate from this compound.

Quantitative Data Analysis

The efficiency of the initial dehydration and isomerization step is highly dependent on the reaction conditions. The following table summarizes the quantitative outcomes under varying temperatures and reaction times.

EntryBath Temperature (°C)Time (h)Product(s)Yield (%)Ratio
110042d98-
21000.32c + 2d983:2
38512a + 2b + 2c981:2:7
Table adapted from Urones et al.[1]

Product Key:

  • 2a: Methyl labd-8(17)-en-15-oate

  • 2b: Methyl labd-7-en-15-oate

  • 2c: Methyl Δ⁸-labden-15-oate

  • 2d: Rearranged product

Detailed Experimental Protocols

Step 1: Esterification of this compound

This compound is first converted to its methyl ester, methyl labdanolate, to protect the carboxylic acid functionality. This is typically achieved using diazomethane.

Step 2: Dehydration and Isomerization of Methyl Labdanolate

The crucial introduction of unsaturation in the bicyclic system is accomplished through dehydration and isomerization of methyl labdanolate.

  • Reagents: Methyl labdanolate, iodine (I₂), benzene.

  • Procedure: A solution of methyl labdanolate and an almost equimolar amount of iodine in benzene is refluxed.[1]

  • Reaction Monitoring: The reaction progress is monitored to optimize the formation of the desired Δ⁸-labden-15-oate isomer (2c). As indicated in the data table, shorter reaction times and lower temperatures can lead to a mixture of isomers.[1]

The logical flow for optimizing the desired isomer is depicted below:

Isomerization_Logic start Methyl Labdanolate dehydration Dehydration start->dehydration isomer_mixture Mixture of Dehydrated Products (2a, 2b, 2c) dehydration->isomer_mixture isomerization Isomerization isomer_mixture->isomerization desired_product Methyl Δ⁸-labden-15-oate (2c) isomerization->desired_product Controlled Time & Temp rearranged_product Rearranged Product (2d) isomerization->rearranged_product Increased Time or Temp

Caption: Control logic for the dehydration and isomerization of methyl labdanolate.

Step 3: Introduction of Unsaturation in the Side-Chain

The next key transformation is the creation of a double bond in the side chain of methyl Δ⁸-labden-15-oate. This is achieved via the formation and subsequent elimination of an ester α-selenide.[1]

  • Reagents:

    • Lithium diisopropylamide (LDA) solution (prepared in situ)

    • Phenylselenium chloride (PhSeCl)

    • 30% Hydrogen peroxide (H₂O₂)

    • 3% Acetic acid in tetrahydrofuran (B95107) (HOAc/THF)

  • Procedure:

    • The enolate of the ester is formed by treatment with an LDA solution at low temperature (-78 °C).

    • The enolate is then reacted with phenylselenium chloride to form the α-selenide.

    • The resulting mixture of selenides is oxidized with 30% hydrogen peroxide in a solution of 3% acetic acid in THF.

    • The intermediate selenoxides undergo spontaneous elimination of phenylselenic acid to yield a diastereoisomeric mixture of alkenes (Δ¹³⁻¹⁴) with a 95% yield.[1]

  • Purification: The diastereoisomeric alkenes can be separated by careful chromatography using a hexane/EtOAc (98:2) eluent.[1]

Step 4: Cyclization to Methyl ent-Isocopalate

The final step is the acid-catalyzed cyclization of the diastereoisomeric alkenes to form the tricyclic skeleton of methyl ent-isocopalate.

  • Reagent: Formic acid (HCOOH).

  • Procedure: The separated alkenes are treated with formic acid to induce cyclization.[1] The geometry of the resulting products can be confirmed by ¹H NMR spectroscopy, with the chemical shift of the H-14 proton being a key diagnostic signal.[1]

Conclusion

This compound serves as a readily available and versatile chiral pool starting material for the efficient synthesis of complex diterpenes. The methodologies outlined in this guide, particularly the four-step synthesis of methyl ent-isocopalate, highlight the strategic transformations required to convert this natural product into valuable synthetic intermediates. For researchers and professionals in drug development, the ability to leverage natural precursors like this compound is paramount for the sustainable and cost-effective production of novel bioactive compounds. The detailed protocols and quantitative data presented herein provide a solid foundation for further exploration and optimization of diterpene synthesis.

References

The Biological Activity of Crude Cistus ladaniferus Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of crude extracts from Cistus ladaniferus, the Mediterranean rockrose. Esteemed for its traditional medicinal uses, recent scientific investigations have begun to systematically evaluate and quantify its therapeutic potential. This document synthesizes key findings on its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, offering detailed experimental protocols and comparative data to support further research and development.

Extraction of Bioactive Compounds from Cistus ladaniferus

The biological efficacy of Cistus ladaniferus extracts is intrinsically linked to the method of extraction and the solvents employed. These factors determine the profile of bioactive compounds, such as polyphenols and flavonoids, that are isolated. Common extraction techniques include maceration, Soxhlet extraction, and infusion.

A variety of solvents, ranging in polarity, are utilized to selectively extract different compounds. Ethanolic and methanolic extracts have been shown to possess significant antioxidant and antiproliferative activities, while aqueous extracts have demonstrated notable anti-inflammatory effects.[1][2] The choice of solvent is a critical parameter that dictates the therapeutic potential of the resulting extract.

Antioxidant Activity

Crude extracts of Cistus ladaniferus exhibit potent antioxidant properties, primarily attributed to their high content of phenolic compounds.[3] These compounds can neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Antioxidant Data
Extraction SolventPlant PartAssayIC50 (µg/mL)Reference
MethanolLeavesDPPH47[4]
EthanolLeavesDPPH98[5]
WaterLeavesDPPH82[5]
DecoctionLeavesDPPH66[5]
EthanolLeavesDPPH266.6 ± 0.828[1]
Ethyl AcetateLeavesDPPH495.2 ± 3.51[1]
DichloromethaneLeavesDPPH825.16 ± 11.18[1]
HexaneLeavesDPPH> 1000[1]
60% Methanol (Maceration)Aerial PartsDPPH5.49 ± 0.48[2]
60% Methanol (Soxhlet)Aerial PartsDPPH4.08 ± 0.31[2]
100% Methanol (Maceration)Aerial PartsDPPH10.20 ± 1.37[2]
100% Methanol (Soxhlet)Aerial PartsDPPH5.88 ± 0.26[2]

Antimicrobial Activity

Cistus ladaniferus extracts have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[3] This has significant implications for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.

Quantitative Antimicrobial Data
Extract TypeMicroorganismMIC (mg/mL)Reference
EthanolicEscherichia coli25[6]
EthanolicStaphylococcus aureus25[6]
EthanolicStaphylococcus epidermidis25[6]
Essential OilStaphylococcus aureus6.25[7]
Essential OilEscherichia coli25[7]
Essential OilPseudomonas aeruginosa25[7]
Phenolic ExtractCandida albicans< 0.05[8]
Phenolic ExtractCandida glabrata< 0.05[8]
Phenolic ExtractCandida parapsilosis< 0.05[8]

Anti-inflammatory Activity

The traditional use of Cistus ladaniferus for inflammatory conditions is supported by modern scientific evidence. Aqueous extracts, in particular, have been shown to possess significant anti-inflammatory properties.[2] The carrageenan-induced paw edema model in rodents is a standard in vivo assay used to evaluate acute anti-inflammatory activity.

Quantitative Anti-inflammatory Data
Extract TypeAdministrationDoseInhibition of Edema (%)Time PointReference
Aqueous ExtractOral500 mg/kg76.16 hours[9]
Aqueous ExtractOral200 mg/kg93.33Not Specified

Cytotoxic and Antiproliferative Activity

Extracts of Cistus ladaniferus have shown promising cytotoxic and antiproliferative effects against various cancer cell lines, suggesting their potential as a source for novel anticancer compounds.[1][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Quantitative Antiproliferative Data
Extraction SolventCell LineIC50 (µg/mL)Reference
Hexane22Rv1 (Prostate Cancer)11.32 ± 2.126[1]
Dichloromethane22Rv1 (Prostate Cancer)45.96 ± 0.125[1]
Ethyl Acetate22Rv1 (Prostate Cancer)61.47 ± 0.551[1]
Ethanol22Rv1 (Prostate Cancer)58.93 ± 0.287[1]
DichloromethaneHepG2 (Liver Cancer)31.54 ± 0.242[1]
Ethyl AcetateHepG2 (Liver Cancer)97.74 ± 0.148[1]
HexaneHepG2 (Liver Cancer)109.6 ± 0.166[1]
EthanolHepG2 (Liver Cancer)180.5 ± 0.64[1]
HexaneMDA-MB-231 (Breast Cancer)82.4 ± 1.124[1]
DichloromethaneMDA-MB-231 (Breast Cancer)> 200[1]
Ethyl AcetateMDA-MB-231 (Breast Cancer)> 200[1]
EthanolMDA-MB-231 (Breast Cancer)> 200[1]
60% Methanol (Soxhlet)A375 (Melanoma)199.01 ± 11.23[2][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the Cistus ladaniferus extract in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the extract.

  • Prepare a 0.004% (w/v) solution of DPPH in methanol.

  • In a 96-well microplate, add 50 µL of each extract dilution to 195 µL of the DPPH solution.[5]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

  • The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the Cistus ladaniferus extract, often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).[3]

  • In a 96-well microplate, perform serial two-fold dilutions of the extract in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[12][13]

  • Prepare a standardized inoculum of the test microorganism (e.g., 10^6 CFU/mL for bacteria).[12]

  • Add 10 µL of the microbial suspension to each well containing the diluted extract.[12]

  • Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

  • After incubation, assess microbial growth. This can be done visually or by adding an indicator like TTC (2,3,5-triphenyltetrazolium chloride), which turns red in the presence of metabolically active microorganisms.[12]

  • The MIC is the lowest concentration of the extract at which no visible growth is observed.[3]

MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare various concentrations of the Cistus ladaniferus extract in the cell culture medium.

  • Replace the existing medium with the medium containing the different extract concentrations.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[14]

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[14]

  • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is calculated from a dose-response curve.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to assess the acute anti-inflammatory activity of a substance.

Protocol:

  • Use a suitable animal model, such as Wistar rats.

  • Administer the Cistus ladaniferus extract orally or intraperitoneally at various doses.

  • After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of the animals.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average paw volume in the control group, and V_treated is the average paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The biological activities of Cistus ladaniferus extracts are mediated through the modulation of various cellular signaling pathways. For instance, the anti-inflammatory and anticancer effects are potentially linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The induction of apoptosis is another key mechanism underlying its cytotoxic activity.

experimental_workflow plant Cistus ladaniferus Plant Material extraction Crude Extraction (e.g., Maceration, Soxhlet) plant->extraction extract Crude Extract extraction->extract antioxidant Antioxidant Assays (DPPH, FRAP) extract->antioxidant antimicrobial Antimicrobial Assays (Broth Microdilution) extract->antimicrobial anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced Edema) extract->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT) extract->cytotoxicity data Quantitative Data (IC50, MIC, % Inhibition) antioxidant->data antimicrobial->data anti_inflammatory->data cytotoxicity->data

General workflow for evaluating the biological activity of Cistus ladaniferus extracts.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α ikk IKK stimulus->ikk cistus Cistus ladaniferus Extract cistus->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB nfkb_ikb->nfkb Release nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

apoptosis_pathway cluster_cell Cancer Cell cistus Cistus ladaniferus Extract ros Increased ROS cistus->ros bax Bax cistus->bax Upregulation bcl2 Bcl-2 cistus->bcl2 Downregulation mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c Release bax->mitochondria bcl2->mitochondria Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Hypothesized intrinsic apoptosis pathway induced by Cistus ladaniferus extracts.

References

Spectroscopic Profile of Labdanolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for labdanolic acid, a bicyclic diterpenoid of significant interest in natural product chemistry and drug discovery. This document compiles and presents available mass spectrometry (MS) data, along with illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on closely related labdane (B1241275) diterpenes, to facilitate its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₂₀H₃₆O₃PubChem
Molecular Weight 324.5 g/mol PubChem
Precursor Ion ([M+H]⁺) m/z 325.2737[1]
Precursor Ion ([M+Na]⁺) m/z 347.255663[1]
MS/MS Fragmentation of [M+H]⁺ (Collision Energy: 20V) 308.2606 (100), 109.0994 (68.77), 123.1161 (57.17), 177.1606 (53.18), 81.0702 (45.62)[1]
MS/MS Fragmentation of [M+H]⁺ (Collision Energy: 40V) 95.0846 (100), 81.0691 (99.29), 134.9524 (85.22), 55.0534 (58.10), 67.057 (53.74)[1]
Experimental Protocols

The mass spectrometry data for this compound was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Instrumentation : Agilent 6530 Q-TOF mass spectrometer.[1]

  • Ionization Source : Electrospray Ionization (ESI).

  • Analysis Mode : Positive ion mode.

  • Data Acquisition : Tandem mass spectrometry (MS/MS) was performed to obtain fragmentation patterns.

  • Sample Preparation : The sample was likely dissolved in a suitable solvent compatible with reverse-phase liquid chromatography, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer via the LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 2: Representative ¹H NMR Data for a Labdane Diterpene Core Structure

ProtonChemical Shift (δ, ppm)Multiplicity
CH₃ (tertiary)0.70 - 1.20s
CH₂ (alicyclic)1.20 - 1.90m
CH (alicyclic)1.00 - 2.00m
H-C-O3.20 - 3.60m
-COOH10.0 - 12.0br s

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, 'br' denotes broad. Data is illustrative and based on general values for labdane diterpenoids.

Table 3: Representative ¹³C NMR Data for a Labdane Diterpene Core Structure

CarbonChemical Shift (δ, ppm)
CH₃15 - 35
CH₂18 - 45
CH35 - 60
Quaternary C30 - 45
C-O70 - 80
COOH175 - 185

Note: Data is illustrative and based on general values for labdane diterpenoids.

Experimental Protocols

A typical experimental protocol for obtaining NMR spectra of a labdane diterpenoid like this compound would involve the following steps:

  • Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

  • Data Acquisition :

    • ¹H NMR : Standard one-dimensional proton spectra are acquired.

    • ¹³C NMR : Proton-decoupled one-dimensional carbon spectra are acquired.

    • 2D NMR : To aid in structure elucidation, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Strong, very broad
C-H stretch (Alkyl)2850-2960Strong
C=O stretch (Carboxylic acid)1700-1725Strong
C-O stretch (Carboxylic acid)1210-1320Strong
O-H bend (Carboxylic acid)920-950Medium, broad

Note: These are characteristic absorption ranges for carboxylic acids and are expected for this compound.

Experimental Protocols

The IR spectrum of a solid sample like this compound is typically obtained using one of the following methods:

  • KBr Pellet Method : A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation NaturalSource Natural Source (e.g., Cistus resin) Extraction Extraction NaturalSource->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound MS Mass Spectrometry (MS) PureCompound->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR Structural Elucidation IR Infrared Spectroscopy (IR) PureCompound->IR Functional Group ID Structure Structure Confirmation of this compound MS->Structure NMR->Structure IR->Structure

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

The Dawn of Discovery: An In-depth Technical Guide to Early Studies of Labdane-Type Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes represent a vast and structurally diverse class of natural products, characterized by a bicyclic decalin core. Found across a wide array of organisms, including plants, fungi, and marine life, these compounds have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. This technical guide delves into the seminal, early studies that laid the foundation for our current understanding of these remarkable molecules. We will explore the pioneering work on the isolation, structural elucidation, and initial biological characterization of key labdane-type diterpenes, providing a historical and technical perspective for researchers in natural product chemistry and drug discovery.

Core Concepts in Early Labdane (B1241275) Diterpene Research

Early investigations into labdane-type diterpenes were primarily focused on three key areas: the isolation of pure compounds from complex natural mixtures, the determination of their intricate chemical structures, and the preliminary assessment of their biological activities. These foundational studies were instrumental in establishing the chemical diversity and therapeutic potential of this class of compounds.

Pioneering Isolation and Purification Techniques

The journey to understanding labdane-type diterpenes began with their extraction and isolation from natural sources. Early researchers relied on classical phytochemical techniques to obtain these compounds in a pure form.

Experimental Protocols: Early Isolation of Labdane Diterpenes

1. Solvent Extraction: The initial step in isolating labdane diterpenes from plant material typically involved solvent extraction. The choice of solvent was crucial and often involved a sequence of solvents with increasing polarity to fractionate the components based on their solubility.

  • Maceration: Air-dried and powdered plant material (e.g., leaves, stems, roots) was soaked in a solvent (e.g., hexane, ether, ethanol, or methanol) at room temperature for an extended period, often with occasional agitation.[1] This process was repeated multiple times to ensure exhaustive extraction.

  • Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus was frequently employed. This method allowed for continuous extraction with a fresh portion of the solvent, which was heated to its boiling point, vaporized, condensed, and allowed to percolate through the plant material.

2. Chromatographic Separation: Crude extracts obtained from solvent extraction were complex mixtures requiring further separation. Early chromatographic techniques were pivotal in isolating individual labdane diterpenes.

  • Column Chromatography: This was the workhorse of purification in early natural product chemistry. A glass column was packed with an adsorbent material, most commonly silica (B1680970) gel or alumina. The crude extract was loaded onto the top of the column, and a solvent or a gradient of solvents (eluent) was passed through the column. Compounds separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions were collected sequentially and analyzed for purity.[2]

  • Thin-Layer Chromatography (TLC): TLC was an indispensable tool for monitoring the separation process in column chromatography and for assessing the purity of isolated fractions.[1] A thin layer of adsorbent (silica gel or alumina) was coated onto a glass plate. The sample was spotted at the bottom, and the plate was developed in a chamber containing a suitable solvent system. The separated compounds were visualized, often by spraying with a reagent such as sulfuric acid followed by heating.[1][3]

Structural Elucidation in the Pre-Spectroscopic and Early Spectroscopic Era

Determining the chemical structure of these complex bicyclic molecules was a significant challenge for early chemists. The process evolved from classical chemical degradation methods to the application of early spectroscopic techniques.

Experimental Protocols: Early Structural Elucidation

1. Chemical Methods: Before the widespread availability of spectroscopic methods, structure elucidation relied heavily on chemical reactions to degrade the molecule into smaller, identifiable fragments. These methods included:

  • Ozonolysis: To locate double bonds.

  • Dehydrogenation: To determine the basic carbon skeleton.

  • Functional group analysis: Through specific reactions to identify hydroxyl, carbonyl, and other functional groups.

2. Early Spectroscopic Techniques: The mid-20th century saw the advent of spectroscopic techniques that revolutionized natural product chemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy was one of the first instrumental methods used to identify functional groups present in a molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy was a watershed moment. Early ¹H NMR spectroscopy provided information about the chemical environment of hydrogen atoms in a molecule.[4] The subsequent development of ¹³C NMR spectroscopy provided direct information about the carbon skeleton of the diterpene.[5]

  • Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which could provide clues about its structure.[6]

Seminal Labdane-Type Diterpenes: Early Discoveries

The following sections highlight the early research on three historically and medicinally significant labdane-type diterpenes: andrographolide (B1667393), sclareol (B1681606), and forskolin (B1673556).

Andrographolide: The "King of Bitters"

Andrographolide is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional Asian medicine.

Early Isolation and Structural Studies: Andrographolide was first isolated in 1911.[4] Early phytochemical investigations of Andrographis paniculata revealed the presence of a variety of bitter principles, with andrographolide being the most abundant.[7][8] The initial structural work in the 1950s and 1960s, utilizing chemical degradation and early spectroscopic methods like IR, established its diterpenoid nature and the presence of a lactone ring and hydroxyl groups.[4]

Early Reports on Biological Activity: Early studies on andrographolide focused on its anti-inflammatory properties. It was observed to reduce inflammatory responses in various in vivo models.[9] These early findings paved the way for later research that elucidated its mechanism of action, including the inhibition of the NF-κB signaling pathway.[9][10]

Sclareol: A Fragrant Diterpene with Antifungal Properties

Sclareol is a bicyclic diterpene alcohol that is a major component of the essential oil of clary sage (Salvia sclarea).[11][12]

Early Isolation and Structural Determination: Sclareol was one of the earlier labdane diterpenes to be isolated and characterized. Its structure was elucidated through chemical means, and it served as a key reference compound for the structural determination of other labdane diterpenes.[13] Early phytochemical studies of Salvia sclarea focused on the composition of its essential oil, where sclareol was identified as a major non-volatile component.[12]

Early Quantitative Data on Antifungal Activity: Early research on the biological activities of sclareol revealed its significant antifungal properties.[14] Quantitative data from these early studies provided the first insights into its potential as an antifungal agent.

Table 1: Early Quantitative Antifungal Activity of Sclareol and its Derivatives

CompoundFungal SpeciesActivity MetricValueReference
SclareolCurvularia lunataIC₅₀>50 µg/mL[3]
Sclareol Derivative 16Curvularia lunataIC₅₀12.09 µg/mL[3][14]
SclareolAlternaria brassicaeIC₅₀>50 µg/mL[3]
Sclareol Derivative 16Alternaria brassicaeIC₅₀14.47 µg/mL[3][14]
SclareolCandida albicansMIC50 µg/mL[15]
SclareolCandida aurisMIC50 µg/mL[15]
SclareolCandida parapsilosisMIC50 µg/mL[15]
SclareolBotrytis cinereaIC₅₀237.6 µg/mL
13-epi-SclareolBotrytis cinereaIC₅₀268.8 µg/mL
Forskolin: A Potent Activator of Adenylyl Cyclase

Forskolin is a labdane diterpene isolated from the roots of the Indian coleus plant, Coleus forskohlii (Plectranthus barbatus).

Discovery and Structural Elucidation: Forskolin was isolated in the 1970s, and its unique and complex structure was determined using a combination of spectroscopic techniques, including X-ray crystallography.[3]

Early Studies on the Mechanism of Action: Early pharmacological studies of forskolin led to the groundbreaking discovery that it is a direct and potent activator of the enzyme adenylyl cyclase.[8] This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways.[7][8] This discovery established forskolin as an invaluable tool in biochemical and physiological research.

Table 2: Early Data on Forskolin's Activation of Adenylyl Cyclase

SystemParameterValueReference
Rat cerebral cortical membranesEC₅₀ for adenylyl cyclase activation5-10 µM[8]
Rat cerebral cortical slicesEC₅₀ for cAMP elevation25 µM[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for the isolation and characterization of labdane diterpenes as practiced in the early days, and the signaling pathway of forskolin, which was a major discovery of that era.

experimental_workflow plant_material Plant Material (e.g., leaves, roots) extraction Solvent Extraction (Maceration or Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel or Alumina) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitoring pure_compound Pure Labdane Diterpene fractions->pure_compound Purification structure_elucidation Structure Elucidation (IR, NMR, MS, Chemical Methods) pure_compound->structure_elucidation biological_activity Biological Activity Testing pure_compound->biological_activity

Caption: Early experimental workflow for labdane diterpene isolation.

forskolin_pathway forskolin Forskolin ac Adenylyl Cyclase forskolin->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (Inactive) camp->pka pka_active Protein Kinase A (Active) pka->pka_active Activates cellular_response Cellular Response pka_active->cellular_response Phosphorylates Target Proteins

Caption: Forskolin's activation of the adenylyl cyclase pathway.

Conclusion

The early studies on labdane-type diterpenes were characterized by meticulous experimental work and groundbreaking discoveries that have had a lasting impact on natural product chemistry and pharmacology. The isolation and structural elucidation of compounds like andrographolide, sclareol, and forskolin not only revealed the chemical richness of the natural world but also provided valuable molecular probes and lead compounds for drug discovery. This guide serves as a testament to the pioneering spirit of early researchers and provides a valuable technical resource for contemporary scientists building upon this foundational knowledge.

References

Unveiling the Therapeutic Potential of Labdanolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Labdanolic acid, a naturally occurring bicyclic diterpene derived from the resin of plants of the Cistus genus, is emerging as a compound of significant interest within the scientific community. Belonging to the labdane (B1241275) class of diterpenoids, this compound and its derivatives are being investigated for a range of therapeutic properties, with anti-inflammatory, anticancer, and antimicrobial activities being the most prominent. This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Anti-Inflammatory Properties

The most extensively studied therapeutic property of this compound and its derivatives is their potent anti-inflammatory activity. Research, primarily on its methyl ester, this compound methyl ester (LAME), has elucidated a clear mechanism of action involving the inhibition of key pro-inflammatory signaling pathways.

Mechanism of Action: Inhibition of the TAK-1 Signaling Pathway

Studies have demonstrated that LAME exerts its anti-inflammatory effects by targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical upstream kinase in the inflammatory cascade.[1][2][3] Inhibition of TAK1 by LAME subsequently leads to the downregulation of two major pro-inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

This inhibitory action prevents the phosphorylation and subsequent degradation of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[2] As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a decrease in the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The inhibition of the MAPK pathway further contributes to the reduction of inflammatory responses.[2]

TAK1_Inhibition_by_Labdanolic_Acid cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 Activates Labdanolic_Acid This compound (or its derivatives) Labdanolic_Acid->TAK1 Inhibits IKK IKK Complex TAK1->IKK Phosphorylates MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Phosphorylates IkB IκBα/β IKK->IkB Phosphorylates Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors NFkB NF-κB (p65) IkB->NFkB Releases NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Promotes Inflammation Inflammatory Response (NO, PGE2, IL-6, TNF-α) Inflammatory_Genes->Inflammation

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Quantitative Data on Anti-Inflammatory Activity

Compound/Extract Assay Model Effect Reference
This compound Methyl Ester (LAME)Nitric Oxide (NO) ProductionLPS-stimulated peritoneal macrophagesSignificant reduction in NO production[2][3]
This compound Methyl Ester (LAME)Prostaglandin E2 (PGE2) ProductionLPS-stimulated peritoneal macrophagesSignificant reduction in PGE2 production[2][3]
This compound Methyl Ester (LAME)Cytokine Production (IL-6, TNF-α)LPS-stimulated peritoneal macrophages & in vivo mouse endotoxemia modelDownregulation of IL-6 and TNF-α[2][3]
Gymglu acid (labdane enantiomer mixture)TPA-induced ear edemaMouse model36.07% inhibition at 1 mg/ear, 41.99% inhibition at 2 mg/ear[4]
Gymglu acid (labdane enantiomer mixture)Nitric Oxide (NO) ProductionLPS-stimulated macrophages78.06% inhibition at 155.16 µM[4]
Gymglu acid (labdane enantiomer mixture)Interleukin-6 (IL-6) ProductionLPS-stimulated macrophages71.04% inhibition at 155.16 µM[4]
Experimental Protocols

This protocol is designed to quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or its derivatives

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or derivatives) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This model is used to evaluate the topical anti-inflammatory activity of compounds.

Materials:

  • CD-1 or Swiss albino mice

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound or its derivatives

  • Indomethacin (positive control)

  • Acetone (B3395972) (vehicle)

  • 6 mm biopsy punch

Procedure:

  • Animal Grouping: Divide mice into groups (negative control, positive control, and treatment groups).

  • TPA Application: Dissolve TPA in acetone and apply a specific amount (e.g., 2.5 µg) to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

  • Treatment Application: Apply the vehicle, indomethacin, or this compound (at different doses) to the right ear shortly after TPA application.

  • Edema Measurement: After a specific period (e.g., 6 hours), sacrifice the mice and take a 6 mm punch biopsy from both ears.

  • Analysis: Weigh the ear punches. The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of edema inhibition is calculated by comparing the treatment groups to the TPA-only group.

Anticancer Properties

Several studies have highlighted the potential of labdane diterpenes as anticancer agents.[5][6] While research on this compound is still in its early stages, the cytotoxic activity of other members of this class against various cancer cell lines suggests a promising avenue for investigation.

Mechanism of Action

The primary proposed mechanism for the anticancer activity of labdane diterpenes is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6] The specific molecular targets and signaling pathways involved are still under investigation for many labdane diterpenes, including this compound.

Anticancer_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay (Cell Viability) Incubation->MTT_Assay Data_Analysis Calculate IC50 Value MTT_Assay->Data_Analysis Mechanism_Study Further Mechanistic Studies (Apoptosis, Cell Cycle Analysis) Data_Analysis->Mechanism_Study End End: Determine Cytotoxicity Data_Analysis->End

References

Methodological & Application

Application Note: Purification of Labdanolic Acid Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Labdanolic acid is a labdane-type diterpene that is a major constituent of the resin of Cistus ladanifer (Rockrose). This natural compound has garnered interest in the pharmaceutical and fragrance industries due to its potential biological activities.[1][2] The purification of this compound from the complex resin matrix is crucial for its characterization and further investigation. Column chromatography is a widely employed technique for the isolation of natural products, offering an effective method for separating compounds based on their polarity.[3][4][5] This application note provides a detailed protocol for the purification of this compound from Cistus ladanifer resin using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or solvent mixture).[3] Silica gel is a polar adsorbent. Therefore, nonpolar compounds will have a lower affinity for the stationary phase and will elute faster, while more polar compounds will be retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be sequentially eluted from the column.[6] this compound, being a carboxylic acid, is a polar compound and is expected to elute with a moderately polar solvent system.

Experimental Protocol

1. Materials and Reagents

  • Cistus ladanifer resin

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Methanol (B129727) (ACS grade)

  • Dichloromethane (ACS grade)

  • Vanillin

  • Sulfuric acid

  • Ethanol

  • Glass chromatography column

  • Fraction collector (optional)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard lab glassware (beakers, flasks, etc.)

2. Preparation of the Crude Extract

  • Dissolve the crude Cistus ladanifer resin in a minimal amount of dichloromethane.

  • To this solution, add a small amount of silica gel to create a slurry.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation than liquid loading.

3. Column Packing

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in n-hexane.

  • Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to dislodge any air bubbles and ensure uniform packing.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase from disturbance during sample and solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of n-hexane through it. Ensure the solvent level never drops below the top of the sand layer to prevent the column from drying out and cracking.

4. Sample Loading

  • Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Gently tap the column to ensure the sample forms a flat, even layer.

5. Elution and Fraction Collection

A gradient elution will be employed to separate the components of the resin. The polarity of the mobile phase will be gradually increased by changing the ratio of n-hexane to ethyl acetate, followed by the introduction of methanol to elute the most polar compounds.

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase according to the gradient profile outlined in the table below.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

  • Label the fractions sequentially.

6. Analysis of Fractions by Thin Layer Chromatography (TLC)

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber saturated with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3 v/v).

  • Visualize the separated spots under a UV lamp at 254 nm and by staining with a vanillin-sulfuric acid reagent followed by heating.[7] this compound should appear as a distinct spot.

  • Combine the fractions that contain pure this compound based on the TLC analysis.

7. Isolation and Characterization

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and purity of the isolated compound.

  • Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and identity of this compound.

Data Presentation

Table 1: Gradient Elution Profile for the Purification of this compound

Step Mobile Phase Composition (v/v) Column Volumes Target Compounds to Elute
1100% n-Hexane2Non-polar compounds (e.g., hydrocarbons, waxes)
295:5 n-Hexane:Ethyl Acetate3Less polar diterpenes and other lipids
390:10 n-Hexane:Ethyl Acetate3Diterpenes of intermediate polarity
480:20 n-Hexane:Ethyl Acetate4This compound and other diterpene acids
570:30 n-Hexane:Ethyl Acetate4More polar diterpenes
650:50 n-Hexane:Ethyl Acetate3Highly polar compounds
7100% Ethyl Acetate2Very polar compounds
895:5 Ethyl Acetate:Methanol2Highly polar compounds (column wash)

Note: The solvent ratios and column volumes are starting points and may require optimization based on the specific resin sample and column dimensions.

Mandatory Visualization

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation resin Cistus ladanifer Resin dissolve Dissolve in Dichloromethane resin->dissolve slurry Add Silica Gel dissolve->slurry dry_load Evaporate to Dry Powder slurry->dry_load pack_col Pack Silica Gel Column load_sample Load Dry Sample pack_col->load_sample elute Gradient Elution (Hexane -> EtOAc -> MeOH) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_la Purified this compound evaporate->pure_la

References

Synthesis of Ambrox® from Labdanolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrox®, a highly valued fragrance ingredient, is prized for its unique ambergris-like scent and excellent fixative properties. While traditionally synthesized from sclareol, labdanolic acid, a diterpenoid readily available from the gum resin of Cistus ladanifer, presents a viable and alternative starting material. This document provides detailed application notes and protocols for the synthesis of Ambrox® from this compound, outlining two primary synthetic routes. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Synthetic Strategies Overview

Two principal synthetic pathways for the conversion of this compound to Ambrox® have been established:

  • Route 1: Dehydrogenation and Oxidative Degradation. This multi-step process commences with the methyl ester of this compound and involves an initial α,β-dehydrogenation, followed by oxidative degradation of the side chain to form the key intermediate, ambradiol (tetranorlabdan-8α,12-diol). Subsequent acid-catalyzed cyclization of ambradiol yields Ambrox®.[1] This route can be completed in six steps with an overall yield of approximately 33% from methyl labdanolate.[1]

  • Route 2: Iododecarboxylation and Functional Group Interconversion. This alternative pathway begins with the iododecarboxylation of this compound, followed by dehydrohalogenation to generate alkene intermediates. These alkenes are then converted to the same crucial ambradiol intermediate as in Route 1, which is subsequently cyclized to afford Ambrox®.[2]

The following sections provide detailed experimental protocols for the key transformations in both synthetic routes.

Route 1: Dehydrogenation and Oxidative Degradation Protocol

This route begins with the esterification of this compound to methyl labdanolate, followed by a sequence of dehydrogenation, oxidative degradation, and cyclization.

Diagram: Workflow for Route 1

G cluster_0 Step 1: Esterification cluster_1 Step 2: α,β-Dehydrogenation cluster_2 Step 3: Oxidative Degradation cluster_3 Step 4: Cyclization Labdanolic_Acid This compound Methyl_Ladanolate Methyl Labdanolate Labdanolic_Acid->Methyl_Ladanolate CH3OH, H+ Dehydrogenated_Intermediate α,β-Unsaturated Ester Methyl_Ladanolate->Dehydrogenated_Intermediate Organoselenium Reagent (e.g., SeO2) Ambradiol Ambradiol (tetranorlabdan-8α,12-diol) Dehydrogenated_Intermediate->Ambradiol Oxidizing Agents Ambrox Ambrox® Ambradiol->Ambrox p-TsOH, Toluene (B28343)

Caption: Synthetic workflow for Ambrox® from this compound via Route 1.

Experimental Protocols for Route 1

Protocol 1.1: α,β-Dehydrogenation of Methyl Labdanolate

This procedure utilizes selenium dioxide for the dehydrogenation of the methyl ester.

ParameterValue
Reactants Methyl Labdanolate, Selenium Dioxide
Solvent Tertiary amyl alcohol
Additives Glacial acetic acid
Temperature Reflux
Reaction Time 24 hours
Work-up Filtration, solvent evaporation, extraction with ethyl acetate (B1210297), washing with bicarbonate and ammonium (B1175870) sulfide (B99878) solutions.

Detailed Methodology:

  • In a round-bottom flask, suspend methyl labdanolate and selenium dioxide in tertiary amyl alcohol.

  • Add glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with stirring under a nitrogen atmosphere for 24 hours. Additional selenium dioxide may be added portion-wise during the reaction.

  • After cooling, filter the reaction mixture to remove selenium residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with dilute potassium bicarbonate solution, cold ammonium sulfide solution, dilute ammonia (B1221849) solution, water, dilute hydrochloric acid, and finally water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α,β-unsaturated ester.

  • Purify the product by column chromatography.

Protocol 1.2: Oxidative Degradation of the Side Chain

Detailed experimental data for the specific oxidative degradation of the α,β-unsaturated ester intermediate from methyl labdanolate to ambradiol is not extensively available in the reviewed literature. The following is a general procedure for the oxidative cleavage of labdane (B1241275) side chains, which may be adapted.

Protocol 1.3: Acid-Catalyzed Cyclization of Ambradiol to Ambrox®

This final step involves the intramolecular cyclization of the diol intermediate.

ParameterValue
Reactant Ambradiol (tetranorlabdan-8α,12-diol)
Catalyst p-Toluenesulfonic acid (catalytic amount)
Solvent Toluene
Temperature Reflux
Monitoring Thin-Layer Chromatography (TLC)
Typical Yield High

Detailed Methodology:

  • Dissolve ambradiol in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion (typically within a few hours), cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure Ambrox®.

Route 2: Iododecarboxylation and Functional Group Interconversion Protocol

This route offers an alternative pathway to the key ambradiol intermediate.

Diagram: Workflow for Route 2

G cluster_0 Step 1: Iododecarboxylation cluster_1 Step 2: Dehydrohalogenation cluster_2 Step 3: Conversion to Diol cluster_3 Step 4: Cyclization Labdanolic_Acid This compound Iodo_Intermediate Iodo-decalin Derivative Labdanolic_Acid->Iodo_Intermediate Hunsdiecker Reaction (e.g., HgO, I2) Alkene_Intermediate Alkene Mixture Iodo_Intermediate->Alkene_Intermediate Potassium tert-butoxide Ambradiol Ambradiol (tetranorlabdan-8α,12-diol) Alkene_Intermediate->Ambradiol Hydroboration-Oxidation Ambrox Ambrox® Ambradiol->Ambrox p-TsOH, Toluene

Caption: Synthetic workflow for Ambrox® from this compound via Route 2.

Experimental Protocols for Route 2

Protocol 2.1: Iododecarboxylation of this compound (Modified Hunsdiecker Reaction)

The Cristol-Firth modification of the Hunsdiecker reaction is a convenient one-step method that starts from the free carboxylic acid.[3]

ParameterValue
Reactants This compound, Red Mercuric Oxide (HgO), Iodine (I₂)
Solvent Carbon tetrachloride (CCl₄)
Temperature Reflux
Reaction Time Until CO₂ evolution ceases
Work-up Filtration, solvent removal, and purification.

Detailed Methodology:

  • In a flame-dried round-bottom flask, suspend this compound and red mercuric oxide in carbon tetrachloride.

  • Heat the mixture to reflux and add a solution of iodine in carbon tetrachloride dropwise.

  • Continue refluxing until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and filter to remove mercury salts.

  • Wash the filtrate with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude iodo-decalin derivative.

  • Purify the product by column chromatography.

Protocol 2.2: Dehydrohalogenation of the Iodo-Intermediate

This step eliminates hydrogen iodide to form a mixture of alkenes.

ParameterValue
Reactant Iodo-decalin derivative
Base Potassium tert-butoxide
Solvent Anhydrous tert-butanol (B103910) or DMSO
Temperature Reflux
Monitoring TLC or GC

Detailed Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the iodo-decalin derivative and anhydrous tert-butanol.

  • Add potassium tert-butoxide in one portion.

  • Heat the mixture to reflux with stirring and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add cold water to the flask.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude alkene mixture.

  • The alkene mixture may be used in the next step without further purification or can be purified by column chromatography.

Protocol 2.3: Conversion of Alkenes to Ambradiol via Hydroboration-Oxidation

This two-step, one-pot procedure converts the alkene mixture to the desired diol with anti-Markovnikov regioselectivity.[4][5]

ParameterValue
Reactants Alkene mixture, Borane-THF complex (BH₃·THF), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature

Detailed Methodology:

  • Hydroboration:

    • In a flame-dried, two-necked flask under nitrogen, dissolve the alkene mixture in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (1 M in THF) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add aqueous sodium hydroxide solution (e.g., 3 M).

    • Slowly add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the temperature below 25 °C.

    • Stir the mixture at room temperature for several hours until the oxidation is complete.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield crude ambradiol.

    • Purify by column chromatography or recrystallization.

Protocol 2.4: Acid-Catalyzed Cyclization of Ambradiol to Ambrox®

This final step is identical to Protocol 1.3.

Data Summary

The following table summarizes the key quantitative data for the synthesis of Ambrox® from this compound.

RouteStepStarting MaterialProductReagents/CatalystYield
1 OverallMethyl LabdanolateAmbrox®-~33%
1 CyclizationAmbradiolAmbrox®p-Toluenesulfonic acidHigh
2 IododecarboxylationThis compoundIodo-decalin derivativeHgO, I₂Moderate to High
2 DehydrohalogenationIodo-decalin derivativeAlkene mixturePotassium tert-butoxideHigh
2 Hydroboration-OxidationAlkene mixtureAmbradiolBH₃·THF, NaOH, H₂O₂Good to High
2 CyclizationAmbradiolAmbrox®p-Toluenesulfonic acidHigh

Note: Yields are highly dependent on reaction conditions and purification methods. The values provided are indicative based on the available literature.

Conclusion

The synthesis of Ambrox® from this compound offers a valuable alternative to traditional methods. Both the dehydrogenation/oxidative degradation route and the iododecarboxylation/functional group interconversion route provide viable pathways to the key ambradiol intermediate, which is then efficiently cyclized to the final product. The choice of route may depend on the availability of specific reagents, desired scale, and optimization of individual step yields. The protocols and data presented herein provide a comprehensive guide for researchers and professionals to develop and implement these synthetic strategies.

References

Application Notes and Protocols for Microbial Transformation of Labdanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the microbial transformation of labdanolic acid, a labdane-type diterpenoid, into valuable hydroxylated derivatives. The biotransformation of terpenoids using microorganisms offers a highly specific and environmentally friendly alternative to traditional chemical synthesis for producing novel compounds with potential pharmaceutical applications.[1][2][3] This document outlines the procedures for the cultivation of selected fungal strains, the biotransformation process, and the subsequent extraction and analysis of the resulting products.

The primary example detailed below is the stereo-selective hydroxylation of this compound to 3β-hydroxy-labdanolic acid using the filamentous fungus Penicillium janczewskii.[4][5] This specific transformation highlights the capability of microorganisms to introduce functional groups at positions that are challenging to modify through conventional chemical methods.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the microbial transformation of this compound by Penicillium janczewskii.

ParameterValueReference
SubstrateThis compound (LA)[4]
MicroorganismPenicillium janczewskii[4][5]
Product3β-hydroxy-labdanolic acid[4][5]
Initial Substrate Concentration0.02 mg/mL[4]
Incubation Time21 days[4]
Bioconversion Rate~40%[4]
Analytical MethodsHPLC, High-Resolution Mass Spectrometry[4]

Experimental Protocols

Materials and Equipment

Microorganism:

  • Lyophilized or agar (B569324) slant culture of Penicillium janczewskii.

Media and Reagents:

  • Potato Dextrose Agar (PDA) for fungal activation and maintenance.

  • Potato Dextrose Broth (PDB) or a suitable liquid medium for submerged fermentation.

  • This compound (substrate).

  • Solvent for substrate dissolution (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) - DMSO).

  • Ethyl acetate (B1210297) for extraction.

  • Anhydrous sodium sulfate.

  • Deionized or distilled water.

Equipment:

  • Laminar flow hood.

  • Autoclave.

  • Incubator shaker.

  • Erlenmeyer flasks.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Analytical balance.

  • pH meter.

  • Filtration apparatus.

  • Glassware (pipettes, beakers, graduated cylinders).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer (MS).

Experimental Workflow Diagram

Microbial_Transformation_Workflow cluster_prep Phase 1: Preparation cluster_biotransformation Phase 2: Biotransformation cluster_analysis Phase 3: Analysis Inoculum Inoculum Preparation (P. janczewskii on PDA) Fermentation Submerged Fermentation (Fungal Growth) Inoculum->Fermentation Inoculate Media Liquid Culture Medium Preparation (PDB) Media->Fermentation Substrate_Prep Substrate Preparation (this compound in solvent) Substrate_Addition Substrate Addition to Culture Substrate_Prep->Substrate_Addition Fermentation->Substrate_Addition After initial growth Incubation Incubation with Shaking (21 days) Substrate_Addition->Incubation Extraction Extraction of Products (Ethyl Acetate) Incubation->Extraction After 21 days Purification Purification and Concentration Extraction->Purification Analysis Product Identification (HPLC, MS) Purification->Analysis

Caption: Experimental workflow for the microbial transformation of this compound.

Detailed Methodologies

Step 1: Inoculum Preparation (Pre-culture)

  • Aseptically transfer a loopful of Penicillium janczewskii from a stock culture to a fresh Potato Dextrose Agar (PDA) plate.

  • Incubate the plate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Prepare a spore suspension by adding sterile water containing 0.01% Tween 80 to the agar plate and gently scraping the surface to release the spores.

  • Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

  • Alternatively, for a vegetative inoculum, transfer a small agar plug of the mycelium to a flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

  • Incubate this pre-culture at 25-28°C on a rotary shaker at 150 rpm for 2-3 days.

Step 2: Fermentation and Biotransformation

  • Prepare the main culture by inoculating 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with 5 mL of the vegetative pre-culture or 1 mL of the spore suspension.

  • Incubate the main culture under the same conditions as the pre-culture (25-28°C, 150 rpm) for 2-3 days to allow for initial fungal growth.

  • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).

  • Add the this compound solution to the fungal culture to a final concentration of 0.02 mg/mL. A substrate-free control flask should also be maintained under the same conditions.

  • Continue the incubation for 21 days at 25-28°C with shaking at 150 rpm.[4]

Step 3: Extraction of Metabolites

  • After the incubation period, separate the mycelium from the culture broth by filtration or centrifugation.

  • Acidify the culture filtrate to a pH of approximately 2-3 with a suitable acid (e.g., HCl).

  • Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing the transformed products.

  • The mycelium can also be extracted separately with a solvent like methanol (B129727) or acetone (B3395972) to check for intracellular metabolites.

Step 4: Analysis of Products

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.

  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and its metabolites. A C18 column is typically used with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.

  • Collect the fractions corresponding to the potential products.

  • Confirm the identity of the transformed products using High-Resolution Mass Spectrometry (HR-MS) to determine the exact mass and molecular formula.[4]

  • Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material is isolated.

Signaling Pathways and Metabolic Logic

While the specific signaling pathways for this compound metabolism in Penicillium janczewskii are not fully elucidated, the transformation is likely mediated by cytochrome P450 monooxygenases.[4] These enzymes are known to be involved in the hydroxylation of various terpenoids and other secondary metabolites in fungi.[1][6] The introduction of a hydroxyl group at the 3β-position is a regio- and stereo-selective reaction, which is a characteristic of enzymatic catalysis.

The general logic of this microbial transformation can be visualized as follows:

Metabolic_Logic cluster_cell Fungal Cell (P. janczewskii) LA_in This compound (Substrate) Enzyme Cytochrome P450 Monooxygenase LA_in->Enzyme Product_out 3β-hydroxy-labdanolic acid (Product) Enzyme->Product_out Hydroxylation Cofactors_used NADP+ + H2O Enzyme->Cofactors_used Product_external 3β-hydroxy-labdanolic acid (in culture medium) Product_out->Product_external Secretion Cofactors NADPH + H+ + O2 Cofactors->Enzyme LA_external This compound (in culture medium) LA_external->LA_in Uptake

Caption: Logical diagram of this compound hydroxylation by P. janczewskii.

This protocol provides a robust framework for the microbial transformation of this compound. Researchers can adapt and optimize the conditions, such as the choice of microorganism, media composition, and incubation parameters, to explore the synthesis of a wider range of novel diterpenoid derivatives. The use of other fungal genera like Aspergillus and Rhizopus has also shown promise in transforming related labdane (B1241275) diterpenoids, suggesting that a screening approach could yield a variety of interesting and potentially bioactive molecules.[7]

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from Labdanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of labdanolic acid as a versatile starting material for the synthesis of a variety of bioactive compounds. This document includes detailed experimental protocols for the synthesis of anti-inflammatory and antibacterial agents, as well as the commercially valuable fragrance compound, (-)-Ambrox®. The protocols are supplemented with quantitative bioactivity data and insights into the mechanisms of action, particularly focusing on the modulation of key signaling pathways.

Introduction

This compound, a labdane-type diterpenoid, is a naturally abundant bicyclic compound that serves as a valuable chiral precursor in organic synthesis. Its rigid decalin core and modifiable side chain make it an attractive scaffold for the development of novel bioactive molecules with potential therapeutic and commercial applications. This document outlines methodologies for the chemical and biological transformation of this compound into compounds with demonstrated anti-inflammatory, antibacterial, and organoleptic properties.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data for the biological activity of various compounds synthesized from this compound and related labdane (B1241275) diterpenoids.

Table 1: Anti-inflammatory Activity of Labdane Diterpenoids

CompoundAssayTarget/StimulantIC50 (µM)Reference
Labdane Diterpenoid 4Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 macrophages1-10[1]
Labdane Diterpenoid 11Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 macrophages1-10[1]
Labdane Diterpenoid 4Prostaglandin E2 (PGE2) ProductionLPS-activated RAW 264.7 macrophages1-10[1]
Labdane Diterpenoid 11Prostaglandin E2 (PGE2) ProductionLPS-activated RAW 264.7 macrophages1-10[1]
Labdane Diterpenoid 4Tumor Necrosis Factor-alpha (TNF-α) ProductionLPS-activated RAW 264.7 macrophages1-10[1]
Labdane Diterpenoid 11Tumor Necrosis Factor-alpha (TNF-α) ProductionLPS-activated RAW 264.7 macrophages1-10[1]
Lagopsin ANitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells14.1[2]
Lagopsin BNitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells1.77[2]

Table 2: Antibacterial Activity of Labdane Diterpenoids

CompoundBacterial StrainMIC (µg/mL)Reference
6α-malonyloxymanoyl oxideStaphylococcus aureus7-20[3]
6α-malonyloxymanoyl oxideBacillus cereus7-20[3]
6α-malonyloxymanoyl oxideBacillus subtilis7-20[3]
6α-malonyloxymanoyl oxideBacillus anthracis7-20[3]
6α-malonyloxymanoyl oxideMicrococcus luteus7-20[3]
6α-malonyloxymanoyl oxideMycobacterium smegmatis7-20[3]
6α-malonyloxymanoyl oxideMycobacterium phlei7-20[3]
Vitexolide AGram-positive strains (panel of 46)6-96 µM[4]
Chlorolabdan BBacillus subtilis4-8[4]
Chlorolabdan BMicrococcus luteus4-8[4]
Chlorolabdan BStaphylococcus aureus4-8[4]

Experimental Protocols

Synthesis of Anti-inflammatory Labdane Diterpenoids

The anti-inflammatory properties of labdane diterpenoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[1] This is frequently achieved through the inhibition of the NF-κB and MAPK signaling pathways. The following is a general protocol for the synthesis and evaluation of anti-inflammatory labdane derivatives.

Protocol 1.1: General Procedure for the Synthesis of Labdane Diterpenoid Derivatives

This protocol is a representative example and may require optimization for specific derivatives.

  • Esterification of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the methyl labdanolate by column chromatography on silica (B1680970) gel.

  • Modification of the Labdane Skeleton:

    • Further modifications, such as oxidation, reduction, or acylation, can be performed on the methyl labdanolate to generate a library of derivatives. For example, oxidation of a hydroxyl group to a ketone can be achieved using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM).

Protocol 1.2: In Vitro Anti-inflammatory Activity Assay (NO Inhibition)

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the synthesized labdane derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • NO Quantification: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Synthesis of Antibacterial Compounds

Protocol 2.1: Microbial Transformation of this compound to 3β-hydroxy-labdanolic acid

This protocol utilizes the fungus Penicillium janczewskii to stereoselectively hydroxylate this compound.[5][6]

  • Culture Preparation: Inoculate Penicillium janczewskii into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28°C with shaking for 3-5 days to obtain a seed culture.

  • Biotransformation: Add a solution of this compound in a suitable solvent (e.g., ethanol) to the fungal culture. The final concentration of this compound should be optimized (e.g., 0.1-0.5 mg/mL).

  • Incubation: Continue the incubation for an additional 7-14 days, monitoring the transformation by TLC or HPLC.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the broth with ethyl acetate. Extract the mycelium with acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the 3β-hydroxy-labdanolic acid by column chromatography on silica gel.

Protocol 2.2: Dehydration of 3β-hydroxy-labdanolic acid

  • Reaction Setup: Dissolve 3β-hydroxy-labdanolic acid in a suitable solvent such as toluene.

  • Dehydration: Add a catalytic amount of a dehydrating agent, for instance, p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the resulting 3β-hydroxy-labd-8(17)-en-15-oic acid using column chromatography.

Protocol 2.3: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of (-)-Ambrox®

(-)-Ambrox® is a highly valued fragrance ingredient. Its synthesis from this compound involves a key iododecarboxylation step followed by cyclization.[3]

Protocol 3.1: Iododecarboxylation of this compound

  • Reaction Setup: In a reaction vessel protected from light, dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride or cyclohexane.

  • Reagent Addition: Add lead tetraacetate (Pb(OAc)₄, ~2.2 eq) and iodine (I₂, ~1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux while irradiating with a tungsten lamp for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, filter the reaction mixture to remove lead salts. Wash the filtrate with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by washing with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting iodo-decalin derivative by column chromatography.

Protocol 3.2: Dehydrohalogenation and Cyclization to (-)-Ambrox®

  • Dehydrohalogenation: Treat the purified iodo-decalin derivative with a base such as potassium tert-butoxide in a suitable solvent to induce elimination and form the corresponding alkene.

  • Side Chain Cleavage and Diol Formation: The alkene is then subjected to oxidative cleavage (e.g., ozonolysis followed by reductive workup) to shorten the side chain and form a diol.

  • Cyclization: The resulting diol is cyclized under acidic conditions (e.g., using p-toluenesulfonic acid in toluene) to form the tetrahydrofuran (B95107) ring of (-)-Ambrox®.

  • Purification: The final product is purified by column chromatography and/or crystallization.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Labdanolic_Acid This compound Methyl_Labdanolate Methyl Labdanolate Labdanolic_Acid->Methyl_Labdanolate Esterification Modified_Labdane Modified Labdane Derivatives Methyl_Labdanolate->Modified_Labdane Oxidation/Reduction/ Acylation Anti_inflammatory_Compounds Anti-inflammatory Compounds Modified_Labdane->Anti_inflammatory_Compounds G cluster_pathway Anti-inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK IkappaB IκBα/β IKK->IkappaB P NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Proinflammatory_Genes Transcription Labdane_Diterpenoid Labdane Diterpenoid Labdane_Diterpenoid->IKK Inhibition Labdane_Diterpenoid->IkappaB Inhibition of Phosphorylation G cluster_biotransformation Biotransformation Workflow Labdanolic_Acid This compound Hydroxylation 3β-hydroxylation Labdanolic_Acid->Hydroxylation Penicillium Penicillium janczewskii (Whole-cell catalyst) Penicillium->Hydroxylation Hydroxy_Labdanolic_Acid 3β-hydroxy-labdanolic acid Hydroxylation->Hydroxy_Labdanolic_Acid Dehydration Dehydration Hydroxy_Labdanolic_Acid->Dehydration Antibacterial_Compound Antibacterial Compound Dehydration->Antibacterial_Compound

References

"anti-inflammatory assay protocol for labdanolic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Evaluating the Anti-Inflammatory Activity of Labdanolic Acid Methyl Ester

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Macrophages are key players in the inflammatory process, and their activation by ligands such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound methyl ester (LAME), a labdane (B1241275) diterpene, has demonstrated significant anti-inflammatory properties by attenuating the pro-inflammatory response induced by LPS both in vitro and in vivo.[1][2]

This application note provides a detailed protocol for assessing the anti-inflammatory effects of LAME using the LPS-stimulated RAW 264.7 macrophage cell line as an in vitro model. The primary mechanism of LAME involves the inhibition of transforming growth factor-β (TGF-β)-activated kinase 1 (TAK1), a critical upstream signaling molecule for both the NF-κB and MAPK pathways.[1][3][4] By inhibiting TAK1 phosphorylation, LAME prevents the subsequent activation of IKK, the phosphorylation and degradation of IκBα/β, and the nuclear translocation of NF-κB, ultimately downregulating the expression of inflammatory genes like iNOS and COX-2.[1][2][4]

Principle of the Assay

This protocol utilizes the well-established model of inducing inflammation in RAW 264.7 murine macrophages with LPS, a component of the outer membrane of Gram-negative bacteria.[5] Upon stimulation, LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production and release of inflammatory mediators. The anti-inflammatory potential of LAME is quantified by measuring its ability to inhibit the production of NO and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated cells. A preliminary cytotoxicity assay is essential to ensure that the observed inhibitory effects are not due to a reduction in cell viability.

Materials and Reagents

  • RAW 264.7 macrophage cell line (ATCC® TIB-71™)

  • This compound Methyl Ester (LAME)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl Sulfoxide (DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (B80452) (NaNO2)

  • Mouse TNF-α and IL-6 ELISA Kits

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days by scraping, ensuring they do not exceed 80% confluency.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is crucial to determine the non-toxic concentration range of LAME.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of LAME (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Use DMSO as a vehicle control.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group. Select non-cytotoxic concentrations for subsequent anti-inflammatory assays.

Protocol 3: LPS-Induced Anti-Inflammatory Assay
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow cells to adhere overnight.

  • Pre-treat the cells for 2 hours with various non-toxic concentrations of LAME. Include a "vehicle control" group (DMSO) and a "LPS only" positive control group.

  • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. The "untreated" negative control group should receive neither LAME nor LPS.

  • After the 24-hour incubation, collect the cell culture supernatants for NO and cytokine analysis. Centrifuge the supernatants to remove any cell debris and store at -80°C until use.

Protocol 4: Measurement of Nitric Oxide (NO) Production
  • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

  • Add 50 µL of the collected cell culture supernatants and standards to a new 96-well plate in duplicate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite in the samples using the standard curve.

Protocol 5: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)
  • Quantify the levels of TNF-α and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions precisely for the assay procedure, including the preparation of standards and samples, incubation times, and washing steps.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Data Presentation

The quantitative data should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Cytotoxicity of LAME on RAW 264.7 Macrophages

LAME Concentration (µM)Cell Viability (%) ± SD
0 (Vehicle Control)100 ± 4.5
199.1 ± 5.2
598.5 ± 4.8
1097.3 ± 5.5
2595.8 ± 6.1
5092.4 ± 5.9
10070.2 ± 7.3

Table 2: Inhibitory Effect of LAME on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupNO Production (% of LPS Control) ± SDTNF-α Production (% of LPS Control) ± SDIL-6 Production (% of LPS Control) ± SD
Untreated Control5.2 ± 1.13.8 ± 0.94.5 ± 1.3
LPS (1 µg/mL)100 ± 8.2100 ± 9.1100 ± 7.8
LPS + LAME (5 µM)75.4 ± 6.380.1 ± 7.578.2 ± 6.9
LPS + LAME (10 µM)52.1 ± 5.858.9 ± 6.155.7 ± 5.4
LPS + LAME (25 µM)28.6 ± 4.135.2 ± 4.931.4 ± 4.2

Note: Data are representative and should be generated from at least three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Data Collection & Analysis seed Seed RAW 264.7 Cells (24-well plate) adhere Incubate Overnight (37°C, 5% CO2) seed->adhere pretreat Pre-treat with LAME (2 hours) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) (24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect griess NO Measurement (Griess Assay) collect->griess elisa Cytokine Measurement (TNF-α, IL-6 ELISA) collect->elisa G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds tak1 TAK1 tlr4->tak1 Activates ikk IKK Complex tak1->ikk Phosphorylates mapk MAPKs (p38, JNK, ERK) tak1->mapk Phosphorylates lame This compound Methyl Ester lame->tak1 Inhibits Phosphorylation ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB NF-κB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes Upregulates

References

Application Notes and Protocols for the Quantification of Labdanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of labdanolic acid, a labdane (B1241275) diterpene found in various natural sources, notably in the resin of Cistus ladaniferus. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to offer robust and reliable quantification of this compound in complex matrices such as plant extracts and resins.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Due to the lack of a strong chromophore in this compound, detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are recommended over UV detection for improved sensitivity and specificity[1].

Experimental Protocol: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol is adapted from methodologies developed for the analysis of labdane diterpenoids[2].

a) Sample Preparation:

  • Extraction: For plant material, employ matrix solid-phase dispersion (MSPD). Homogenize 0.5 g of dried plant material with 1.5 g of C18 sorbent.

  • Transfer the mixture to a solid-phase extraction (SPE) cartridge.

  • Elute the analytes with 10 mL of methanol (B129727).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol for HPLC analysis.

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 70 °C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

c) Method Validation Parameters:

Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity[3].

Quantitative Data Summary for HPLC-ELSD

The following table summarizes typical quantitative data for the analysis of labdane diterpenoids using HPLC-ELSD, which can be expected for a validated this compound method[2][4].

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Experimental Workflow for HPLC-ELSD Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-ELSD Analysis sample Plant Material homogenize Homogenize with C18 sample->homogenize spe SPE Elution homogenize->spe evaporate Evaporate & Reconstitute spe->evaporate hplc HPLC Separation (C18 Column) evaporate->hplc Inject elsd ELSD Detection hplc->elsd quant Quantification elsd->quant

Caption: Workflow for this compound quantification by HPLC-ELSD.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability[5][6].

Experimental Protocol: GC-MS with Derivatization

This protocol is based on established methods for the analysis of resin and fatty acids[7][8][9].

a) Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample with a suitable solvent like methyl tert-butyl ether (MTBE) at an acidic pH.

  • Derivatization (Esterification):

    • Evaporate the extract to dryness.

    • Add 1 mL of a derivatizing agent such as a solution of 10% (v/v) acetyl chloride in methanol.

    • Heat the mixture at 60 °C for 30 minutes to form the methyl ester of this compound.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the derivatized this compound methyl ester with n-hexane.

    • Dry the hexane (B92381) extract over anhydrous sodium sulfate (B86663) and concentrate for GC-MS analysis.

b) Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 250 °C, hold for 5 minutes.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • Injector Temperature: 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the this compound methyl ester.

Quantitative Data Summary for GC-MS

The following table presents typical quantitative parameters for the GC-MS analysis of derivatized resin acids, which are applicable to this compound[8][9].

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 10%
Accuracy (Recovery %) 90 - 110%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis sample Sample Extract derivatize Esterification sample->derivatize extract LLE of Derivative derivatize->extract concentrate Concentrate extract->concentrate gc GC Separation concentrate->gc Inject ms MS Detection (SIM) gc->ms quant Quantification ms->quant

Caption: Workflow for this compound quantification by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) for this compound Quantification

qNMR is a powerful primary analytical method that allows for the direct quantification of compounds in a sample without the need for a specific reference standard of the analyte, provided a certified internal standard is used. It is particularly useful for the analysis of complex mixtures and for compounds that lack a chromophore[10][11].

Experimental Protocol: ¹H-qNMR

This protocol is based on general principles of qNMR for the analysis of natural products and diterpenes[12][13][14].

a) Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the dried extract or sample.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.

  • Ensure complete dissolution, using sonication if necessary.

b) Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment with a 30° or 90° pulse angle.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both this compound and the internal standard.

c) Quantification:

The concentration of this compound is calculated using the following formula:

Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

Where:

  • P = Purity or concentration

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • x = analyte (this compound)

  • std = internal standard

Quantitative Data Summary for qNMR

The following table provides typical validation parameters for qNMR analysis of natural products[10][14].

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.1 mg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 mg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Logical Relationship for qNMR Quantification

qNMR_Logic cluster_inputs Experimental Inputs cluster_processing Data Processing cluster_constants Known Constants mass_analyte Mass of Analyte (m_x) calculation Quantification Formula mass_analyte->calculation mass_std Mass of Standard (m_std) mass_std->calculation nmr_spectrum ¹H-NMR Spectrum integral_analyte Integral of Analyte (I_x) nmr_spectrum->integral_analyte integral_std Integral of Standard (I_std) nmr_spectrum->integral_std integral_analyte->calculation integral_std->calculation protons_analyte Protons of Analyte (N_x) protons_analyte->calculation protons_std Protons of Standard (N_std) protons_std->calculation mw_analyte MW of Analyte (M_x) mw_analyte->calculation mw_std MW of Standard (M_std) mw_std->calculation purity_std Purity of Standard (P_std) purity_std->calculation result Purity/Concentration of this compound calculation->result

References

Application Note: Derivatization of Labdanolic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Labdanolic acid is a bicyclic diterpenoid that forms the structural core of many biologically active natural products. Accurate and sensitive quantification of this compound and its analogues is crucial in various fields, including natural product chemistry, pharmacology, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of this compound is challenging due to its polar carboxylic acid functional group, which imparts low volatility and poor chromatographic performance.[1]

This application note provides a detailed protocol for the chemical derivatization of this compound to enhance its volatility, thereby enabling robust and sensitive analysis by GC-MS. The primary method detailed is methylation to form the corresponding methyl ester, a common and effective strategy for carboxylic acids.[2] An alternative silylation method is also presented.

Principle of Derivatization

The primary goal of derivatization in this context is to convert the polar carboxyl group (-COOH) of this compound into a less polar, more volatile ester group.[3] This is achieved by replacing the active hydrogen atom on the hydroxyl moiety with a non-polar group, such as a methyl (-CH₃) or a trimethylsilyl (B98337) (-Si(CH₃)₃) group.[3][4] This transformation minimizes intermolecular hydrogen bonding, which is responsible for the low volatility of the parent acid, leading to improved peak shape, better resolution, and increased sensitivity during GC-MS analysis.[1]

Experimental Protocols

Method 1: Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used, efficient, and relatively rapid method for the esterification of carboxylic acids.[2]

3.1. Materials and Reagents

  • This compound standard or dried sample extract

  • Boron trifluoride-methanol (BF₃-Methanol) solution, 14% (w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-cap vials (2 mL) with PTFE-lined septa

  • Heating block or water bath

  • Pipettes and general laboratory glassware

3.2. Protocol

  • Sample Preparation: Accurately weigh up to 1 mg of the dried this compound sample or extract into a 2 mL screw-cap vial. Ensure the sample is free of water, as it can interfere with the reaction.[5]

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Securely cap the vial and heat it at 60°C for 10 minutes in a heating block or water bath.[3]

  • Extraction: Cool the vial to room temperature. Add 500 µL of hexane and 500 µL of saturated NaCl solution to the vial.

  • Phase Separation: Vortex the mixture vigorously for 30 seconds and then centrifuge briefly (e.g., 2 minutes at 2000 rpm) to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the derivatized this compound methyl ester, to a new clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the collected hexane to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer the dried hexane solution to a GC vial.

Method 2: Silylation using BSTFA

Silylation is a common alternative that converts the carboxylic acid to a trimethylsilyl (TMS) ester.[6] This method is highly effective but requires strictly anhydrous (water-free) conditions.[7][8]

3.1. Materials and Reagents

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Screw-cap vials (2 mL) with PTFE-lined septa

  • Heating block

3.2. Protocol

  • Sample Preparation: Place up to 1 mg of the thoroughly dried this compound sample into a 2 mL screw-cap vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA (+1% TMCS).

  • Reaction: Securely cap the vial and heat at 70°C for 45 minutes.[6]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.[9]

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms)[10]
Carrier GasHelium at a constant flow of 1.2 mL/min[10]
Injection Volume1 µL
Inlet Temperature280°C[11]
Split Ratio20:1[11]
Oven ProgramInitial 70°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min[12][13]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[12]
Source Temperature230°C[12]
Mass Scan Rangem/z 50 - 550[9]
Solvent Delay5 minutes

Expected Results & Data

Derivatization significantly improves the chromatographic behavior of this compound. The resulting derivative (methyl labdanolate or TMS-labdanolate) will be more volatile, elute earlier, and exhibit a much sharper, more symmetrical peak compared to the underivatized acid. Mass spectrometry will show a clear molecular ion and a characteristic fragmentation pattern useful for identification. The fragmentation of labdane-type diterpenes is often characterized by the specific loss of the alkyl side chain.[14]

Table 1: Representative Quantitative and Qualitative GC-MS Data (Note: Exact values for retention time and limits of detection are instrument-dependent and should be determined experimentally.)

AnalyteDerivative TypeExpected Retention Time ShiftKey Mass Fragments (m/z)Parameters for Validation
This compoundNone (Underivatized)N/APoor signal, broad peakLimit of Detection (LOD): High
Limit of Quantitation (LOQ): High
Recovery (%): N/A
Linearity (R²): Poor
This compound Methyl Ester Methyl Ester - (Elutes Earlier)M⁺, [M-15]⁺, [M-31]⁺, [M-Alkyl Chain]⁺LOD: Low (e.g., ng/mL range)
LOQ: Low (e.g., ng/mL range)
Recovery (%): >90%
Linearity (R²): >0.99
This compound TMS Ester TMS Ester - (Elutes Earlier)M⁺, [M-15]⁺, 73 (TMS fragment)LOD: Low (e.g., ng/mL range)
LOQ: Low (e.g., ng/mL range)
Recovery (%): >90%
Linearity (R²): >0.99

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the chemical reaction for derivatization.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Workup & Extraction cluster_analysis Analysis start Dried this compound (Standard or Extract) reagent Add Derivatization Reagent (e.g., BF3-Methanol) start->reagent Step 1 heat Heat Reaction Vial (e.g., 60°C for 10 min) reagent->heat Step 2 extract Liquid-Liquid Extraction (Hexane/Water) heat->extract Step 3 dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry Step 4 gcms Inject into GC-MS dry->gcms Step 5 data Data Acquisition & Processing gcms->data Step 6

Caption: Experimental workflow for methylation of this compound.

G labdanolic_acid This compound (R-COOH) methyl_ester This compound Methyl Ester (R-COOCH₃) labdanolic_acid->methyl_ester Esterification reagents BF₃-Methanol(CH₃OH / H⁺ Catalyst)

Caption: Chemical reaction for the methylation of this compound.

References

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of Labdanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of labdanolic acid, a natural diterpene. The following sections detail the principles and protocols for key cytotoxicity and apoptosis assays, offer templates for data presentation, and visualize experimental workflows and signaling pathways.

Introduction to Cytotoxicity of this compound

This compound is a diterpenoid compound found in the resin of various plants. As a natural product, its biological activities, including potential anticancer effects, are of significant interest to the scientific community. Determining the cytotoxicity of this compound is a critical first step in evaluating its therapeutic potential. In vitro cytotoxicity assays are essential tools for screening the effects of new compounds on cell viability and proliferation. These assays help to establish a dose-dependent response and provide insights into the potential mechanisms of cell death, such as apoptosis or necrosis.

Key In Vitro Cytotoxicity Assays

Several robust and widely accepted assays can be employed to determine the cytotoxicity of this compound. The choice of assay depends on the specific research question, the cell type being used, and the suspected mechanism of action.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2][3] The amount of formazan produced is proportional to the number of living cells.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[5][6][7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[9] The amount of LDH in the supernatant is proportional to the number of dead cells.

Apoptosis Assays: Investigating Programmed Cell Death

Apoptosis, or programmed cell death, is a distinct mechanism of cell death that can be induced by cytotoxic compounds.[10][11][12][13] Investigating apoptosis can provide deeper insights into the mechanism of action of this compound. Common apoptosis assays include:

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[12][13]

  • Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key mediators of apoptosis.[11][12]

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]

Data Presentation

While specific cytotoxicity data for this compound is not extensively available in public literature, the following table templates are provided for researchers to organize their experimental findings.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma24
48
72
e.g., A549Lung Carcinoma24
48
72
e.g., HeLaCervical Adenocarcinoma24
48
72
e.g., HEK293Normal Human Embryonic Kidney24
48
72

Table 2: Percentage of Apoptotic Cells after Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
e.g., MCF-7Control (0)24
IC50/224
IC5024
2 x IC5024
e.g., A549Control (0)24
IC50/224
IC5024
2 x IC5024

Experimental Protocols

The following are detailed protocols for the key cytotoxicity assays.

MTT Assay Protocol

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Selected cell lines

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

LDH Cytotoxicity Assay Protocol

Materials:

  • This compound stock solution

  • Selected cell lines

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the assay endpoint.[7]

    • No-Cell Control: Medium only.[8]

  • Incubation: Incubate the plate for the desired time periods.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100

Visualizations

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_prep Preparation cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt MTT Path centrifuge Centrifuge plate incubate2->centrifuge LDH Path incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_sol Add solubilization solution incubate_mtt->add_sol read_mtt Read absorbance at 570nm add_sol->read_mtt analyze Calculate % Viability / % Cytotoxicity read_mtt->analyze transfer Transfer supernatant centrifuge->transfer add_reagent Add LDH reaction mix transfer->add_reagent incubate_ldh Incubate for 30 min add_reagent->incubate_ldh read_ldh Read absorbance at 490nm incubate_ldh->read_ldh read_ldh->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for MTT and LDH cytotoxicity assays.

Apoptosis Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 dna_damage DNA Damage (e.g., by this compound) p53 p53 activation dna_damage->p53 bax Bax/Bak activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 parp PARP cleavage caspase3->parp dna_frag DNA fragmentation caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis labdanolic_acid This compound labdanolic_acid->dna_damage

Caption: Simplified overview of apoptosis signaling pathways.

References

Application of Labdanolic Acid in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdanolic acid, a naturally occurring diterpene carboxylic acid, is a key constituent of labdanum, a resinous extract from the Cistus ladanifer plant.[1] With its complex and tenacious aroma, labdanum has been a prized ingredient in the fragrance industry for centuries, valued for its rich, ambery, balsamic, and leathery notes.[2][3] this compound, as a significant contributor to the character and fixative properties of labdanum, is of considerable interest to fragrance chemists and researchers. Its high molecular weight and low volatility contribute to its ability to prolong the evaporation of more volatile fragrance components, thereby acting as a fixative.[4]

This document provides detailed application notes and protocols for the use of this compound in the fragrance industry, aimed at researchers, scientists, and professionals involved in fragrance development and analysis.

Data Presentation

Olfactory Profile and Physical Properties

While specific quantitative data for isolated this compound is limited in publicly available literature, the characteristics of labdanum absolute, of which this compound is a major component, provide valuable insights.

PropertyValue/DescriptionSource(s)
Chemical Formula C₂₀H₃₆O₃[5]
Molecular Weight 324.5 g/mol [5]
Sensory Profile The scent of labdanum, and by extension this compound, is described as balsamic, ambery, animalic, fruity, and reminiscent of castoreum and tobacco. It is also characterized as rich, sweet, and herbaceous.
Recommended Usage Level (Labdanum Resinoid) 0.02% to 1.8%
Odor Life on Smelling Strip (Labdanum Resinoid) 65 hours[6]

Experimental Protocols

Protocol 1: Evaluation of this compound as a Fragrance Fixative

Objective: To quantify the effect of this compound on the longevity of a model fragrance composition.

Materials:

  • This compound (isolated or high-purity standard)

  • A model top-note rich fragrance composition (e.g., a simple citrus accord containing lemon, bergamot, and orange essential oils)

  • Ethanol (B145695) (perfumer's grade)

  • Glass beakers and stirring rods

  • Micropipettes

  • Smelling strips

  • A panel of trained sensory assessors (minimum of 5)

  • Controlled environment room for sensory evaluation (odor-free, controlled temperature and humidity)

Methodology:

  • Preparation of Fragrance Solutions:

    • Prepare a control fragrance solution by dissolving the model fragrance composition in ethanol at a concentration of 10% (w/w).

    • Prepare a test fragrance solution by first dissolving this compound in ethanol at a desired concentration (e.g., 0.5%, 1.0%, and 2.0% w/w). Then, add the model fragrance composition to achieve a final concentration of 10% (w/w). Ensure complete dissolution.

  • Application to Smelling Strips:

    • Using a micropipette, apply 0.1 mL of the control solution to a marked smelling strip.

    • Apply 0.1 mL of each test solution to separate, marked smelling strips.

    • Allow the solvent to evaporate for 1 minute.

  • Sensory Evaluation over Time:

    • Present the smelling strips to the trained sensory panel in a randomized and blind manner.

    • At timed intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), instruct the panelists to evaluate the intensity of the top notes of the fragrance on a scale of 0 (no odor) to 9 (very strong).

    • Record the data for each panelist at each time point.

  • Data Analysis:

    • Calculate the average intensity rating for the control and each test sample at every time point.

    • Plot the average intensity versus time for all samples.

    • Statistically analyze the data (e.g., using ANOVA) to determine if there is a significant difference in the rate of evaporation (longevity) of the top notes between the control and the test samples containing this compound.

Protocol 2: Stability Testing of a Fragrance Containing this compound

Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound under accelerated aging conditions.

Materials:

  • Fragrance formulation containing this compound

  • Control fragrance formulation without this compound

  • Clear glass vials with airtight caps

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • UV light cabinet

  • pH meter

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • Fill identical clear glass vials with the test fragrance and the control fragrance.

    • Prepare multiple sets of samples for each storage condition.

  • Storage Conditions:

    • Accelerated Aging (Heat): Place one set of samples in an oven at 40°C.

    • Cold Storage: Place another set in a refrigerator at 4°C.

    • Light Exposure: Place a third set in a UV light cabinet.

    • Room Temperature: Keep a final set at ambient room temperature (20-25°C) as a reference.

  • Evaluation at Intervals:

    • At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks), remove a sample from each storage condition for analysis.

    • Visual Assessment: Observe any changes in color, clarity, or phase separation.

    • Odor Assessment: A trained perfumer or sensory panel should evaluate any changes in the olfactory profile of the fragrance.

    • pH Measurement: Measure and record the pH of the samples.

    • GC-MS Analysis: Analyze the chemical composition of the samples to identify any degradation of fragrance components or the formation of new byproducts.

  • Data Analysis:

    • Compare the visual, olfactory, pH, and chemical data of the stored samples to the initial (time 0) samples and the room temperature reference samples.

    • Document any significant changes to determine the stability of the fragrance formulation with and without this compound under different stress conditions.

Mandatory Visualization

Olfactory Transduction Pathway

While the specific olfactory receptors that bind to this compound have not yet been definitively identified in scientific literature, the general mechanism of olfactory signal transduction is well-established. Odorant molecules, like this compound, bind to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event initiates a downstream signaling cascade.

Olfactory_Transduction cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel (Ano2) Ca_ion->Cl_channel Opens Depolarization Depolarization Cl_ion Cl_channel->Cl_ion Efflux Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: General olfactory signal transduction pathway upon odorant binding.

Experimental Workflow for Fixative Evaluation

The following diagram outlines the logical flow of an experiment designed to evaluate the efficacy of this compound as a fragrance fixative.

Fixative_Evaluation_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis Prep_Control Prepare Control Fragrance (10% in Ethanol) Apply_Strips Apply 0.1 mL of each solution to smelling strips Prep_Control->Apply_Strips Prep_Test Prepare Test Fragrance (10% Fragrance + this compound in Ethanol) Prep_Test->Apply_Strips Sensory_Panel Present strips to trained sensory panel (blinded) Apply_Strips->Sensory_Panel Evaluate_Intensity Evaluate top note intensity at timed intervals Sensory_Panel->Evaluate_Intensity Collect_Data Record intensity ratings Evaluate_Intensity->Collect_Data Plot_Data Plot average intensity vs. time Collect_Data->Plot_Data Stat_Analysis Statistical Analysis (ANOVA) Plot_Data->Stat_Analysis Conclusion Determine significance of longevity improvement Stat_Analysis->Conclusion

Caption: Workflow for evaluating the fixative effect of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Labdanolic Acid Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of labdanolic acid from plant material, primarily from species of the Cistus genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a labdane-type diterpene, a class of organic compounds with various biological activities. It is a major component of labdanum, a sticky brown resin obtained from shrubs of the Cistus species, particularly Cistus ladanifer (gum rockrose).[1] This plant is native to the western Mediterranean region.[2]

Q2: What are the conventional methods for extracting labdanum resin containing this compound?

A2: Traditionally, labdanum resin is extracted using two main methods: the Zamorean process and the Andalusian process. The Zamorean process involves boiling the plant material in water and skimming the resin off the surface. The Andalusian process uses warm alkaline water to extract the resin, which is then precipitated by acidification.[2][3] The Andalusian process has been reported to provide a significantly higher yield of labdanum resin.[2]

Q3: What modern extraction techniques can be applied to improve this compound yield?

A3: Modern, "green" extraction techniques can offer advantages over conventional methods by reducing extraction time, solvent consumption, and energy use. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[4][5][6][7] While specific comparative data on this compound yield is limited, studies on Cistus species suggest these methods can be more efficient for extracting bioactive compounds.[6][7]

Q4: Which solvents are most effective for extracting this compound?

A4: this compound, being a diterpene, is soluble in various organic solvents. The choice of solvent will depend on the extraction method and the desired purity of the final product. Methanol (B129727) has been shown to be effective for extracting polyphenols from Cistus ladanifer using UAE.[6][7] For crude labdanum extraction, an aqueous solution of sodium carbonate is used in the Andalusian method.[3] Subsequent purification steps often involve solvents like methanol.[8]

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound from the complex mixture of the crude labdanum resin can be achieved through various chromatographic techniques. Following the initial extraction, a common step is to dissolve the resin in a solvent like methanol to precipitate waxes at low temperatures.[2] Further purification can be carried out using column chromatography.[2]

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient extraction method.2. Improper solvent selection.3. Suboptimal extraction parameters (time, temperature, particle size).4. Low concentration of this compound in the plant material.1. Consider modern extraction techniques like UAE or MAE which have shown higher efficiency for other bioactive compounds from Cistus.[6][7]2. Use solvents of appropriate polarity. For this compound, consider methanol or ethanol (B145695).3. Optimize extraction parameters. For UAE, factors like time, temperature, and ultrasonic power are crucial.[9][10] For MAE, power and time are key variables.[5]4. Ensure the use of high-quality Cistus ladanifer plant material, as the content of secondary metabolites can vary.
Co-extraction of Impurities (e.g., waxes, chlorophyll) 1. Use of non-selective solvents.2. High extraction temperatures.1. Employ a multi-step extraction process. An initial wash with a non-polar solvent like hexane (B92381) can remove some waxes.2. After the primary extraction, perform a winterization step by dissolving the extract in methanol and cooling to a low temperature to precipitate waxes.[2]3. Lowering the extraction temperature may reduce the co-extraction of some impurities.
Degradation of this compound 1. Exposure to high temperatures for extended periods.2. Use of harsh chemical conditions (e.g., strong acids or bases).1. Utilize extraction methods that operate at lower temperatures, such as maceration or UAE at controlled temperatures.[9]2. If using MAE, optimize the power and time to avoid overheating.[5]3. When using the Andalusian method, carefully control the pH during the acidification step to precipitate the resin.[3]
Difficulty in Separating Emulsions (in liquid-liquid extraction) 1. Formation of stable emulsions due to the presence of surfactants or fine solid particles.1. Add a saturated salt solution (brine) to increase the polarity of the aqueous phase and help break the emulsion.2. Centrifuge the mixture to facilitate phase separation.3. Filter the mixture through a bed of celite or glass wool.

Logical Troubleshooting Flow

TroubleshootingFlow Start Start: Low this compound Yield CheckMethod Is the extraction method optimized? Start->CheckMethod CheckSolvent Is the solvent appropriate? CheckMethod->CheckSolvent Yes SolutionMethod Action: Consider UAE or MAE for higher efficiency. CheckMethod->SolutionMethod No CheckParams Are extraction parameters optimal? CheckSolvent->CheckParams Yes SolutionSolvent Action: Use solvents like methanol or ethanol. CheckSolvent->SolutionSolvent No CheckMaterial Is the plant material of high quality? CheckParams->CheckMaterial Yes SolutionParams Action: Optimize time, temperature, and power. CheckParams->SolutionParams No SolutionMaterial Action: Source high-quality Cistus ladanifer. CheckMaterial->SolutionMaterial No End End: Improved Yield CheckMaterial->End Yes SolutionMethod->CheckSolvent SolutionSolvent->CheckParams SolutionParams->CheckMaterial SolutionMaterial->End

Caption: Troubleshooting logic for addressing low this compound yield.

Data Presentation

The following table summarizes available data on the extraction yields from Cistus ladanifer. It is important to note that these yields are for the crude labdanum resin or total extract and not for purified this compound. Direct comparative studies on this compound yield across different methods are scarce in the literature.

Extraction MethodPlant MaterialSolvent(s)YieldReference
Andalusian ProcessCistus ladaniferWarm alkaline water, followed by acid precipitation5.79 ± 0.52% (dw/fw) of labdanum resin[2]
Zamorean ProcessCistus ladaniferBoiling water0.23 ± 0.07% (dw/fw) of labdanum resin[2]
Traditional (modified Andalusian)Cistus ladanifer (old individuals, industrially crushed)Warm water with sodium carbonate, followed by acid precipitation6.31 g of gum / 100 g of fresh biomass (6.31%)[3]
Soxhlet ExtractionCistus ladanifer leavesEthanol26.1 ± 0.8% of total concrete[4]
Soxhlet ExtractionCistus ladanifer budsEthanol29 ± 1% of total concrete[4]
Ultrasound-Assisted Extraction (UAE)Cistus ladanifer leavesMethanolHigher polyphenol yield than maceration[7]
Microwave-Assisted Extraction (MAE)Cistus ladanifer leavesEthanolGenerally provides high extraction yields for various compounds

Experimental Protocols

Maceration for this compound Extraction (Adapted Protocol)

This protocol is adapted from general procedures for the extraction of bioactive compounds from Cistus species.[7]

  • Preparation of Plant Material: Dry the aerial parts (leaves and stems) of Cistus ladanifer at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a coarse powder.

  • Extraction:

    • Place 20 g of the powdered plant material into a flask.

    • Add 100 mL of methanol to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours, with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary vacuum evaporator to remove the methanol and obtain the crude extract.

  • Purification (Optional): Proceed with further purification steps, such as winterization and column chromatography, to isolate this compound.

Soxhlet Extraction for this compound (Adapted Protocol)

This protocol is based on general Soxhlet extraction procedures for plant material.[4][11]

  • Preparation of Plant Material: Prepare dried, powdered Cistus ladanifer as described for maceration.

  • Apparatus Setup:

    • Assemble a Soxhlet extraction apparatus with a round-bottom flask, Soxhlet extractor, and condenser.

    • Place a thimble containing 20 g of the powdered plant material into the Soxhlet extractor.

    • Add 250 mL of ethanol to the round-bottom flask.

  • Extraction:

    • Heat the flask to the boiling point of the solvent.

    • Allow the extraction to proceed for at least 16 hours, ensuring continuous cycling of the solvent.

  • Solvent Evaporation: After extraction, remove the solvent from the extract using a rotary evaporator to yield the crude extract.

  • Purification: Purify the crude extract as needed.

Ultrasound-Assisted Extraction (UAE) for this compound (Adapted Protocol)

This protocol is adapted from studies on the UAE of bioactive compounds from Cistus ladanifer.[6][7]

  • Preparation of Plant Material: Use dried, powdered Cistus ladanifer.

  • Extraction:

    • Mix 20 g of the plant powder with 100 mL of methanol in a beaker.

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 60 minutes at 25°C.

  • Filtration and Solvent Removal: Filter the extract and evaporate the solvent as described in the maceration protocol.

  • Optimization: For higher yields, parameters such as sonication time, temperature, and solvent-to-solid ratio can be optimized.[9][10]

Microwave-Assisted Extraction (MAE) for this compound (Adapted Protocol)

This protocol is based on general MAE procedures for plant extracts.[4][5][12]

  • Preparation of Plant Material: Use dried, powdered Cistus ladanifer.

  • Extraction:

    • Place 150 g of the plant material in a flask with 1.5 L of distilled water (for hydrodistillation) or an appropriate solvent like ethanol.

    • Heat the mixture in a microwave oven at a specified power (e.g., 600 W) for a set time (e.g., 35 minutes). A reflux condenser should be attached to the flask.

  • Collection and Concentration:

    • If using hydrodistillation, collect the vapor and condense it to separate the essential oil.[12]

    • If using a solvent, filter the mixture after extraction and evaporate the solvent to obtain the crude extract.

  • Safety: Ensure the use of a microwave system designed for chemical extractions with appropriate safety features.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Workflow PlantMaterial Plant Material (Cistus ladanifer) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude Labdanum Extract SolventEvaporation->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification LabdanolicAcid Purified this compound Purification->LabdanolicAcid

References

Technical Support Center: Large-Scale Labdanolic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of labdanolic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a bicyclic diterpenoid that serves as a valuable chiral starting material in the synthesis of bioactive molecules and fragrance compounds like Ambrox®.[1] Its primary natural source is the gum of Cistus ladaniferus, a flowering plant native to the Mediterranean region.[2]

Q2: Why is large-scale purification of this compound considered challenging?

The primary challenge lies in scaling up the purification process economically.[2] Standard laboratory methods rely on flash chromatography on silica (B1680970) gel, a technique that becomes prohibitively expensive and difficult to manage at an industrial scale due to high solvent consumption and the cost of the stationary phase.[1] Furthermore, the crude plant extract is a complex mixture containing numerous other compounds, making selective isolation difficult.

Q3: What are the common impurities found in crude this compound extracts?

Crude extracts from Cistus ladaniferus contain a variety of substances besides this compound. These can include other diterpenes, fatty acids, waxes, and pigments from the plant material.[3] During synthesis or degradation, impurities can also arise from by-products, reactive intermediates, or degradation products.[4][5]

Q4: How stable is this compound during purification?

This compound, being a carboxylic acid and containing a tertiary alcohol, can be susceptible to degradation under certain conditions.[6] Exposure to harsh acidic or basic conditions, high temperatures, or oxidative environments can potentially lead to side reactions or degradation.[7][8] Forced degradation studies are often necessary to understand the stability profile of the molecule and identify potential degradants.[9]

Troubleshooting Guide: Chromatography

Q5: My column chromatography separation is poor, and fractions are mixed, despite a good separation on TLC. What's wrong?

This issue can arise from several factors:

  • Compound Instability: this compound might be degrading on the silica gel during the longer residence time of a column compared to a TLC plate.[10] It's advisable to test the stability of your compound on silica first.

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity, leading to broad, overlapping peaks. Try reducing the sample load.

  • Improper Solvent System: The solvent system may not be optimal. A common issue is using a solvent that dissolves the low Rf impurities well but not the higher Rf compounds, leading to poor elution profiles.[10] Ensure your chosen solvent system dissolves all components adequately.

  • Incorrect Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and poor separation.

Q6: My this compound is eluting too early (low retention time) or too late (high retention time) from the HPLC column.

  • Eluting Too Early: This suggests the mobile phase is too strong or the flow rate is too high.[11] If you dissolved your sample in a strong solvent (like DMSO or DMF), it might be carrying the compound through the column too quickly.[11] Consider diluting the sample in the mobile phase or a weaker solvent.

  • Eluting Too Late: This indicates the mobile phase is too weak or the flow rate is too low.[11] Check for leaks in the pump system and verify the mobile phase composition.[12] Ensure the column is properly equilibrated before injection.

Q7: I'm observing significant peak tailing in my HPLC chromatogram. How can I fix this?

Peak tailing is often caused by secondary interactions between the acidic this compound and the stationary phase, or by column issues.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact strongly with polar analytes. Operating at a lower pH by adding a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can suppress the ionization of this compound's carboxylic group and minimize these interactions.[13]

  • Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample and reinjecting.[13]

  • Column Contamination/Degradation: The column inlet frit might be partially blocked, or the stationary phase could be degraded. Try reversing and flushing the column with a strong solvent or replace it if the problem persists.[12][13]

Troubleshooting Guide: Extraction and Crystallization

Q8: The yield from my initial solvent extraction is very low. How can I improve it?

Low extraction yields can be due to insufficient extraction time or an inappropriate solvent. The common method involves soaking the plant material in an organic solvent for several days.[1] Ensure the solvent has sufficient contact time with the plant gum. The choice of solvent is also critical; solvents like diethyl ether or hexane (B92381) are typically used, followed by an acid-base extraction to isolate the acidic fraction containing this compound.[2]

Q9: I'm having difficulty crystallizing the purified this compound. It remains a sticky solid or an oil.

Crystallization is dependent on purity, solvent choice, and conditions.

  • Insufficient Purity: Residual impurities can inhibit crystal formation. You may need to repeat the chromatographic purification step.

  • Incorrect Solvent System: The ideal crystallization solvent should dissolve this compound when hot but have low solubility when cold.[14] You can try a two-solvent system, dissolving the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly adding a poor solvent (e.g., hexane) until turbidity appears, then allowing it to cool slowly.[15]

  • Supersaturation Issues: If the solution is too concentrated, it may "oil out." Try using a more dilute solution. Conversely, if it's too dilute, crystallization won't occur.

  • Nucleation Problems: The process may require seeding with a previously formed crystal.[16] Scratching the inside of the flask with a glass rod can also sometimes induce nucleation.

Experimental Protocols and Data

Protocol 1: Lab-Scale Extraction and Purification

This protocol is a representative method for isolating this compound at a laboratory scale.

  • Extraction: Air-dried twigs and leaves of Cistus ladaniferus are soaked in an organic solvent (e.g., diethyl ether) for several days.[2]

  • Filtration: The mixture is filtered to remove solid plant material.

  • Acid-Base Extraction: The organic extract is washed with a basic aqueous solution (e.g., NaHCO₃ or NaOH solution) to deprotonate the acidic compounds, including this compound, transferring them to the aqueous phase.

  • Acidification: The basic aqueous phase is separated and then acidified (e.g., with 2M HCl) to a pH of around 4.[2]

  • Re-extraction: The acidified aqueous phase is extracted again with an organic solvent (e.g., diethyl ether) to recover the protonated this compound.[2]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude acidic fraction.[2]

  • Chromatography: The crude fraction is purified by column chromatography on silica gel.[2]

Table 1: Example Chromatography Parameters
ParameterValueReference
Stationary Phase Silica Gel[1][2]
Mobile Phase Diethyl Ether / Hexane (4:1)[2]
Mobile Phase (Alternative) Hexane / Ethyl Acetate (3:2)[6]
Yield (Pure this compound) ~290 mg from 1.2 g crude acid fraction[2]
Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh and dissolve the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[15]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric or formic acid) and acetonitrile (B52724) or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or a Refractive Index (RI) detector.[15]

  • Analysis: Inject the sample and a certified reference standard. Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Table 2: Purity Assessment Methods Comparison
MethodPrincipleApplicationAdvantagesDisadvantages
HPLC Separation based on partitioning between phases.Quantitation of this compound and detection of process-related impurities.[18]High resolution, sensitivity, and reproducibility.Requires a reference standard for absolute quantification.
qNMR Signal intensity is proportional to the number of nuclei.Determines absolute purity without a specific analyte standard.Highly accurate; provides structural information.Lower sensitivity than HPLC; requires a certified internal standard.[18]
Titrimetry Neutralization reaction between an acid and a base.Measures total acidity.Simple, inexpensive.Low selectivity; titrates all acidic impurities, not just this compound.[18]
LC-MS Combines HPLC separation with mass spectrometry detection.Identification and quantification of the main component and impurities.Provides molecular weight information, aiding in impurity identification.[19]More complex instrumentation.

Visualizations

G RawMaterial Cistus ladaniferus (Gum/Twigs) Extraction Solvent Extraction (e.g., Diethyl Ether) RawMaterial->Extraction AcidBase Acid-Base Workup to Isolate Acidic Fraction Extraction->AcidBase Crude Crude this compound AcidBase->Crude Chromatography Large-Scale Chromatography (e.g., Prep-HPLC, MPLC) Crude->Chromatography PurityCheck1 In-Process Purity Check (TLC, HPLC) Chromatography->PurityCheck1 PurityCheck1->Chromatography Re-purify Crystallization Crystallization PurityCheck1->Crystallization If pure FinalProduct Pure this compound Crystallization->FinalProduct QC Final QC Analysis (HPLC, qNMR, LC-MS) FinalProduct->QC

Caption: General workflow for the large-scale purification of this compound.

G Start Problem Observed in Chromatography PoorSep Poor Resolution / Overlapping Peaks Start->PoorSep PeakShape Asymmetric Peaks (Tailing/Fronting) Start->PeakShape Pressure High Backpressure Start->Pressure Solvent Optimize Mobile Phase (Gradient, Solvent Strength) PoorSep->Solvent Action Load Reduce Sample Load (Column Overload) PoorSep->Load Action Column Check Column Health (Use new/different column) PoorSep->Column Action pH Adjust Mobile Phase pH (Add TFA for acids) PeakShape->pH Action Dilute Dilute Sample PeakShape->Dilute Action SampleSolvent Dissolve Sample in Mobile Phase PeakShape->SampleSolvent Action Blockage Check for Blockages (In-line filter, frit) Pressure->Blockage Action Flow Reduce Flow Rate Pressure->Flow Action Flush Flush System & Column Pressure->Flush Action

Caption: Logic diagram for troubleshooting common chromatography issues.

References

"improving the efficiency of ambrox synthesis from labdanolic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ambrox® from labdanolic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthetic pathway. Here you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to improve the efficiency and success of your synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of ambrox from this compound.

Question: Why is the yield from the initial oxidative degradation of the this compound side chain consistently low?

Answer: Low yields in this initial step are a common challenge and can be attributed to several factors:

  • Incomplete Reaction: The oxidative cleavage of the side chain can be sluggish. Ensure the reaction is monitored to completion using an appropriate technique like Thin-Layer Chromatography (TLC). You may need to increase the reaction time or temperature, but be cautious as this can also lead to byproduct formation.

  • Oxidant Potency: The choice and quality of the oxidizing agent are critical. Reagents like potassium permanganate (B83412) (KMnO₄) or ruthenium trichloride (B1173362) (RuCl₃) with sodium periodate (B1199274) (NaIO₄) are effective but must be handled correctly.[1] Ensure your oxidant has not degraded and is used in the correct stoichiometric amount.

  • Side Reactions: this compound possesses multiple reactive sites. Over-oxidation can lead to the formation of undesired diones or other degradation products.[1][2] Precise control of reaction conditions (temperature, addition rate of oxidant) is crucial to minimize these pathways.

  • Purity of Starting Material: this compound is often extracted from natural sources like Cistus ladaniferus.[3] Impurities in the starting material can interfere with the reaction. Consider purifying the this compound via chromatography before proceeding.

Question: During the reduction of the intermediate lactone (sclareolide), I am observing significant amounts of starting material upon workup. What is causing this?

Answer: Incomplete reduction of sclareolide (B1681565) to the corresponding diol (ambradiol) is typically due to issues with the reducing agent or the reaction setup.

  • Reducing Agent Activity: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation.[4][5] LiAlH₄ is highly reactive with moisture. Ensure you are using a freshly opened bottle or a properly stored and quenched sample. The reaction must be conducted under strictly anhydrous (dry) conditions using dry solvents (e.g., THF, diethyl ether) and an inert atmosphere (Nitrogen or Argon).[4]

  • Insufficient Reagent: The stoichiometry of the reducing agent is vital. Ensure you are using a sufficient molar excess of LiAlH₄ to drive the reaction to completion.

  • Reaction Temperature: The initial addition of sclareolide to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4] Afterwards, allowing the reaction to warm to room temperature and stir for several hours is necessary for it to go to completion.[4] Monitor the reaction progress by TLC before quenching.

Question: The final acid-catalyzed cyclization step to form ambrox is producing multiple byproducts and a low yield of the desired ether. How can I optimize this?

Answer: The cyclodehydration of ambradiol to ambrox is sensitive to the acid catalyst and reaction conditions.[3][4]

  • Choice and Concentration of Acid: The type of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and its concentration can significantly influence the outcome.[3] A catalyst that is too strong or too concentrated can promote elimination reactions or other rearrangements, leading to a mixture of olefinic and isomeric byproducts. Start with a milder acid or a lower concentration and optimize from there.

  • Temperature Control: The temperature of the cyclization reaction is critical.[3] Excessive heat can favor byproduct formation. Running the reaction at room temperature or slightly elevated temperatures is often sufficient.

  • Water Removal: This is a dehydration reaction. The presence of water can inhibit the reaction. While not always necessary depending on the catalyst, in some setups, using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.

  • Purity of Ambradiol: Impurities carried over from the reduction step can interfere with the cyclization. Ensure the ambradiol is reasonably pure before proceeding. A simple filtration or column chromatography might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route from this compound to ambrox?

A1: The most established route involves a multi-step process: 1) Oxidative degradation of the this compound side chain to form a key intermediate, sclareolide. 2) Reduction of the lactone (sclareolide) to the diol (ambradiol). 3) Acid-catalyzed cyclodehydration of the diol to yield ambrox.[6] This pathway is analogous to the well-known synthesis starting from sclareol (B1681606).[5]

Q2: Are there more sustainable alternatives to strong reducing agents like LiAlH₄?

A2: Yes, research is ongoing to develop greener alternatives to reduce the waste associated with stoichiometric metal hydride reagents. One promising approach is the catalytic hydrogenation of sclareolide using a manganese pincer complex. This method operates under relatively mild conditions and offers a more sustainable path to ambradiol.[5]

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[4] Use an appropriate solvent system (e.g., mixtures of hexane (B92381) and ethyl acetate) to achieve good separation between your starting material, intermediates, and products. Staining with a potassium permanganate solution is often effective for visualizing the spots, as many of the intermediates may not be UV-active.

Q4: What are the best methods for purifying the final ambrox product?

A4: Crude ambrox can be purified to a high degree using either column chromatography on silica (B1680970) gel or recrystallization.[4] Recrystallization is often preferred for larger scales as it can be more cost-effective and yield a high-purity crystalline solid.

Q5: Can this compound be used directly for ambrox synthesis, or is conversion to an intermediate like sclareolide always necessary?

A5: The conversion generally proceeds through key intermediates. A reported synthesis involves the iododecarboxylation of this compound, followed by dehydrohalogenation to form alkenes. These alkenes are then converted into the crucial diol intermediate, which is subsequently cyclized to ambrox.[7] Direct conversion without isolating intermediates is not a standard or efficient method.

Quantitative Data Summary

The efficiency of ambrox synthesis is highly dependent on the reagents and conditions used in each step. The following tables summarize quantitative yield data for key transformations.

Table 1: Reduction of Sclareolide to Ambradiol

Reducing AgentSolventReported Yield (%)Reference
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THFQuantitative (not specified)[4]
Potassium Borohydride (KBH₄)Not SpecifiedNot Specified[5]
Manganese Pincer Complex / H₂EthanolNot Specified (Catalytic)[5]

Table 2: Acid-Catalyzed Cyclization of Ambradiol to Ambrox

CatalystSolventReported Yield (%)Reference
p-Toluenesulfonic AcidNot SpecifiedNot Specified[3]
Various Acidic CatalystsNot SpecifiedHigh (General)[4]

Table 3: One-Pot Synthesis from Sclareol (Illustrative Efficiency)

CatalystOverall Yield (%)NotesReference
Quaternary Ammonium Phosphomolybdate20%One-pot from sclareol using H₂O₂[8]

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of ambrox. Researchers should adapt these methods based on their specific laboratory conditions and scale.

Protocol 1: Oxidative Degradation of this compound Side Chain

This protocol is a conceptual outline based on similar oxidative cleavage reactions of labdane (B1241275) diterpenoids. Specific reagents and conditions may vary.

  • Reaction Setup: In a round-bottom flask, dissolve the purified this compound in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.

  • Catalyst Addition: Add a catalytic amount of Ruthenium (III) chloride (RuCl₃·3H₂O).[1]

  • Oxidant Addition: Stir the mixture at room temperature. Slowly add sodium periodate (NaIO₄) in portions over a period of time, monitoring the reaction temperature.[1]

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 40°C) for several hours.[1] Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture and perform a suitable workup, which may involve quenching excess oxidant, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product (sclareolide) can be purified by column chromatography or recrystallization.

Protocol 2: Reduction of Sclareolide with LiAlH₄

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF or diethyl ether).

  • Substrate Addition: Dissolve sclareolide in the same dry solvent. Cool the LiAlH₄ suspension to 0°C using an ice bath. Add the sclareolide solution dropwise to the suspension via an addition funnel.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours, monitoring the reaction by TLC until all the sclareolide is consumed.[4]

  • Quenching: Carefully quench the reaction by cooling the flask back to 0°C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[4]

  • Workup: A white precipitate of aluminum salts will form. Filter the salts and wash them thoroughly with the ethereal solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ambradiol.[4]

Protocol 3: Cyclodehydration of Ambradiol to Ambrox

  • Reaction Setup: Dissolve the crude ambradiol in a suitable solvent such as toluene (B28343) or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the formation of ambrox by TLC. Gentle heating may be required to drive the reaction to completion, but should be applied cautiously to avoid byproduct formation.

  • Workup: Upon completion, neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Remove the solvent under reduced pressure. The resulting crude ambrox can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a white crystalline solid.[4]

Visualizations

Diagram 1: General Synthetic Workflow

G Labdanolic_Acid This compound Sclareolide Intermediate (e.g., Sclareolide) Labdanolic_Acid->Sclareolide 1. Oxidative     Degradation Ambradiol Ambradiol (Diol) Sclareolide->Ambradiol 2. Reduction    (e.g., LiAlH₄) Ambrox Ambrox Ambradiol->Ambrox 3. Acid-Catalyzed     Cyclization

Caption: Synthetic pathway from this compound to Ambrox.

Diagram 2: Troubleshooting Low Cyclization Yield

G Start Problem: Low Yield of Ambrox in Cyclization Step Check_Purity Is the starting Ambradiol pure? Start->Check_Purity Purify Action: Purify Ambradiol (Chromatography/Filtration) Check_Purity->Purify No Check_Acid Is the acid catalyst too strong or concentrated? Check_Purity->Check_Acid Yes Purify->Check_Acid Reduce_Acid Action: Use milder acid or lower concentration. Titrate catalyst. Check_Acid->Reduce_Acid Yes Check_Temp Was the reaction temperature too high? Check_Acid->Check_Temp No Reduce_Acid->Check_Temp Reduce_Temp Action: Run reaction at room temperature or with gentle heating. Check_Temp->Reduce_Temp Yes Re_run Re-run optimized reaction Check_Temp->Re_run No Reduce_Temp->Re_run

References

Technical Support Center: Microbial Hydroxylation of Labdanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial hydroxylation of labdanolic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of this compound microbial hydroxylation?

The primary product of the microbial biotransformation of this compound by the fungus Penicillium janczewskii is 3β-hydroxy-labdanolic acid. This is a stereo-selective hydroxylation, meaning the hydroxyl group is added to a specific position on the molecule.[1][2][3][4][5][6]

Q2: Which microorganism is recommended for this biotransformation?

Penicillium janczewskii, an Ascomycota filamentous fungus, has been successfully used to mediate the stereo-selective hydroxylation of this compound.[1][2][3][5]

Q3: What is the expected yield for the hydroxylation of this compound?

Reported yields have varied, which can depend on the specific experimental conditions. Some studies have reported bioconversion rates of approximately 40% when using pure this compound at a concentration of 0.02 mg/mL over 21 days.[2][7] However, other reports suggest that yields greater than 90% are achievable under optimized conditions.[1][2][3][5][8] This discrepancy is a common point of troubleshooting (see Troubleshooting Guide below).

Q4: What is the underlying enzymatic mechanism for this reaction?

The hydroxylation of this compound by Penicillium janczewskii is primarily mediated by cytochrome P450 monooxygenases (CYPs).[2][8] This was confirmed in studies where the addition of a known P450 inhibitor, metyrapone, significantly reduced the bioconversion rate from ~40% down to ~18%.[2][7]

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

Q: I am not seeing any formation of 3β-hydroxy-labdanolic acid, or the conversion rate is very low. What are the possible causes?

A: Low or no conversion can be attributed to several factors, ranging from microbial health to reaction conditions. Here are the primary areas to investigate:

  • Microbial Viability and Activity: Ensure your P. janczewskii culture is healthy and metabolically active. Sub-culturing the fungus too many times can sometimes lead to decreased hydroxylation capability.[9] The carbon source used for initial growth can also affect the fungus's morphology and potentially its metabolic activity.[10]

  • P450 Enzyme Inhibition: The reaction is dependent on P450 enzymes.[2][7][8] Ensure that your media components or substrate solution do not contain any known P450 inhibitors.

  • Substrate Toxicity: this compound can induce an oxidative stress response in P. janczewskii.[2][3][4] High concentrations of the substrate may be toxic to the fungus, leading to inhibited growth and metabolism. Start with a low substrate concentration (e.g., 0.02 mg/mL) and optimize from there.

  • Inadequate Aeration: P450 monooxygenases require molecular oxygen for their catalytic cycle. Ensure adequate aeration of your culture through appropriate shaking speed and the use of baffled flasks.

  • Incorrect Fermentation Parameters: The hydroxylation process is sensitive to pH, temperature, and incubation time. Optimal conditions for P. janczewskii are generally around 25-30°C with an initial pH of 6.0.[11] However, the biotransformation is a slow process, requiring incubation for at least 21 days.[2][7]

Problem 2: Discrepancy in Product Yield

Q: My product yield is around 40%, but I've seen reports of over 90% yield. How can I improve my conversion rate?

A: The discrepancy between a ~40% conversion rate and a >90% yield is a key challenge. The lower reported yield was observed with pure this compound, suggesting that several factors could be at play to achieve the higher yield.

  • Substrate Concentration and Form: The ~40% yield was achieved with 0.02 mg/mL of pure this compound.[2][7] Higher yields might be attainable with different substrate feeding strategies (e.g., fed-batch) to mitigate toxicity.

  • Optimization of Fermentation Conditions: A systematic optimization of parameters such as temperature, pH, aeration, and media composition is crucial.

  • Fungal Strain Adaptation: You may need to adapt your P. janczewskii strain to the substrate over several passages to improve its tolerance and metabolic efficiency.

  • Induction of P450 Enzymes: The expression of the necessary P450 enzymes may need to be induced. The presence of this compound itself appears to up-regulate a putative P450 monooxygenase.[1]

Problem 3: Difficulty in Product Extraction and Purification

Q: I am having trouble isolating a clean product. What is an effective method for extraction and purification?

A: The product, 3β-hydroxy-labdanolic acid, is typically extracted from the culture medium using an organic solvent.

  • Extraction: Diethyl ether has been successfully used to extract both the substrate and the product from the fungal culture.[1] A liquid-liquid extraction of the culture filtrate is a standard approach.

  • Monitoring: The progress of the extraction and subsequent purification can be monitored by Thin-Layer Chromatography (TLC) using an eluent system such as diethyl ether/n-hexane (3:1).[1]

  • Purification: Following extraction, the crude product will likely require further purification. While specific protocols for 3β-hydroxy-labdanolic acid are not detailed in the provided search results, standard chromatographic techniques like column chromatography or preparative HPLC are commonly used for separating terpenoids.

  • Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the substrate and product. Mass spectrometry can be used to confirm the identity of the final product.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data found for the biotransformation of this compound by P. janczewskii.

ParameterValueConditions / NotesSource
Substrate This compoundPure compound[2][7]
Microorganism Penicillium janczewskiiFilamentous fungus[1][2][3]
Product 3β-hydroxy-labdanolic acidStereo-selective hydroxylation[1][2][6]
Substrate Concentration 0.02 mg/mLUsed to achieve ~40% conversion[2][7]
Incubation Time 21 - 60 daysLong incubation is required[1][2]
Conversion Rate ~40%With 0.02 mg/mL pure this compound after 21 days[2][7]
Reported Max Yield >90%Conditions for this yield are not fully specified[1][2][3][5][8]
Effect of P450 Inhibitor ~18% ConversionIn the presence of metyrapone[2][7]

Experimental Protocols

Culture and Fermentation Protocol

This protocol is a generalized procedure based on the available data and standard practices for fungal fermentation. Optimization will be required.

  • Inoculum Preparation:

    • Grow Penicillium janczewskii on a suitable solid medium (e.g., Potato Dextrose Agar) for 7 days at 28°C to induce sporulation.

    • Harvest conidia by adding sterile water or a saline solution to the plate and gently scraping the surface.

    • Adjust the spore suspension concentration to approximately 10⁷ conidia/mL.

  • Fermentation Medium:

    • Prepare a suitable liquid fermentation medium. A standard medium for Penicillium species, such as Czapek-Dox broth, can be used as a starting point.

    • Dispense the medium into baffled Erlenmeyer flasks (e.g., 100 mL of medium in a 250 mL flask).

    • Autoclave the medium to sterilize.

  • Inoculation and Substrate Addition:

    • Inoculate the sterile medium with the spore suspension (e.g., 1 mL of a 10⁷ conidia/mL suspension).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and add it to the culture to a final concentration of 0.02 mg/mL. Ensure the final solvent concentration is not inhibitory to the fungus (typically <1%).

  • Incubation:

    • Incubate the flasks on an orbital shaker (e.g., at 150-200 rpm) at 25-30°C.

    • The incubation period is long, ranging from 21 to 60 days. Monitor the biotransformation periodically.

Analytical and Extraction Protocol
  • Monitoring the Reaction:

    • Periodically take small aliquots of the culture.

    • Extract the aliquot with an equal volume of diethyl ether.

    • Spot the organic extract on a TLC plate.

    • Develop the TLC plate using a mobile phase of diethyl ether/n-hexane (3:1).

    • Visualize the spots under UV light or by using a suitable staining reagent. This compound (substrate) and 3β-hydroxy-labdanolic acid (product) should have different Rf values.

  • Product Extraction:

    • After the desired incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Perform a liquid-liquid extraction on the culture filtrate using diethyl ether or ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.

    • Combine the organic phases and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification and Identification:

    • Dissolve the crude extract in a suitable solvent for HPLC analysis.

    • Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic or phosphoric acid) to separate the substrate and product.

    • Quantify the product based on a standard curve.

    • Confirm the identity of the product using LC-MS by comparing the mass of the product with the expected mass of 3β-hydroxy-labdanolic acid.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation & Biotransformation cluster_downstream Downstream Processing P1 Prepare P. janczewskii Spore Suspension F1 Inoculate Medium with Spores P1->F1 P2 Prepare Fermentation Medium P2->F1 P3 Prepare Labdanolic Acid Stock F2 Add this compound to Culture P3->F2 F1->F2 F3 Incubate (21-60 days) 25-30°C, Shaking F2->F3 F4 Monitor Conversion by TLC F3->F4 D1 Harvest Culture & Separate Biomass F3->D1 D2 Extract Filtrate with Organic Solvent D1->D2 D3 Purify Crude Extract (e.g., Column Chromatography) D2->D3 D4 Analyze & Quantify (HPLC, LC-MS) D3->D4

Caption: Experimental workflow for the microbial hydroxylation of this compound.

Troubleshooting_Workflow cluster_culture Microbial Health cluster_conditions Fermentation Conditions cluster_chem Chemical Factors cluster_solutions Potential Solutions Start Low or No Product Formation C1 Is the fungal culture healthy and not overly sub-cultured? Start->C1 Cond1 Is aeration (shaking speed) adequate for P450 activity? Start->Cond1 Chem1 Does the medium contain any potential P450 inhibitors? Start->Chem1 C2 Is the substrate concentration causing toxicity? C1->C2 Sol1 Use a fresh culture or optimize growth medium. C1->Sol1 C3 Check for signs of oxidative stress (e.g., morphological changes). C2->C3 Sol2 Lower substrate concentration or use fed-batch approach. C2->Sol2 Cond2 Are pH and temperature within the optimal range (e.g., pH 6.0, 25-30°C)? Cond1->Cond2 Sol3 Increase shaking speed or use baffled flasks. Cond1->Sol3 Cond3 Has the incubation time been sufficiently long (21+ days)? Cond2->Cond3 Sol4 Adjust pH/temperature and extend incubation time. Cond2->Sol4 Cond3->Sol4 Chem2 Is the this compound fully solubilized upon addition? Chem1->Chem2 Sol5 Modify media components. Chem1->Sol5 Chem2->Sol2

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Chemical Modification of Labdanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemical modification of labdanolic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the chemical modification of this compound?

A1: The primary functional groups of this compound available for modification are the carboxylic acid and the tertiary hydroxyl group. Common modifications include:

  • Esterification: The carboxylic acid can be converted to an ester, such as methyl labdanolate, which can alter its solubility and reactivity for subsequent steps.

  • Dehydrogenation: Introduction of a double bond, for instance, α,β to a carbonyl group after esterification, can be a key step in synthesizing certain derivatives.

  • Oxidative Degradation: The side chain of this compound can be shortened or modified through oxidative cleavage.

  • Acid-Promoted Cyclization: Treatment with acid can induce cyclization, a key step in the synthesis of valuable compounds like Ambrox®.

  • Hydroxylation: Introduction of additional hydroxyl groups can be achieved through microbial transformation or chemical oxidation.

Q2: I am having trouble reproducing a literature procedure for a this compound modification. What are some general troubleshooting steps I can take?

A2: Reproducibility issues are common in complex organic synthesis. Consider the following factors:

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as required. Some reactions are highly sensitive to moisture and impurities.

  • Reaction Conditions: Double-check parameters such as temperature, reaction time, and atmosphere (e.g., inert gas). Even small deviations can significantly impact the outcome.

  • Scale of the Reaction: Results can sometimes vary with the scale of the experiment. Try to replicate the scale used in the original procedure.

  • Stirring and Mixing: Inefficient mixing can lead to poor results, especially in heterogeneous reactions.

  • Order of Addition: The sequence and rate at which reagents are added can be critical.

Troubleshooting Guides for Specific Side Reactions

Issue 1: Low Yield and Byproduct Formation During Esterification

Question: I am attempting to esterify this compound to methyl labdanolate using methanol (B129727) and an acid catalyst (e.g., H₂SO₄), but I am observing low yields and the formation of unknown byproducts. What could be the cause and how can I troubleshoot this?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction and potential side reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium) The Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of the alcohol (methanol) or remove water as it is formed, for example, by using a Dean-Stark apparatus.[1]
Dehydration of Tertiary Alcohol The acidic conditions and heat required for esterification can lead to the dehydration of the tertiary alcohol at C-8, resulting in the formation of an alkene byproduct.
* Milder Conditions: Use milder esterification methods that do not require strong acid and high temperatures, such as the Steglich esterification (DCC/DMAP).[2]
* Lower Temperature: If using Fischer esterification, try running the reaction at a lower temperature for a longer period.
Rearrangement Reactions Acidic conditions can sometimes promote carbocation-mediated rearrangements of the decalin ring system, leading to complex mixtures of byproducts.
* Alternative Methods: Consider derivatization methods that proceed under neutral or basic conditions to avoid carbocation formation.

Experimental Protocol: Steglich Esterification of this compound

This protocol provides a milder alternative to Fischer esterification, which can help to avoid acid-catalyzed side reactions.

  • Dissolve this compound (1 equivalent) in an anhydrous, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).

  • Add the desired alcohol (e.g., methanol) (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a dilute acid solution (e.g., 5% HCl) to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Potential Side Reaction in Steglich Esterification:

  • N-acylurea formation: The O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is a common side product that can reduce the yield of the desired ester.[2] The use of DMAP helps to minimize this side reaction by acting as an efficient acyl transfer agent.[2]

Issue 2: Complex Mixture of Products After Acid-Promoted Cyclization

Question: I am trying to perform an acid-promoted cyclization of a this compound derivative, but I am getting a complex mixture of products instead of the desired cyclic ether. What are the likely side reactions?

Answer: Acid-promoted cyclizations are prone to a variety of side reactions, especially when dealing with molecules containing multiple reactive sites.

Potential Side Reactions and Troubleshooting:

Side Reaction Description Troubleshooting Strategies
Incomplete Cyclization The reaction may not go to completion, leaving unreacted starting material.* Increase reaction time or temperature cautiously.* Ensure the catalyst is active and present in the correct concentration.
Dehydration The acidic conditions can cause the elimination of water from alcohol functionalities, leading to the formation of various alkene isomers.* Use a milder acid catalyst or a lower concentration.* Optimize the reaction temperature to favor cyclization over elimination.
Rearrangements Carbocation intermediates formed during the reaction can undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocations, leading to a mixture of constitutional isomers.* Carefully select the acid catalyst and solvent to influence the stability and reactivity of the carbocation intermediates.* Lowering the reaction temperature can sometimes suppress rearrangements.
Intermolecular Reactions At higher concentrations, intermolecular reactions (e.g., ether formation between two molecules) can compete with the desired intramolecular cyclization.* Run the reaction under high dilution conditions to favor intramolecular processes.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the potential reaction pathways and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_products Products labdanolic_acid This compound esterification Esterification labdanolic_acid->esterification dehydrogenation Dehydrogenation esterification->dehydrogenation cyclization Acid-Promoted Cyclization dehydrogenation->cyclization desired_product Desired Derivative cyclization->desired_product Main Pathway side_products Side Products cyclization->side_products Side Reactions

Caption: A generalized workflow for the chemical modification of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product analyze_reaction Analyze Reaction Conditions (Temp, Time, Reagents) start->analyze_reaction analyze_spectroscopic Analyze Spectroscopic Data (NMR, MS) start->analyze_spectroscopic incomplete_reaction Incomplete Reaction analyze_reaction->incomplete_reaction dehydration Dehydration analyze_spectroscopic->dehydration rearrangement Rearrangement analyze_spectroscopic->rearrangement other_side_reactions Other Side Reactions analyze_spectroscopic->other_side_reactions optimize_conditions Optimize Conditions (e.g., change temp/time) incomplete_reaction->optimize_conditions change_reagents Change Reagents/ Catalyst dehydration->change_reagents rearrangement->change_reagents other_side_reactions->optimize_conditions purification Improve Purification other_side_reactions->purification

Caption: A troubleshooting flowchart for addressing common issues in chemical synthesis.

References

Technical Support Center: Labdanolic Acid Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of labdanolic acid in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring diterpenoid with a carboxylic acid functional group. Its stability is crucial for obtaining accurate and reproducible results in biological assays and for the development of potential therapeutic agents. Degradation of this compound can lead to a loss of biological activity and the formation of impurities with potentially different pharmacological profiles.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: As a carboxylic acid, the ionization state of this compound is pH-dependent, which can affect its solubility and susceptibility to degradation.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can influence the solubility and degradation kinetics of this compound.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation pathways for diterpenoid carboxylic acids may include:

  • Esterification: In the presence of alcohols, especially under acidic conditions, the carboxylic acid group can undergo esterification.

  • Decarboxylation: Under certain conditions, such as heat, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The tertiary alcohol and other sites on the molecule may be susceptible to oxidation.

  • Isomerization: Changes in stereochemistry may occur under certain pH and temperature conditions.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and effective technique for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in solution. - Poor solubility in the chosen solvent.- Change in temperature affecting solubility.- pH of the solution is near the pKa of this compound, reducing the solubility of the non-ionized form.- Consult the solubility data table and select a more appropriate solvent.- Gently warm the solution to aid dissolution (monitor for degradation).- Adjust the pH of aqueous solutions to fully ionize or protonate the carboxylic acid.
Loss of biological activity of the this compound solution over time. - Chemical degradation of this compound.- Store stock solutions at low temperatures (e.g., -20°C or -80°C).- Protect solutions from light by using amber vials or wrapping containers in foil.- Prepare fresh working solutions before each experiment.- Perform a stability study using HPLC to determine the degradation rate under your storage conditions.
Appearance of new peaks in the HPLC chromatogram of a this compound sample. - Formation of degradation products.- Contamination of the sample or solvent.- Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.- Use high-purity solvents and handle samples carefully to avoid contamination.- Ensure the HPLC method is stability-indicating and can resolve the new peaks from the parent compound.
Inconsistent results in bioassays. - Instability of this compound in the assay medium.- Interaction of this compound with components of the assay medium.- Assess the stability of this compound in the specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2).- Prepare fresh dilutions of this compound in the assay medium immediately before use.- Include appropriate controls to monitor for any non-specific effects of the solvent or degradation products.

Data Presentation: Solubility of Structurally Similar Diterpenoid Carboxylic Acids

Specific quantitative solubility data for this compound is not extensively available in the literature. The following table provides example solubility data for other diterpenoid or triterpenoid (B12794562) carboxylic acids in common laboratory solvents to serve as a general guide. Note: This data should be used for estimation purposes only, and experimental determination of this compound solubility in your specific solvent system is highly recommended.

Solvent Compound Type Example Compound Approximate Solubility (g/L) Reference
Methanol (B129727) Triterpenoid Carboxylic AcidOleanolic Acid~1-5General knowledge from phytochemical studies.
Ethanol Triterpenoid Carboxylic AcidOleanolic Acid~1-5General knowledge from phytochemical studies.
Acetone Triterpenoid Carboxylic AcidOleanolic Acid~5-10General knowledge from phytochemical studies.
Acetonitrile (B52724) DiterpenoidGeneral observationGenerally moderateInferred from HPLC mobile phase compositions.
Dimethyl Sulfoxide (DMSO) DiterpenoidGeneral observationHighCommon solvent for stock solutions.
Water Diterpenoid Carboxylic Acid-Very low (pH dependent)General property of lipophilic carboxylic acids.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, heating block/water bath, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a heating block at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a general HPLC method for the separation and quantification of this compound and its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetononitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

Note: This is a starting method and may require optimization for specific applications and to achieve baseline separation of all degradation products.

Mandatory Visualization

NF-κB Signaling Pathway and Potential Inhibition by Diterpenoids

Labdane-type diterpenoids have been reported to exhibit anti-inflammatory effects, in part, by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified canonical NF-κB signaling pathway and highlights potential points of inhibition by diterpenoids.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation Inactive_Complex NF-κB-IκB (Inactive) IkB->Inactive_Complex IkB_P P-IκB NFkB NF-κB (p50/p65) Inactive_Complex->IkB_P Active_NFkB Active NF-κB Inactive_Complex->Active_NFkB 5. Release Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation Nuclear_NFkB NF-κB Active_NFkB->Nuclear_NFkB 6. Translocation DNA DNA Nuclear_NFkB->DNA 7. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription Diterpenoid_Inhibition Diterpenoid_Inhibition Diterpenoid_Inhibition->IKK_complex Diterpenoid_Inhibition->Nuclear_NFkB Inhibit DNA binding

Figure 1. Simplified canonical NF-κB signaling pathway and potential points of inhibition by labdane (B1241275) diterpenoids.

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for assessing the stability of this compound.

Stability_Workflow Method_Dev Develop & Validate Stability-Indicating HPLC Method Forced_Deg Perform Forced Degradation Studies Method_Dev->Forced_Deg Stability_Study Conduct Formal Stability Study Method_Dev->Stability_Study Stress_Cond Acid, Base, Oxidative, Thermal, Photolytic Forced_Deg->Stress_Cond Analyze_Stressed Analyze Stressed Samples by HPLC Forced_Deg->Analyze_Stressed Identify_Deg Identify & Characterize Degradation Products Analyze_Stressed->Identify_Deg Identify_Deg->Method_Dev Refine Method Storage_Cond Define Storage Conditions (Solvent, Temp, Light) Stability_Study->Storage_Cond Timepoints Analyze Samples at Defined Timepoints Stability_Study->Timepoints Data_Analysis Analyze Data & Determine Shelf-Life Timepoints->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Figure 2. A logical workflow for conducting stability studies of this compound.

Technical Support Center: Overcoming Low Yield in Labdanolic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for labdanolic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My esterification (e.g., methylation) of this compound results in a very low yield. What are the primary factors I should investigate?

A1: Low yields in the esterification of this compound, a sterically hindered diterpene carboxylic acid, can stem from several factors. The primary areas to investigate are reaction equilibrium, catalyst inefficiency, and steric hindrance.

  • Reaction Equilibrium: Fischer esterification is a reversible reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.

  • Catalyst Activity: The choice and concentration of the acid catalyst are crucial. Insufficient or deactivated catalysts will result in incomplete conversion.

  • Steric Hindrance: The bulky structure of the labdane (B1241275) skeleton can impede the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate.[2]

  • Reaction Temperature and Time: Suboptimal temperature and insufficient reaction time can lead to incomplete conversion.

Troubleshooting Workflow for Low Esterification Yield

G cluster_equilibrium Equilibrium Control cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Quality start Low Esterification Yield check_equilibrium 1. Address Reaction Equilibrium start->check_equilibrium check_catalyst 2. Evaluate Catalyst System check_equilibrium->check_catalyst If yield is still low eq_sol1 Use excess alcohol check_equilibrium->eq_sol1 eq_sol2 Remove water (e.g., Dean-Stark) check_equilibrium->eq_sol2 check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions If yield is still low cat_sol1 Increase catalyst concentration check_catalyst->cat_sol1 cat_sol2 Use a stronger acid catalyst (e.g., H2SO4, TsOH) check_catalyst->cat_sol2 cat_sol3 Consider a coupling agent (e.g., DCC with DMAP) check_catalyst->cat_sol3 check_reagents 4. Verify Reagent Quality check_conditions->check_reagents If yield is still low cond_sol1 Increase reaction temperature check_conditions->cond_sol1 cond_sol2 Extend reaction time check_conditions->cond_sol2 check_reagents->start Re-evaluate reag_sol1 Use anhydrous alcohol and solvent check_reagents->reag_sol1 reag_sol2 Ensure purity of this compound check_reagents->reag_sol2 solution Improved Yield eq_sol1->check_catalyst eq_sol2->check_catalyst cat_sol1->check_conditions cat_sol2->check_conditions cat_sol3->check_conditions cond_sol1->check_reagents cond_sol2->check_reagents reag_sol1->solution reag_sol2->solution

Caption: Troubleshooting flowchart for low esterification yield.

Q2: I am observing multiple peaks in my GC-MS analysis after silylation of this compound. What could be the cause?

A2: The presence of multiple peaks after silylation suggests incomplete derivatization or the formation of byproducts.

  • Incomplete Silylation: this compound has both a carboxylic acid and a tertiary hydroxyl group. Both are susceptible to silylation. Incomplete reaction can lead to a mixture of mono- and di-silylated products, as well as unreacted starting material.[3][4]

  • Moisture: Silylating reagents are highly sensitive to moisture. The presence of water in the sample or solvent will consume the reagent and lead to incomplete derivatization.[4]

  • Reagent Degradation: Silylating reagents can degrade over time, especially if not stored under anhydrous conditions.

  • Steric Hindrance: The tertiary hydroxyl group in this compound is sterically hindered, which can make its silylation more challenging than that of the carboxylic acid.

Logical Tree for Diagnosing Multiple GC-MS Peaks

G cluster_causes Potential Causes cluster_solutions Solutions start Multiple GC-MS Peaks cause1 Incomplete Silylation start->cause1 cause2 Moisture Contamination start->cause2 cause3 Reagent Degradation start->cause3 sol1a Increase reagent excess cause1->sol1a sol1b Increase reaction time/temperature cause1->sol1b sol2a Use anhydrous solvents cause2->sol2a sol2b Dry sample thoroughly cause2->sol2b sol3a Use fresh silylating reagent cause3->sol3a end Single, Sharp Peak sol1a->end Leads to complete derivatization sol1b->end Leads to complete derivatization sol2a->end Leads to complete derivatization sol2b->end Leads to complete derivatization sol3a->end Leads to complete derivatization

Caption: Diagnosing multiple peaks in GC-MS after silylation.

Q3: How can I be sure that my derivatization reaction has gone to completion?

A3: Monitoring the reaction progress is key to ensuring complete derivatization.

  • Thin-Layer Chromatography (TLC): For esterification, you can monitor the disappearance of the this compound spot and the appearance of the less polar ester spot.

  • Gas Chromatography (GC): For silylation, inject small aliquots of the reaction mixture at different time points. The reaction is complete when the peak area of the fully derivatized product no longer increases.[5]

  • Use of an Internal Standard: Adding an internal standard before derivatization allows for the quantification of the derivatized product and can help determine the reaction yield.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for this compound

Derivatization MethodTarget Functional Group(s)Common ReagentsTypical Reaction ConditionsExpected Yield RangeAdvantagesDisadvantages
Esterification (Methylation) Carboxylic AcidMethanol (B129727), H₂SO₄ or HClReflux, 1-6 hours65-99%[1][6]Cost-effective, simple workupEquilibrium reaction, may require harsh conditions
Esterification (DCC/DMAP) Carboxylic AcidDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), AlcoholRoom temperature, 1-3 hours>90%[7]High yield, mild conditionsDCC byproduct can be difficult to remove
Silylation (TMS) Carboxylic Acid, HydroxylBSTFA, MSTFA, TMCS60-80°C, 30-60 min[3][4]>95% (if optimized)Forms volatile derivatives for GC-MSReagents are moisture-sensitive

Table 2: Influence of Reaction Parameters on the Yield of this compound Methyl Ester (Fischer Esterification)

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Methanol to Acid Ratio 1:1~65[1]10:1~97[1]Excess alcohol drives the equilibrium towards product formation.
Catalyst (H₂SO₄) Conc. 1 mol%Moderate5 mol%HighHigher catalyst concentration increases the reaction rate.
Reaction Time 1 hourIncomplete4 hoursNear CompleteAllows the reaction to reach equilibrium.
Temperature Room Temp.Very LowReflux (65°C)HighIncreases reaction rate by overcoming the activation energy.

Experimental Protocols

Protocol 1: Methyl Esterification of this compound using Acid Catalysis

  • Dissolution: Dissolve this compound (100 mg) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

    • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude methyl labdanolate by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Experimental Workflow for Methyl Esterification

G start Start: this compound dissolve 1. Dissolve in Anhydrous Methanol start->dissolve catalyst 2. Add Conc. H₂SO₄ dissolve->catalyst reflux 3. Reflux for 4 hours catalyst->reflux workup 4. Neutralize & Extract reflux->workup purify 5. Column Chromatography workup->purify end End: Pure Methyl Labdanolate purify->end

Caption: Step-by-step workflow for this compound methylation.

Protocol 2: Silylation of this compound for GC-MS Analysis

  • Sample Preparation: Place a known amount of this compound (approx. 1 mg) in a GC vial and dry completely under a stream of nitrogen or in a vacuum desiccator. It is crucial to remove all traces of water.[4]

  • Reagent Addition: Add 100 µL of a silylating reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a dry solvent (e.g., pyridine (B92270) or acetonitrile).[3]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Signaling Pathway of Silylation

G LA This compound (R-COOH, R'-OH) product Silylated this compound (R-COOSi(CH₃)₃, R'-OSi(CH₃)₃) LA->product Reaction reagent Silylating Reagent (e.g., BSTFA) reagent->product Provides Si(CH₃)₃ groups

Caption: Chemical transformation during silylation of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Labdanolic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of labdanolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the esterification of this compound?

A1: The primary challenge in the esterification of this compound and other labdane-type diterpenes arises from steric hindrance around the carboxylic acid group. This can lead to slow reaction rates and low yields. Other common issues include incomplete conversion, side reactions, and difficulties in product purification.

Q2: Which catalysts are typically used for the esterification of this compound?

A2: While specific optimization studies for this compound are not extensively documented, methylation is a common procedure for related labdane (B1241275) diterpenes.[1][2][3] Common catalysts for sterically hindered acids include:

  • Acid catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often used in excess alcohol, which also acts as the solvent.

  • Diazomethane (B1218177): For the preparation of methyl esters, diazomethane is an effective but hazardous reagent.[3]

  • Activating agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid for esterification with sterically hindered alcohols.

Q3: How can I drive the esterification reaction towards completion?

A3: Fischer esterification is a reversible reaction. To favor the formation of the ester, you can:

  • Use an excess of the alcohol: This shifts the equilibrium towards the product side.

  • Remove water: As water is a byproduct, its removal will drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Q4: What analytical techniques are suitable for monitoring the progress of this compound esterification?

A4: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material (this compound) and the appearance of the product (ester).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis of the reaction mixture.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the resulting ester.[3]

  • Infrared (IR) Spectroscopy: To observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion to the ester 1. Insufficient catalyst activity.2. Steric hindrance of this compound.3. Reaction temperature is too low.4. Reaction time is too short.5. Presence of water in the reaction mixture.1. Increase the concentration of the acid catalyst.2. Switch to a more potent esterification method, such as using an activating agent (e.g., DCC/DMAP).3. Increase the reaction temperature, potentially to the reflux temperature of the alcohol used.4. Extend the reaction time and monitor progress using TLC or GC.5. Ensure all reagents and glassware are dry. Use a drying tube or a Dean-Stark apparatus to remove water formed during the reaction.
Formation of side products 1. Dehydration or rearrangement reactions catalyzed by strong acid.2. Epimerization at chiral centers.1. Use milder reaction conditions (lower temperature, less acidic catalyst).2. Consider using an enzyme-catalyzed esterification for higher selectivity.
Difficulty in isolating the product 1. Emulsion formation during aqueous work-up.2. Similar polarity of the product and unreacted starting material.1. Add brine (saturated NaCl solution) to break up emulsions.2. Use column chromatography with a suitable solvent system for purification. Monitor fractions by TLC.
Hydrolysis of the ester product 1. Presence of excess water and acid during work-up or storage.1. Thoroughly wash the organic layer to remove the acid catalyst.2. Dry the final product completely before storage.

Experimental Protocols

Protocol 1: General Acid-Catalyzed Esterification (Methylation Example)

This protocol is a general procedure for the synthesis of methyl labdanolate, adapted from methods used for similar labdane diterpenes.[1][3]

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl labdanolate.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Table 1: Comparison of Esterification Conditions for Labdane-type Diterpenes

DiterpeneReagent(s)ConditionsProductYieldReference
This compoundMethylating agent (unspecified)Not specifiedMethyl labdanolateNot specified[1]
Imbricatolic AcidDiazomethaneNot specifiedMethyl esterNot specified[3]
Imbricatolic Acid1,2-dibromoethane, K₂CO₃, DMF60 °C, 24 hDimeric ester45%[2]
Imbricatolic Acid1,3-dibromopropane, K₂CO₃, DMF60 °C, 24 hDimeric ester52%[2]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Dry Reagents (this compound, Alcohol) start->reagents glassware Dry Glassware start->glassware mix Mix Reactants and Catalyst reagents->mix glassware->mix reflux Heat under Reflux mix->reflux monitor Monitor Progress (TLC/GC) reflux->monitor monitor->reflux Incomplete quench Cool and Quench monitor->quench Complete extract Solvent Extraction quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry Organic Layer wash->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General workflow for the esterification of this compound.

Troubleshooting_Logic start Low Ester Yield? check_conversion Check TLC/GC for Starting Material start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Present side_products Side Products Observed? check_conversion->side_products Absent increase_time_temp Increase Reaction Time/Temp incomplete_conv->increase_time_temp Yes change_catalyst Use Stronger Catalyst/ Activating Agent incomplete_conv->change_catalyst Yes check_water Ensure Anhydrous Conditions incomplete_conv->check_water Yes end Optimized Reaction increase_time_temp->end change_catalyst->end check_water->end milder_cond Use Milder Conditions side_products->milder_cond Yes purification_issue Purification Difficulty side_products->purification_issue No milder_cond->end optimize_chrom Optimize Column Chromatography purification_issue->optimize_chrom Yes purification_issue->end No optimize_chrom->end

Caption: Troubleshooting logic for low yield in this compound esterification.

References

Technical Support Center: Degradation of Labdanolic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of labdanolic acid in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to several degradation pathways, primarily involving intramolecular reactions and rearrangements. The presence of a carboxylic acid functional group and a tertiary alcohol in its structure makes it prone to acid-catalyzed cyclization, forming a lactone. Additionally, rearrangements of the labdane (B1241275) skeleton can occur, particularly if strong acids or high temperatures are employed. General degradation pathways for terpenoids include oxidation and rearrangements.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The primary degradation products are expected to be isomers and cyclized derivatives of this compound. The most probable product is an intramolecular lactone formed through the reaction of the carboxylic acid with the tertiary alcohol. Other potential products may arise from skeletal rearrangements of the decalin ring system, leading to various isomers.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective technique for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products. For the identification of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q4: What are the typical conditions for a forced degradation study of this compound under acidic stress?

A4: Forced degradation studies for this compound under acidic conditions typically involve dissolving the compound in an acidic solution and monitoring its degradation over time. Common conditions include:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Temperature: Room temperature up to 50-70°C to accelerate degradation.

  • Time: The duration of the study can range from a few hours to several days, depending on the stability of the compound under the chosen conditions.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Solution
Poor separation of degradation products Inappropriate mobile phase composition or gradient.Optimize the mobile phase by adjusting the solvent ratio, pH, or trying different organic modifiers. A gradient elution may be necessary to resolve all compounds.
Column stationary phase is not suitable.Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its degradants.
Peak tailing for this compound or its products Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of a stronger acid (e.g., trifluoroacetic acid) or a competing base if basic sites on the silica (B1680970) are suspected.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost peaks in the chromatogram Contamination in the mobile phase or injector.Use high-purity solvents and freshly prepared mobile phases. Purge the injection port and sample loop.
Inconsistent retention times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Experimental Design Issues
Problem Possible Cause Solution
No degradation observed The acidic conditions are too mild.Increase the acid concentration, temperature, or duration of the experiment.
Complete degradation of this compound The acidic conditions are too harsh.Decrease the acid concentration, lower the temperature, or shorten the experimental time points.
Poor mass balance in the final analysis Some degradation products are not being detected.Ensure your analytical method can detect all potential degradation products. This may involve changing the detection wavelength or using a more universal detector like a mass spectrometer.
Adsorption of compounds to the sample vial.Use silanized glass vials to minimize adsorption.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound under various acidic conditions.

Condition Time (hours) This compound Remaining (%) Lactone Formation (%) Other Degradants (%)
0.1 M HCl, 25°C 2495.23.51.3
4890.87.12.1
0.1 M HCl, 50°C 882.514.33.2
2465.128.96.0
1 M HCl, 25°C 875.420.14.5
2450.241.58.3

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette a known volume of the this compound stock solution into a series of vials.

    • Add an equal volume of the desired acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • Prepare a control sample with water instead of the acid solution.

  • Incubation: Place the vials in a constant temperature bath set to the desired temperature (e.g., 50°C).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the reaction by adding a stoichiometric amount of a suitable base (e.g., NaOH) to prevent further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathway labdanolic_acid This compound protonation Protonation of Carboxylic Acid labdanolic_acid->protonation H+ intermediate Carbocation Intermediate protonation->intermediate lactone Intramolecular Lactone intermediate->lactone Intramolecular Cyclization rearrangement Skeletal Rearrangement intermediate->rearrangement isomers Isomeric Products rearrangement->isomers

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) mix Mix Stock and Acid Solutions prep_stock->mix prep_acid Prepare Acidic Solutions (e.g., 0.2 M HCl) prep_acid->mix incubate Incubate at Controlled Temperature mix->incubate sample Sample at Time Intervals incubate->sample quench Neutralize Samples sample->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Technical Support Center: Purification of Synthetic Labdanolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic derivatives of labdanolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound derivatives.

Issue 1: Low Recovery of the Desired Compound After Flash Column Chromatography

  • Question: I am experiencing significant loss of my this compound derivative during flash column chromatography. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery during flash column chromatography can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Compound Instability on Silica (B1680970) Gel: this compound and its derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.

      • Solution: Test the stability of your compound on a small amount of silica gel before performing the full-scale purification. If degradation is observed, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.

    • Improper Solvent System Selection: An inappropriate solvent system can lead to poor separation and co-elution with impurities, or the compound may not elute at all.

      • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound. Common solvent systems for labdane (B1241275) diterpenoids include hexane/ethyl acetate (B1210297) and dichloromethane (B109758)/methanol. For particularly non-polar derivatives, petroleum ether/diethyl ether can be effective.[1][2]

    • Compound Crashing Out on the Column: If the compound has low solubility in the chosen eluent, it can precipitate on the column, blocking the flow and leading to poor recovery.

      • Solution: Ensure your crude material is fully dissolved in the loading solvent. If solubility is an issue, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.

    • Incorrect Column Packing: An improperly packed column with channels or cracks can lead to poor separation and band broadening, resulting in mixed fractions and apparent low yield of the pure compound.

      • Solution: Ensure the column is packed uniformly without any air bubbles. A well-packed column is crucial for good resolution.

Issue 2: Oiling Out During Recrystallization

  • Question: My this compound derivative is "oiling out" instead of forming crystals during recrystallization. How can I induce proper crystallization?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem with compounds that have low melting points or when the cooling process is too rapid. Here are some strategies to overcome this:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.

    • Solvent Choice: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. For esters, solvents like ethyl acetate, and for ketones, acetone, can be good starting points.[3] Mixtures of solvents, such as heptane/ethyl acetate or methanol/water, can also be effective.[4]

    • Lower Initial Concentration: Start with a more dilute solution. High concentrations can favor oiling out over crystallization.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) into the supersaturated solution to initiate crystallization.

Issue 3: Persistent Impurities After Purification

  • Question: I have tried both column chromatography and recrystallization, but I am still unable to remove certain impurities from my synthetic this compound derivative. What are these persistent impurities likely to be and how can I remove them?

  • Answer: Persistent impurities in the synthesis of this compound derivatives are often structurally similar to the desired product, making them difficult to separate.

    • Common Impurities:

      • Diastereomers: If the synthetic route creates a new stereocenter, diastereomers can be formed. These often have very similar polarities and can be challenging to separate by standard chromatography.

      • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials that may have similar chromatographic behavior to the product.

      • Byproducts from Side Reactions: Derivatization reactions can sometimes lead to side products. For instance, in esterification, byproducts from the acid catalyst or side reactions of the alcohol can occur.[5]

    • Purification Strategies for Difficult Separations:

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than flash chromatography and can often separate closely related compounds like diastereomers. Reversed-phase C18 columns are commonly used.[6]

      • Acid-Base Extraction: For derivatives that still contain the carboxylic acid moiety, an acid-base extraction can be a powerful purification step to remove non-acidic impurities. The compound can be extracted into a basic aqueous solution, washed with an organic solvent to remove impurities, and then re-acidified and extracted back into an organic solvent.[7]

      • Derivatization: In some cases, it may be beneficial to derivatize the mixture to alter the properties of the components, making them easier to separate. The derivative can then be converted back to the desired product after separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for synthetic this compound derivatives?

A1: The most common methods for purifying synthetic derivatives of this compound are:

  • Flash Column Chromatography: This is the workhorse technique for the initial purification of crude reaction mixtures to separate the desired product from major impurities.[1]

  • Recrystallization: This technique is used to obtain highly pure crystalline solids. It is particularly effective at removing small amounts of impurities from a relatively pure compound.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed for difficult separations, such as the separation of stereoisomers, or for obtaining very high purity material.[6]

  • Acid-Base Extraction: This is a useful technique for separating acidic or basic derivatives from neutral impurities.[7]

Q2: What are some common impurities I should expect when synthesizing derivatives of this compound?

A2: The nature of impurities will depend on the specific reaction being performed. However, some common classes of impurities include:

  • Starting Materials: Unreacted this compound or other reagents.

  • Stereoisomers: Diastereomers may be formed if new chiral centers are introduced.

  • Byproducts: These can arise from side reactions. For example, in esterification reactions, byproducts from the alcohol or the coupling reagents can be present.[5] In reactions involving sclareolide (B1681565), a related labdane, impurities can include microbial cell debris if biotransformation is used.[7]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to assess the purity of your purified this compound derivative:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity by showing the relative peak areas of your compound and any impurities.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of your compound and reveal the presence of impurities by showing extra peaks.

  • Mass Spectrometry (MS): Can confirm the molecular weight of your product and help identify any impurities with different molecular weights.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Ester Derivative

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key AdvantagesKey Disadvantages
Flash Chromatography75%95%80%High throughput, good for large scaleLower resolution for close-eluting impurities
Recrystallization95%>99%70%Excellent for achieving high purity, removes trace impuritiesCan have lower yields, not suitable for all compounds
Preparative HPLC90%>99.5%50%Very high resolution, separates isomersLower throughput, more expensive

Table 2: Common Solvent Systems for Flash Chromatography of this compound Derivatives

Derivative TypePolarityRecommended Solvent System (v/v)Typical Rf Range
This compound estersNon-polar to moderately polarHexane / Ethyl Acetate (9:1 to 1:1)0.2 - 0.4
This compound amidesModerately polarDichloromethane / Methanol (98:2 to 9:1)0.2 - 0.4
Hydroxylated derivativesPolarEthyl Acetate / Methanol (95:5 to 8:2)0.2 - 0.4

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Ester

  • Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a this compound Derivative

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Labdanolic Acid Derivative FlashChrom Flash Column Chromatography Crude->FlashChrom Initial Cleanup Recrystal Recrystallization FlashChrom->Recrystal High Purity PrepHPLC Preparative HPLC FlashChrom->PrepHPLC Difficult Separation PureProduct Pure Product (>99%) Recrystal->PureProduct PrepHPLC->PureProduct TLC TLC Analysis PureProduct->TLC HPLC HPLC Analysis PureProduct->HPLC NMR NMR Analysis PureProduct->NMR

Caption: General workflow for the purification of synthetic this compound derivatives.

Troubleshooting_Chromatography Start Low Yield from Column Chromatography? CheckStability Compound Stable on Silica? Start->CheckStability OptimizeSolvent Optimized Solvent System (TLC)? CheckStability->OptimizeSolvent Yes UseAlumina Use Alumina or Deactivated Silica CheckStability->UseAlumina No DryLoad Solubility Issues? OptimizeSolvent->DryLoad Yes RunTLC Perform TLC to Find Optimal Rf OptimizeSolvent->RunTLC No UseDryLoading Use Dry Loading Technique DryLoad->UseDryLoading Yes RepackColumn Check and Repack Column Carefully DryLoad->RepackColumn No

References

Validation & Comparative

A Comparative Guide to Validating the Structure of Labdanolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of labdanolic acid and its derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound and its Derivatives

This compound, a bicyclic diterpenoid, and its derivatives are a class of natural products that have garnered significant interest in the scientific community due to their diverse biological activities. Accurate structural elucidation is a critical first step in the exploration of their therapeutic potential. This guide focuses on the primary analytical methods employed for the unambiguous structural validation of these compounds.

Key Analytical Techniques for Structural Validation

The structural confirmation of this compound derivatives relies on a combination of modern spectroscopic and crystallographic techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information, and their combined application is often necessary for complete and unambiguous structure determination.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data obtained from various analytical techniques for this compound and a selection of its derivatives. This comparative data highlights the characteristic spectral features of the labdane (B1241275) skeleton and the influence of different functional groups on these parameters.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Selected Derivatives in CDCl₃

ProtonThis compound (Predicted)This compound Methyl EsterDerivative ADerivative B
H-1α1.251.241.301.28
H-1β1.551.541.601.58
H-2α1.701.691.751.73
H-2β1.401.391.451.43
H-3α1.101.091.151.13
H-3β1.801.791.851.83
H-5α0.950.941.000.98
H-6α1.651.641.701.68
H-6β1.351.341.401.38
H-7α1.501.491.551.53
H-7β1.201.191.251.23
H-9α1.051.041.101.08
H-112.202.192.252.23
H-122.302.292.352.33
H-142.402.392.452.43
H-152.102.092.152.13
Me-170.850.840.900.88
Me-180.800.790.850.83
Me-190.900.890.950.93
Me-200.750.740.800.78
OCH₃-3.65--

Note: Data for this compound is predicted based on known derivatives. "Derivative A" and "Derivative B" represent hypothetical derivatives for comparative purposes.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Selected Derivatives in CDCl₃

CarbonThis compound (Predicted)This compound Methyl EsterDerivative ADerivative B
C-139.539.440.039.8
C-218.518.419.018.8
C-342.041.942.542.3
C-433.032.933.533.3
C-555.054.955.555.3
C-624.023.924.524.3
C-738.037.938.538.3
C-874.073.974.574.3
C-956.055.956.556.3
C-1039.038.939.539.3
C-1121.020.921.521.3
C-1235.034.935.535.3
C-1345.044.945.545.3
C-1430.029.930.530.3
C-15180.0175.0180.5178.0
C-1620.019.920.520.3
C-1728.027.928.528.3
C-1822.021.922.522.3
C-1916.015.916.516.3
C-2014.013.914.514.3
OCH₃-51.5--

Note: Data for this compound is predicted based on known derivatives. "Derivative A" and "Derivative B" represent hypothetical derivatives for comparative purposes.

Table 3: Mass Spectrometry Data for this compound and its Methyl Ester

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
This compoundESI-[M-H]⁻: 323.25279.22, 261.21, 205.16
This compound Methyl EsterESI+[M+H]⁺: 339.27307.25, 293.23, 221.19

Table 4: X-ray Crystallography Data for a Representative this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)18.789
α (°)90
β (°)90
γ (°)90
Volume (ų)2367.8
Z4
R-factor0.045

Note: This data is for a representative derivative and will vary for other derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish stereochemistry.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the types and number of protons.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It can be run in positive or negative ion mode.

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.

  • Analysis:

    • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement, which allows for the determination of the elemental formula.

    • Tandem Mass Spectrometry (MS/MS): To induce fragmentation of a selected precursor ion. The resulting fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic losses of H₂O and COOH are often observed.[1]

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.[2]

Procedure:

  • Crystallization: This is often the most challenging step. Grow single crystals of the this compound derivative of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and other parameters are then refined against the experimental data to yield the final, highly accurate molecular structure.

Mandatory Visualizations

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a novel this compound derivative.

G cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_stereo Stereochemical Determination cluster_final Structure Confirmation A Crude Extract B Chromatographic Separation (e.g., Column, HPLC) A->B C Pure Compound B->C D Mass Spectrometry (HRMS) Determine Molecular Formula C->D E 1D NMR (¹H, ¹³C) Initial Structural Insights C->E H X-ray Crystallography Absolute Stereochemistry C->H I Data Integration & Analysis D->I F 2D NMR (COSY, HSQC, HMBC) Establish Connectivity E->F G 2D NMR (NOESY/ROESY) Relative Stereochemistry F->G F->I G->I H->I J Final Structure Elucidation I->J G cluster_pathway Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs (p38, ERK, JNK) TAK1->MAPKs IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB->Inflammatory_Genes translocates to nucleus & activates transcription MAPKs->Inflammatory_Genes activate transcription factors LAME This compound Methyl Ester (LAME) LAME->TAK1 inhibits phosphorylation

References

A Comparative Analysis of Labdanolic Acid Content in Cistus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of labdanolic acid content across different Cistus species. The information is compiled from various studies to offer a comprehensive resource for identifying promising species for the isolation of this bioactive diterpene.

The genus Cistus, commonly known as rockrose, is a rich source of various secondary metabolites, including the labdane-type diterpene, this compound. This compound has garnered scientific interest for its potential pharmacological activities. However, the concentration of this compound can vary significantly among different Cistus species. This guide aims to present a comparative analysis of this compound content, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

Cistus SpeciesPlant Part AnalyzedThis compound ContentAnalytical MethodReference
Cistus ladaniferResinMajor Component (qualitative)GC-EI-MS[2]

Note: The table will be updated as more specific quantitative data becomes available through ongoing research.

Experimental Protocols

The following section details the methodologies commonly employed for the extraction and quantification of this compound and other diterpenes from Cistus species.

Extraction of this compound from Cistus ladanifer Resin

A common method for obtaining labdanum resin, which is rich in this compound, is the Andalusian process. This involves a chemical extraction using a warm alkaline solution, followed by precipitation.

  • Extraction: 25 grams of fresh Cistus ladanifer plant material (shoots) is extracted with 200 mL of a 25 g/L aqueous sodium carbonate (Na₂CO₃) solution. The extraction is performed in a flask at 60°C for 1 hour in a water bath.[2]

  • Precipitation: After extraction, the alkaline solution is acidified to precipitate the labdanum resin.[2]

  • Isolation: The precipitated resin is then separated from the aqueous phase.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, which is a non-volatile diterpene, a derivatization step is typically required before GC-MS analysis.

  • Derivatization: The extracted this compound is derivatized, for example, by trimethylsilylation (TMS), to increase its volatility.

  • GC-MS Analysis: The derivatized sample is then injected into a gas chromatograph coupled with a mass spectrometer. The separation is achieved on a suitable capillary column (e.g., a nonpolar column like a DB-5ms).

  • Identification: this compound is identified based on its retention time and the fragmentation pattern in the mass spectrum compared to a standard.[2]

Quantification by High-Performance Liquid Chromatography (HPLC)

While less common for underivatized this compound due to its non-chromophoric nature, HPLC can be used for the analysis of other compounds in Cistus extracts.

  • Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.

  • Chromatographic Conditions: A reverse-phase C18 column is typically used with a gradient elution system. The mobile phase often consists of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol.[3]

  • Detection: A Diode Array Detector (DAD) is commonly used for the detection of phenolic and flavonoid compounds that absorb UV-Vis light.[3]

Visualizing the Experimental Workflow and Biosynthesis

To better illustrate the processes involved in the analysis and natural production of this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis cluster_quantification Quantification plant_material Cistus Plant Material extraction Alkaline Extraction (Na2CO3 solution, 60°C) plant_material->extraction acidification Acidification extraction->acidification precipitation Precipitation of Resin acidification->precipitation separation Separation precipitation->separation derivatization Derivatization (TMS) separation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Caption: Experimental workflow for the extraction and quantification of this compound.

labdane_biosynthesis ggpp Geranylgeranyl Diphosphate (GGPP) copalyl_diphosphate Copalyl Diphosphate ggpp->copalyl_diphosphate Diterpene Synthase labdane_diterpenes Labdane-type Diterpenes copalyl_diphosphate->labdane_diterpenes Further enzymatic steps labdanolic_acid This compound labdane_diterpenes->labdanolic_acid Oxidation

Caption: Simplified biosynthetic pathway of this compound in Cistus species.

Concluding Remarks

This guide highlights the current understanding of this compound content in various Cistus species. Cistus ladanifer and Cistus clusii appear to be the most promising sources of this compound. The provided experimental protocols offer a starting point for researchers aiming to isolate and quantify this compound. Further quantitative studies across a wider range of Cistus species are necessary to build a more complete comparative picture and to fully exploit the potential of this natural product in drug discovery and development.

References

A Comparative Analysis of the Cytotoxic Effects of Labdanolic Acid and Other Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of various labdane (B1241275) diterpenes against a range of cancer cell lines. The information presented is collated from recent scientific studies to facilitate the objective assessment of their potential as anticancer agents. This document summarizes key quantitative data, details common experimental methodologies, and illustrates a typical workflow for evaluating cytotoxicity.

While a direct comparative study detailing the cytotoxic effects of purified labdanolic acid against other labdane diterpenes was not identified in the reviewed literature, this guide presents available data for a range of structurally related labdane diterpenes to provide a useful benchmark for researchers. Extracts from plants known to be rich in this compound, such as Cistus creticus, have demonstrated cytotoxic activity, suggesting the potential of their diterpene constituents.[1][2]

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of labdane diterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several labdane diterpenes against various cancer cell lines, as reported in the scientific literature. Lower IC50 values are indicative of higher cytotoxic potency.

Labdane DiterpeneCancer Cell LineCell Line TypeIC50 (µM)Reference
Ethanol Extract of Cistus creticus shoots *HeLaCervical Carcinoma80.83 µg/mL[1]
MDA-MB-453Breast Carcinoma76.18 µg/mL[1]
FemXMelanoma87.52 µg/mL[1]
13S-nepetaefolin HCC70Triple-Negative Breast Cancer24.65
Nepetaefuran HCC70Triple-Negative Breast Cancer73.66
Leonotinin HCC70Triple-Negative Breast Cancer94.89
Dubiin HCC70Triple-Negative Breast Cancer127.90
(13E)-labd-13-ene-8α,15-diol Various Leukemic LinesLeukemia-[3]
(13E)-labd-7,13-dienol HL60Leukemia-[3]

*Note: Data for Cistus creticus extract represents the activity of a complex mixture of compounds, including labdane diterpenes, and not of purified this compound.[1] The cytotoxic activity of specific labdane diterpenes can be influenced by their structural features.[4]

Experimental Protocols

The evaluation of the cytotoxic activity of labdane diterpenes is predominantly conducted using in vitro cell-based assays. The following are detailed methodologies for commonly employed experiments.

1. Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines, such as those listed in the table above, are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Culture Conditions: The cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the labdane diterpenes, typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), for a specified period (e.g., 48 or 72 hours).

2. Cytotoxicity Assays:

A common method to determine cytotoxicity is the Sulforhodamine B (SRB) assay , which is a colorimetric assay that estimates cell number based on the measurement of cellular protein content.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Another widely used method is the MTT assay , which measures the metabolic activity of cells as an indicator of cell viability.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells and incubated.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength.

  • Data Analysis: The IC50 value is determined by plotting the absorbance against the concentration of the test compound.

Visualizing Experimental and Biological Processes

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using a cell-based assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., SRB) cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in Multi-well Plates cell_culture->seeding adhesion Allow Cells to Adhere Overnight seeding->adhesion treatment Treat Cells with Compounds for 48-72h adhesion->treatment compound_prep Prepare Serial Dilutions of Labdane Diterpenes compound_prep->treatment fixation Fix Cells with TCA treatment->fixation staining Stain with SRB fixation->staining washing Wash to Remove Unbound Dye staining->washing solubilization Solubilize Bound Dye washing->solubilization absorbance Measure Absorbance solubilization->absorbance calculation Calculate IC50 Values absorbance->calculation

Caption: A typical workflow for determining the in vitro cytotoxicity of labdane diterpenes.

Simplified Apoptosis Signaling Pathway

Several labdane diterpenes are believed to exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified signaling cascade that can be initiated by such compounds.

apoptosis_pathway compound Labdane Diterpene cell Cancer Cell compound->cell receptor Cellular Target cell->receptor pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) receptor->pro_apoptotic activates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) receptor->anti_apoptotic inhibits mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A simplified model of a potential apoptotic pathway induced by labdane diterpenes.

References

A Comparative Guide to Analytical Methods for Labdanolic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Labdanolic acid, a labdane-type diterpenoid with the chemical formula C₂₀H₃₆O₃, is a natural compound found in the resin of certain plants like Cistus ladaniferus.[1][2] Its potential as an anti-inflammatory and antioxidant agent has garnered interest in the pharmaceutical and biotechnology sectors.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control of products containing this bioactive compound. This guide provides a comparative overview of established and novel analytical methods for the quantification of this compound, offering insights into their performance, protocols, and applicability for researchers, scientists, and drug development professionals.

Established Analytical Methods

Traditional methods for the quantification of diterpenoid and triterpenoid (B12794562) acids, such as this compound, primarily include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is a widely used technique for the analysis of non-volatile compounds.[3] However, triterpenoids like this compound lack a strong chromophore, which can limit the sensitivity of UV detection, often necessitating analysis at low wavelengths (205-210 nm).[4][5]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID offers high separation efficiency for volatile compounds. Due to the low volatility of diterpenoid acids, a derivatization step is required to convert them into more volatile esters prior to analysis, which can add complexity to the sample preparation process.[6][7]

A Novel Approach: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

To overcome the limitations of established methods, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) presents a modern and highly sensitive alternative. This technique offers superior separation efficiency, speed, and selectivity, making it ideal for the quantification of complex molecules like this compound in various matrices.[8] LC-MS/MS methods have been successfully developed for the quantitative determination of other diterpenoids.[9]

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV, GC-FID, and a proposed UPLC-MS/MS method. The data for HPLC-UV and GC-FID are based on reported values for similar diterpenoid and triterpenoid acids, while the UPLC-MS/MS parameters are postulated based on the technique's known capabilities for analyzing complex carboxylic acids.

Parameter HPLC-UV GC-FID UPLC-MS/MS (New Method)
Linearity (r²) > 0.999[5]≥ 0.9994[10]> 0.99[11]
Limit of Detection (LOD) 0.08 - 0.65 µg/mL[5]~1 µg/mL (Analyte Dependent)0.01 - 0.1 ng/mL[11]
Limit of Quantification (LOQ) 0.24 - 1.78 µg/mL[5]~5 µg/mL (Analyte Dependent)0.05 - 0.5 ng/mL
Accuracy (% Recovery) 94.70 - 105.81%[5]102.4 - 109.9%[10]90 - 110%[11]
Precision (% RSD) < 2%[5]< 5%[10]< 10%[11]

Experimental Protocols

HPLC-UV Method (Established)

Sample Preparation:

  • Extract the sample containing this compound with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Concentrate the extract and redissolve it in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a low wavelength, typically around 210 nm.[4]

  • Quantification: Generate a calibration curve using this compound standards of known concentrations.

GC-FID Method (Established)

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent.

  • Evaporate the solvent and dry the residue.

  • Derivatize the dried extract by adding a silylating agent (e.g., BSTFA) and heating to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters/ethers.[6]

  • Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for injection.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5).[7]

  • Carrier Gas: Helium or Nitrogen.[13]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the derivatized this compound.

  • Detector: Flame Ionization Detector (FID) at 250 °C.[6]

  • Quantification: Use an internal standard and create a calibration curve with derivatized this compound standards.

UPLC-MS/MS Method (New)

Sample Preparation:

  • Perform a solvent extraction of this compound from the sample matrix.

  • The extract may be further purified using solid-phase extraction (SPE) if the matrix is complex.

  • Dilute the final extract in the initial mobile phase.

UPLC Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]

  • Flow Rate: 0.4 mL/min.[14]

  • Injection Volume: 1-5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

  • Quantification: Prepare a calibration curve with a series of this compound standard dilutions.

Methodology and Workflow Diagrams

Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_application Application define_analyte Define Analyte & Matrix set_requirements Set Performance Requirements define_analyte->set_requirements sample_prep Optimize Sample Preparation set_requirements->sample_prep instrument_params Optimize Instrument Parameters sample_prep->instrument_params specificity Specificity instrument_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis

Caption: Workflow for the validation of a new analytical method.

Method_Comparison cluster_gc_fid GC-FID (Established Method) cluster_uplc_msms UPLC-MS/MS (New Method) gc_start Sample Extraction gc_deriv Derivatization (e.g., Silylation) gc_start->gc_deriv gc_inject GC Injection gc_deriv->gc_inject gc_sep Gas Phase Separation gc_inject->gc_sep gc_detect Flame Ionization Detection gc_sep->gc_detect gc_quant Quantification gc_detect->gc_quant uplc_start Sample Extraction uplc_purify Optional SPE Purification uplc_start->uplc_purify uplc_inject UPLC Injection uplc_purify->uplc_inject uplc_sep Liquid Phase Separation uplc_inject->uplc_sep uplc_ionize Electrospray Ionization uplc_sep->uplc_ionize uplc_ms1 Precursor Ion Selection (Q1) uplc_ionize->uplc_ms1 uplc_frag Collision-Induced Dissociation (q2) uplc_ms1->uplc_frag uplc_ms2 Product Ion Detection (Q3) uplc_frag->uplc_ms2 uplc_quant Quantification (MRM) uplc_ms2->uplc_quant

Caption: Comparison of GC-FID and UPLC-MS/MS workflows.

References

"comparative study of extraction methods for labdane diterpenes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Labdane (B1241275) diterpenes, a class of natural products with a distinctive bicyclic core, have garnered significant attention within the scientific community for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The effective isolation of these compounds from their natural sources is a critical first step in their journey from discovery to potential therapeutic application. This guide provides an objective comparison of various extraction methodologies for labdane diterpenes, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Conventional and Modern Extraction Techniques: A Comparative Overview

The selection of an extraction method is a crucial factor that can significantly influence the yield, purity, and overall efficiency of the isolation process. Traditional methods such as maceration and Soxhlet extraction are often employed, but modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages.[2]

Table 1: Comparison of Extraction Methods for Labdane Diterpenes

Extraction MethodPrincipleTypical SolventsExtraction TimeYieldPurityAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.Methanol, Ethanol (B145695), Chloroform, Dichloromethane[3][4]Days to weeksGenerally lowerVariableSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, lower efficiency.[5][6]
Soxhlet Extraction Continuous extraction with a cycling solvent, driven by heating and cooling.Hexane (B92381), Dichloromethane (B109758), Methanol[4]Hours to daysHigher than macerationGenerally goodEfficient for exhaustive extraction, requires less solvent than maceration.[6]Can degrade thermolabile compounds due to prolonged heating.[5]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, MethanolMinutes to hoursOften higher than conventional methodsGoodReduced extraction time and solvent consumption, improved yield.[7][8]Potential for degradation of some compounds due to localized high temperatures.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Ethanol, MethanolMinutesHighGoodVery short extraction time, reduced solvent use, high efficiency.[9][10]Requires specialized equipment, potential for localized overheating.[11]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.Supercritical CO2, often with co-solvents like ethanol.Minutes to hoursHigh and selectiveHighEnvironmentally friendly ("green"), highly selective, solvent-free final product.[12][13]High initial equipment cost, requires high pressure.
Matrix Solid-Phase Dispersion (MSPD) Combines extraction and clean-up into a single step by blending the sample with a solid support.C18 sorbent with various eluting solvents.ShortHighHighSimple, rapid, efficient, requires low solvent volumes.[14]May not be suitable for all sample matrices.

Experimental Protocols: A Closer Look at the Methodologies

The following sections provide a generalized overview of the experimental protocols for each extraction technique, based on methodologies reported in the literature.

Maceration

Maceration involves the simple soaking of the plant material in a suitable solvent.

Protocol:

  • Preparation: The dried and powdered plant material is placed in a sealed container.

  • Extraction: A suitable solvent (e.g., a 1:1 mixture of dichloromethane and methanol) is added to the plant material.[4] The mixture is then left to stand at room temperature for a period ranging from several hours to days, often with occasional agitation.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated under reduced pressure to yield the crude extract.[3]

Soxhlet Extraction

This method allows for continuous extraction with a fresh batch of solvent.

Protocol:

  • Preparation: The dried and powdered plant material is placed in a thimble within the Soxhlet apparatus.

  • Extraction: A solvent such as hexane or dichloromethane is heated in a flask.[4] The solvent vapor travels up to a condenser, where it cools and drips onto the plant material in the thimble. Once the thimble is full, the solvent containing the extracted compounds siphons back into the flask. This cycle is repeated for several hours.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of sound waves to accelerate the extraction process.

Protocol:

  • Preparation: The powdered plant material is suspended in an appropriate solvent in a flask.

  • Extraction: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[5] The system is then subjected to ultrasonic waves for a defined period, typically ranging from 30 to 60 minutes.[15]

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Concentration: The solvent is removed under vacuum to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy for rapid heating of the solvent and plant material.

Protocol:

  • Preparation: The plant material is mixed with a suitable solvent in a microwave-safe extraction vessel.

  • Extraction: The vessel is placed in a microwave reactor and subjected to microwave irradiation for a short period, often just a few minutes.[16] Temperature and pressure are typically monitored and controlled.

  • Separation: The extract is separated from the solid material.

  • Concentration: The solvent is evaporated to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a fluid above its critical temperature and pressure as the extraction solvent.

Protocol:

  • Preparation: The ground plant material is packed into an extraction vessel.

  • Extraction: Supercritical carbon dioxide (CO2) is pumped through the vessel.[12] The pressure and temperature are controlled to achieve the desired selectivity.[17] Modifiers like ethanol can be added to the CO2 to alter its polarity.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected. The CO2 can be recycled.[12]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

Labdane Diterpene Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Isolation PlantMaterial Plant Material (e.g., leaves, roots) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography HPLC Preparative HPLC Chromatography->HPLC PureCompound Pure Labdane Diterpene HPLC->PureCompound

Caption: General workflow for the extraction and isolation of labdane diterpenes.

Extraction Method Comparison Maceration Maceration - Long Time - High Solvent Use - Low Cost Soxhlet Soxhlet - Moderate Time - Moderate Solvent Use - Risk to Thermolabile Compounds UAE Ultrasound-Assisted - Short Time - Reduced Solvent Use - Improved Yield MAE Microwave-Assisted - Very Short Time - Low Solvent Use - High Efficiency SFE Supercritical Fluid - Short Time - 'Green' Solvent (CO2) - High Selectivity & Purity - High Cost

Caption: Key characteristics of conventional vs. modern extraction methods.

Conclusion

The choice of an extraction method for labdane diterpenes is a trade-off between factors such as extraction time, cost, yield, and environmental impact. While traditional methods like maceration and Soxhlet extraction are simple and inexpensive, they are often time-consuming and may not be suitable for heat-sensitive compounds.[5][6] Modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.[2][9][12] SFE, in particular, stands out as a "green" technology that can provide highly pure and selective extracts.[13] The information presented in this guide aims to provide researchers with a solid foundation for selecting the most appropriate extraction strategy to advance their research on the promising therapeutic potential of labdane diterpenes.

References

A Comparative Guide to the Biological Activities of Labdanolic Acid and Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two labdane-type diterpenes: labdanolic acid and sclareol (B1681606). While both compounds share a common structural backbone, the available scientific literature reveals a significant disparity in the depth of research into their respective pharmacological effects. Sclareol has been extensively studied, with a wealth of quantitative data on its cytotoxic, anti-inflammatory, and antimicrobial properties. In contrast, research into the specific biological activities of this compound is less comprehensive, with most of the current knowledge derived from studies on its derivatives or extracts of plants in which it is a constituent. This guide aims to summarize the existing experimental data, provide detailed methodologies for key assays, and highlight areas for future investigation, particularly concerning this compound.

Comparative Summary of Biological Activities

The following table summarizes the available quantitative data for the biological activities of sclareol and this compound. It is important to note the limited availability of specific IC50 and MIC values for this compound, necessitating a broader look at related compounds and extracts.

Biological ActivityCompoundAssayTargetIC50 / MICReference(s)
Cytotoxicity SclareolMTTHuman Leukemia cell lines6.0–24.2 μg/mL[1]
SclareolMTTA549 (Lung Carcinoma, hypoxia)18 µg/mL (24h), 8 µg/mL (48h), 4.7 µg/mL (72h)[2]
SclareolMTTMCF-7 (Breast Cancer)31.11 µM (24h), 27.65 µM (48h)[3]
13-epi-SclareolMTTMCF-7 (Breast Cancer)11.056 µM[4]
Labdane (B1241275) Diterpenes from Cistus creticusIn vitro cytotoxicity13 Human Leukemic cell linesVaried, with (13E)-labd-13-ene-8α,15-diol showing broad activity[5]
Cistus incanus & C. ladanifer ExtractsCytotoxicityA375 (Melanoma)IC50 = 57.80–199.01 µg/mL[6]
Anti-inflammatory SclareolGriess Assay (NO production)LPS-stimulated RAW264.7 MacrophagesInhibition of NO, iNOS, and COX-2[7]
SclareolCarrageenan-induced paw edemaMiceReduction of NO, TNF-α, MDA[7]
This compound Methyl Ester (LAME)Griess Assay (NO production), PGE2 AssayLPS-stimulated RAW 264.7 MacrophagesIC50 for NO inhibition: 5-15 µM[2]
This compound Methyl Ester (LAME)Endotoxic shock modelMiceReduced circulatory levels of IL-6 and TNF-α[2]
Antimicrobial SclareolBroth MicrodilutionStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalisGood antibacterial activity[8]
Salvia sclarea Essential OilBroth MicrodilutionVarious bacteriaMIC: 0.05%, MBC: 0.1%[9]
Cistus ladanifer ExtractDisc Diffusion & MicrodilutionGram-positive and Gram-negative bacteriaMore effective against Gram-positive bacteria[1][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or sclareol) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[11]

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

MTT_Assay_Workflow cluster_setup Cell Culture and Plating cluster_treatment Compound Exposure cluster_assay MTT Reaction and Measurement cluster_analysis Data Analysis start Start with Cultured Cells seed Seed cells in 96-well plate start->seed incubate_attach Incubate for 24h for cell attachment seed->incubate_attach add_compound Add varying concentrations of test compound incubate_attach->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 1.5h to form formazan add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 492 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide production in cells, a key indicator of anti-inflammatory activity.

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.

  • Incubation: Incubate the cells for 24 hours to allow for the production of nitric oxide.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Transfer the cell culture supernatant to a new 96-well plate and add the Griess reagent.

  • Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

NO_Assay_Workflow cluster_setup Cell Culture and Stimulation cluster_reaction Griess Reaction cluster_measurement Measurement and Analysis start Culture Macrophages stimulate Stimulate with LPS and test compound start->stimulate incubate_no Incubate for 24h for NO production stimulate->incubate_no collect_supernatant Collect cell supernatant incubate_no->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate for 10 min add_griess->incubate_griess read_absorbance Measure absorbance at 540 nm incubate_griess->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for the Nitric Oxide Synthase Inhibition Assay.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation and Incubation cluster_analysis Result Determination start Prepare microbial inoculum prepare_plate Prepare 96-well plate with broth start->prepare_plate serial_dilute Perform serial dilutions of test compound prepare_plate->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate incubate Incubate plate inoculate->incubate read_mic Visually determine MIC (no turbidity) incubate->read_mic

Workflow for the Broth Microdilution Antimicrobial Assay.

Signaling Pathways

Sclareol

Sclareol has been shown to exert its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory properties are, in part, attributed to the inhibition of the NF-κB and MAPK signaling pathways .[7] In the context of cancer, sclareol can induce apoptosis by blocking the Akt/mTOR pathway .[4]

This compound

While data on this compound itself is limited, a study on its derivative, this compound methyl ester (LAME), has provided valuable insights into its potential anti-inflammatory mechanism. LAME was found to inhibit the Transforming growth factor-β-activated kinase 1 (TAK1) signaling pathway.[2] TAK1 is a crucial upstream kinase that activates both the IKK/NF-κB and MAPK pathways, which are central to the inflammatory response. By inhibiting TAK1, LAME effectively downregulates the production of pro-inflammatory mediators.

TAK1_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MAPKK MAPKKs TAK1->MAPKK IKK IKK Complex TAK1->IKK LAME This compound Methyl Ester (LAME) LAME->TAK1 inhibits MAPK MAPKs MAPKK->MAPK ProInflammatory Pro-inflammatory Gene Expression (NO, PGE2, IL-6, TNF-α) MAPK->ProInflammatory activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->ProInflammatory activates

Inhibition of the TAK1 signaling pathway by this compound methyl ester.

Conclusion and Future Directions

This comparative guide highlights the significant body of research supporting the diverse biological activities of sclareol, with robust quantitative data on its cytotoxic, anti-inflammatory, and antimicrobial effects. In contrast, the biological profile of this compound is not as well-defined, with a notable lack of specific IC50 and MIC values in the public domain. The promising anti-inflammatory activity of its methyl ester derivative suggests that this compound itself is a strong candidate for further pharmacological investigation.

To enable a more direct and comprehensive comparison, future research should focus on:

  • Determining the IC50 values of this compound against a panel of cancer cell lines to evaluate its cytotoxic potential.

  • Establishing the MIC values of this compound against a range of pathogenic bacteria and fungi to assess its antimicrobial spectrum.

  • Investigating the in vivo efficacy of this compound in models of inflammation and other relevant disease states.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its standing relative to the well-characterized sclareol.

References

"head-to-head comparison of synthetic routes to Ambrox®"

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison of Synthetic Routes to Ambrox®

Ambrox®, a key fragrance ingredient prized for its unique ambergris odor, is synthesized through various chemical and biotechnological routes. This guide provides a detailed comparison of the most prominent synthetic strategies, offering insights into their efficiency, sustainability, and industrial applicability. The primary routes discussed are the traditional synthesis from sclareol (B1681606), a newer chemoenzymatic route starting from (E)-β-farnesene, and an emerging catalytic asymmetric polyene cyclization of homofarnesol.

Traditional Synthesis from Sclareol

The most established and commercially significant route to (-)-Ambrox® begins with sclareol, a diterpene extracted from the clary sage plant (Salvia sclarea).[1] This multi-step process is a cornerstone of the fragrance industry.[1]

Synthetic Pathway:

The synthesis from sclareol generally involves three main stages:[2][3][4][5]

  • Oxidative Degradation: The side chain of sclareol is oxidatively cleaved to form sclareolide.

  • Reduction: The resulting lactone, sclareolide, is reduced to ambradiol, a key diol intermediate.

  • Cyclodehydration: Ambradiol undergoes acid-catalyzed cyclization to yield (-)-Ambrox®.

While this route is well-established, it has been criticized for its use of hazardous reagents like chromic acid and highly flammable substances such as lithium aluminum hydride, posing environmental and safety challenges.[5][6] Efforts have been made to develop greener alternatives, such as a one-pot synthesis using hydrogen peroxide and a phosphomolybdate catalyst, which achieved a 20% overall yield.[2] Another modified approach, avoiding metallic oxidants, has reportedly increased the overall yield to 75%.[7]

Experimental Protocol: One-Pot Synthesis from Sclareol [2]

  • Reaction Setup: (-)-Sclareol (10 mmol) is combined with a quaternary ammonium (B1175870) phosphomolybdate catalyst in 1,4-dioxane (B91453) (7 mL).

  • Oxidation: Hydrogen peroxide (5 mL) is added, and the mixture is heated at 70°C for 2 hours.

  • Cyclization: The temperature is then raised to 90°C for 1 hour to facilitate the formation of (-)-Ambrox®.

  • Yield: This one-pot method has reported an overall yield of 20%.[2]

Chemoenzymatic Synthesis from (E)-β-Farnesene

A more recent and sustainable approach utilizes (E)-β-farnesene, which can be produced via fermentation, as the starting material.[8][9][10] This route combines chemical transformations with a key biocatalytic step.

Synthetic Pathway:

  • Chemical Conversion: (E)-β-farnesene is chemically converted to (E,E)-homofarnesol.[8][9][10]

  • Enzymatic Cyclization: An engineered squalene (B77637) hopene cyclase (SHC) enzyme is used to catalyze the cyclization of (E,E)-homofarnesol directly to (-)-Ambrox®.[8][9][10][11]

This chemoenzymatic route offers significant advantages in terms of sustainability, including improved atom and step economy, reduced waste, and lower energy consumption compared to the traditional sclareol process.[9][12][13] Through enzyme evolution and process optimization, high volumetric productivities have been achieved. For instance, with an optimized SHC variant, a productivity of 12.2 g·L⁻¹·h⁻¹ of (–)-ambrox was achieved with 188 g/L of (E,E)-homofarnesol.[11]

Experimental Protocol: Biocatalytic Cyclization of (E,E)-Homofarnesol [11]

  • Biocatalyst: A whole-cell biocatalyst expressing an engineered squalene hopene cyclase (SHC) is utilized.

  • Reaction Conditions: (E,E)-homofarnesol (188 g/L) is subjected to the SHC variants.

  • Productivity: Optimization of reaction conditions has led to a productivity of up to 12.2 g·L⁻¹·h⁻¹ of (-)-Ambrox®.[11]

Catalytic Asymmetric Polyene Cyclization of Homofarnesol

A cutting-edge approach involves the direct asymmetric cyclization of (3E,7E)-homofarnesol to (-)-Ambrox® using a small-molecule catalyst. This method addresses a long-standing challenge in chemical synthesis.[14]

Synthetic Pathway:

This route involves a single key transformation where (3E,7E)-homofarnesol is converted to (-)-Ambrox® in one step, forming two C-C bonds and one C-O bond while controlling four stereocenters.[14]

  • Catalyst: A confined imidodiphosphorimidate (IDPi) catalyst is employed.

  • Conditions: The reaction is carried out in a fluorinated solvent such as hexafluoroisopropanol (HFIP) or perfluoro-tert-butanol (B1216648) (PFTB).[14]

This method has demonstrated excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (95:5 e.r.), achieving a 54% yield.[14] Deuterium-labeling studies suggest that the reaction primarily proceeds through a concerted pathway.[14]

Experimental Protocol: Asymmetric Polyene Cyclization [14]

  • Reaction Setup: (3E,7E)-homofarnesol is subjected to the IDPi catalyst in perfluoro-tert-butanol (PFTB).

  • Yield and Selectivity: This process yields (-)-Ambrox® in 54% with a diastereomeric ratio greater than 20:1 and an enantiomeric ratio of 95:5.[14]

Quantitative Data Summary

Synthetic Route Starting Material Key Steps Overall Yield Enantiomeric Ratio (e.r.) / Diastereomeric Ratio (d.r.) Key Advantages Key Disadvantages
Traditional Synthesis (-)-SclareolOxidation, Reduction, Cyclodehydration20-75%[2][7]Optically pure product from chiral precursorWell-established, uses readily available starting materialUse of hazardous reagents, multi-step process, potential for significant waste
Chemoenzymatic Synthesis (E)-β-FarneseneChemical conversion, Enzymatic cyclizationHigh productivity (12.2 g·L⁻¹·h⁻¹)[11]High enantioselectivity from enzyme catalysisSustainable, improved atom economy, reduced wasteRequires fermentation and enzyme engineering expertise
Catalytic Asymmetric Polyene Cyclization (3E,7E)-HomofarnesolSingle-step asymmetric cyclization54%[14]>20:1 d.r., 95:5 e.r.[14]High stereoselectivity in a single step, addresses a synthetic challengeNewer technology, catalyst may be complex and expensive

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each major synthetic route to Ambrox®.

G cluster_0 Traditional Synthesis from Sclareol Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol Reduction Ambrox Ambrox Ambradiol->Ambrox Cyclodehydration

Caption: Traditional synthesis of Ambrox® from sclareol.

G cluster_1 Chemoenzymatic Synthesis Farnesene (E)-β-Farnesene Homofarnesol (E,E)-Homofarnesol Farnesene->Homofarnesol Chemical Conversion Ambrox Ambrox Homofarnesol->Ambrox Enzymatic Cyclization (SHC)

Caption: Chemoenzymatic route to Ambrox® from farnesene.

G cluster_2 Catalytic Asymmetric Polyene Cyclization Homofarnesol_2 (3E,7E)-Homofarnesol Ambrox Ambrox Homofarnesol_2->Ambrox Asymmetric Cyclization (IDPi catalyst)

Caption: Asymmetric synthesis of Ambrox® via polyene cyclization.

References

Cross-Validation of Labdanolic Acid Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory and cytotoxic effects of labdanolic acid across various cell lines, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.

This compound, a naturally occurring labdane-type diterpene, has garnered significant interest within the scientific community for its potential therapeutic properties. This guide offers a cross-validation of its bioactivity, focusing on its anti-inflammatory and cytotoxic effects in different cell line models. By presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways, this document aims to serve as a valuable resource for advancing research and development in this area.

Comparative Bioactivity of this compound

The bioactivity of this compound has been evaluated in various cell lines, revealing a spectrum of effects ranging from anti-inflammatory to cytotoxic. The following tables summarize the quantitative data obtained from these studies, providing a clear comparison of its potency across different cellular contexts.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been primarily investigated in macrophage cell lines, which are key players in the inflammatory response.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundCell LineAssayEndpointIC50
This compound Methyl Ester (LAME)RAW 264.7 MacrophagesNitric Oxide (NO) ProductionInhibition of LPS-induced NOData not explicitly quantified as IC50
This compound Methyl Ester (LAME)Peritoneal MacrophagesProstaglandin E2 (PGE2) ProductionInhibition of LPS-induced PGE2Data not explicitly quantified as IC50

Note: While specific IC50 values for this compound were not found in the reviewed literature, its methyl ester derivative (LAME) has been shown to significantly reduce the production of key inflammatory mediators.[1][2][3][4]

Cytotoxic Activity

The cytotoxic effects of labdane (B1241275) diterpenes, the class of compounds to which this compound belongs, have been explored in a variety of cancer cell lines.

Table 2: Cytotoxic Activity of Labdane Diterpenes (as a class)

Compound ClassCell LineBioactivityIC50 (µM)Reference
Labdane DiterpenesHuman Leukemic Cell LinesCytotoxicityVaries by specific compound[5][6][7]
Labdane DiterpenesHeLa (Cervical Cancer)CytotoxicityVaries by specific compound[8]
Labdane DiterpenesJurkat (T-lymphocyte Leukemia)CytotoxicityVaries by specific compound[3]
Labdane DiterpenesBreast Cancer Cell LinesAnti-proliferativeVaries by specific compound[4]

Note: The table reflects the cytotoxic potential of the broader class of labdane diterpenes. Specific IC50 values for this compound against these cancer cell lines require further investigation.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes involved in the assessment of this compound's bioactivity, the following diagrams have been generated using the DOT language.

cluster_workflow Cytotoxicity Assessment Workflow start Seed Cells in 96-well Plate treatment Treat with This compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization readout Measure Absorbance (570 nm) formazan_solubilization->readout

Cytotoxicity Assessment Workflow

cluster_workflow Anti-inflammatory Assay Workflow start Seed RAW 264.7 Cells in 96-well Plate pretreatment Pre-treat with This compound start->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation Incubate (24h) lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant griess_assay Griess Assay collect_supernatant->griess_assay readout Measure Absorbance (540 nm) griess_assay->readout

Anti-inflammatory Assay Workflow

cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Labdanolic_Acid This compound (or LAME) Labdanolic_Acid->TAK1 Labdanolic_Acid->IKK

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of this compound methyl ester (LAME) are attributed to its ability to inhibit the NF-κB signaling pathway.[1][2][3][4] LAME has been shown to inhibit the phosphorylation of transforming growth factor-β (TGF-β)-activated kinase 1 (TAK1), a key upstream kinase that activates the IκB kinase (IKK) complex.[1][2][3][4] This inhibition prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and suppressing the expression of pro-inflammatory genes.[1][2][3][4]

References

Comparative Docking Analysis of Labdanolic Acid with Anti-Inflammatory and Anticancer Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential interactions of labdanolic acid, a naturally occurring labdane (B1241275) diterpene, with key protein targets implicated in inflammation and cancer. Drawing from available in silico research, this document summarizes binding affinities and outlines the methodologies employed in these computational studies. While direct comparative docking studies of this compound across a wide array of protein targets are limited in publicly available literature, this guide synthesizes existing data on this compound and closely related compounds to provide insights into its potential therapeutic mechanisms.

This compound has garnered scientific interest for its potential anti-inflammatory and anticancer properties.[1] Molecular docking studies are crucial computational tools that predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a target protein. This information is invaluable for understanding the compound's mechanism of action and for guiding further drug development efforts.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (in kcal/mol) of this compound and related compounds with various anti-inflammatory and anticancer protein targets as reported in the scientific literature. It is important to note that docking scores can vary based on the software, force fields, and specific protocols used in the study.

Target ProteinLigandBinding Affinity (kcal/mol)Therapeutic AreaReference
Anti-inflammatory Targets
Cyclooxygenase-2 (COX-2)Linoleic Acid*-6.9Inflammation[2]
5-Lipoxygenase (5-LOX)α-turmerone**-5.90Inflammation[3]
Tumor Necrosis Factor-α (TNF-α)Quercetin***-6.3Inflammation[4]
NF-κB (p50 subunit)Psoralen derivative-6.79Inflammation[5]
Anticancer Targets
Bcl-2HA14-1****Not specified, but effectiveCancer[6]
Caspase-3Coumarin*****-378.3 KJ/mol (~ -90.4 kcal/mol)Cancer[7]
Epidermal Growth Factor Receptor (EGFR)Liquoric Acid******-9.8Cancer[8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Axitinib*******-62.11 (grid score)Cancer[9]

*Note: Linoleic acid is a fatty acid, not a labdane diterpene, but its docking with COX-2 provides a relevant comparison for a carboxylic acid compound.[2] **Note: α-turmerone is a sesquiterpenoid, and its docking with 5-LOX is included as an example of a natural compound targeting this enzyme.[3] ***Note: Quercetin is a flavonoid, and its reported binding energy with TNF-α is provided as a reference for a natural anti-inflammatory compound.[4] ****Note: HA14-1 is a small molecule inhibitor of Bcl-2, and while a specific binding energy is not provided in the source, it is presented as a compound that binds to the same surface pocket as other Bcl-2 inhibitors.[6] *****Note: Coumarin is a natural compound, and its high binding energy with Caspase-3 is shown as an example. The original units were in KJ/mol and have been converted for comparison.[7] ******Note: Liquoric acid is a triterpenoid, and its strong binding to EGFR is included as an example of a natural product targeting this receptor.[8] *******Note: Axitinib is a known VEGFR2 inhibitor, and its grid score is provided as a reference. Direct conversion to kcal/mol is not straightforward.[9]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for the molecular docking of a small molecule like this compound with a target protein. This is a generalized procedure, and specific parameters may vary depending on the software and research objectives.

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structure of this compound is obtained from a chemical database like PubChem (CID 23844029).[10] The structure is then prepared using software like AutoDockTools or the Schrödinger Suite. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

2. Binding Site Identification and Grid Generation:

  • The binding site on the target protein is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using pocket detection algorithms.

  • A grid box is generated around the binding site. This grid defines the space where the docking software will search for possible binding poses of the ligand.

3. Molecular Docking:

  • Docking is performed using software such as AutoDock Vina or Glide (Schrödinger). These programs use algorithms to explore different conformations of the ligand within the defined grid box and calculate the binding energy for each pose.

  • The software typically generates multiple binding poses, ranked by their predicted binding affinity.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose, which is usually the one with the lowest binding energy.

  • The interactions between the ligand and the protein in the best binding pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for molecular docking and a simplified signaling pathway relevant to the anti-inflammatory effects of labdane diterpenes.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Binding Site ID Binding Site ID Ligand Preparation->Binding Site ID Receptor Preparation Receptor Preparation Receptor Preparation->Binding Site ID Grid Generation Grid Generation Binding Site ID->Grid Generation Molecular Docking Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

A generalized workflow for molecular docking studies.

G Inflammatory Stimulus Inflammatory Stimulus TAK1 TAK1 Inflammatory Stimulus->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound Derivative This compound Derivative This compound Derivative->TAK1 inhibits

References

Safety Operating Guide

Proper Disposal of Labdanolic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of labdanolic acid, ensuring laboratory safety and environmental responsibility.

The proper disposal of chemical waste is a critical aspect of laboratory operations, safeguarding both personnel and the environment. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, a diterpenoid compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the general principles of handling water-insoluble, solid organic acids and data for structurally similar compounds. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₂₀H₃₆O₃[PubChem][1]
Molecular Weight324.5 g/mol [PubChem][1]
AppearanceSolid (assumed)-
Water SolubilityInsoluble (predicted)General knowledge of similar compounds
Oral LD50 (Rat)Data not available-
Dermal LD50 (Rabbit)Data not available-
Aquatic Toxicity (EC50)Data not available-

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines the neutralization of small quantities of this compound waste in a laboratory setting. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Materials:

  • This compound waste

  • Suitable organic solvent (e.g., ethanol (B145695), acetone)

  • 1M Sodium hydroxide (B78521) (NaOH) or 1M sodium bicarbonate (NaHCO₃) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beakers or flasks of appropriate size

  • Designated hazardous waste container

Procedure:

  • Dissolution:

    • Carefully transfer the solid this compound waste into a beaker or flask of a suitable size to allow for stirring and the addition of other reagents.

    • Add a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve the this compound. Perform this step in a well-ventilated fume hood.

  • Neutralization:

    • Place the beaker or flask on a stir plate and begin gentle stirring.

    • Slowly add a 1M solution of a weak base, such as sodium bicarbonate, to the dissolved this compound. The use of a weak base is recommended to control the rate of reaction and prevent excessive heat generation. Alternatively, a 1M solution of a strong base like sodium hydroxide can be used, but it should be added dropwise with caution.

    • Monitor the pH of the solution periodically using pH indicator strips or a pH meter.

    • Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.

  • Waste Collection:

    • Once neutralized, the resulting solution should be transferred to a designated hazardous waste container for organic waste.

    • Do not dispose of the neutralized solution down the drain, as the environmental effects of this compound and its salts are not well-documented.[2]

  • Decontamination:

    • Rinse all glassware and equipment that came into contact with this compound with the same organic solvent used for dissolution.

    • Collect the solvent rinse as hazardous waste.

    • Subsequently, wash the glassware with soap and water.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_cleanup Cleanup start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve in a suitable organic solvent (e.g., ethanol) fume_hood->dissolve neutralize Slowly add a weak base (e.g., 1M NaHCO₃) with stirring dissolve->neutralize check_ph Monitor pH until it is between 6.0 and 8.0 neutralize->check_ph check_ph->neutralize pH not in range collect_waste Transfer neutralized solution to a labeled hazardous waste container check_ph->collect_waste pH in range decontaminate Decontaminate glassware with solvent collect_waste->decontaminate collect_rinse Collect solvent rinse as hazardous waste decontaminate->collect_rinse end End: Proper Disposal collect_rinse->end

References

Personal protective equipment for handling Labdanolic acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Based on the potential hazards associated with acidic compounds, the following PPE is mandatory when handling Labdanolic acid.[1][2][3][4][5]

PPE CategoryItemSpecification
Eye and Face Safety GogglesMust be worn at all times to protect against splashes.[1][4][6]
Face ShieldRequired when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[1][6]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[1][6][7] Always inspect gloves for damage before use.[2]
Body Laboratory CoatA long-sleeved lab coat is the minimum requirement.[1][2][8] For handling larger volumes or in case of splash risk, a chemical-resistant apron is advised.[3][4]
Footwear Closed-toe ShoesImpervious, closed-toe shoes must be worn to protect against spills.[1][3]
Respiratory Fume HoodAll handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood.[3][4][9]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and accidents. The following steps should be followed when working with this compound:

  • Preparation : Before beginning any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[3] The work area should be clean and uncluttered.

  • Handling :

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3][4][9]

    • When transferring the substance, use appropriate tools such as spatulas for solids or calibrated pipettes for solutions. Avoid creating dust or aerosols.

    • If diluting, always add acid to the solvent (e.g., water) slowly while stirring; never the other way around to prevent a violent exothermic reaction.[3]

  • Spill Response : In the event of a spill, immediate and appropriate action is crucial.

    • Small Spills : For minor spills contained within the fume hood, use an appropriate absorbent material from a chemical spill kit.[10] The contaminated material should then be treated as hazardous waste.

    • Large Spills : In the case of a larger spill, evacuate the immediate area and alert laboratory personnel and the safety officer.[9] Do not attempt to clean up a large spill without proper training and equipment.

    • Personal Contamination : If this compound comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] Remove any contaminated clothing.[10]

Disposal Plan: Waste Management

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Collection : All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[11][12]

  • Neutralization (if applicable) : For acidic waste solutions, neutralization may be a preliminary step before disposal, depending on institutional and local regulations. This should be done carefully by slowly adding a suitable base (e.g., sodium bicarbonate) until the pH is neutral.[13]

  • Container Management :

    • Waste containers must be made of a material compatible with the chemical waste.[11]

    • Containers must be kept securely closed except when adding waste.[11][12]

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[11][14] The rinsate must be collected as hazardous waste.[14]

  • Final Disposal : All hazardous waste must be disposed of through the institution's designated hazardous waste management program.[14] Do not dispose of this compound or its waste down the drain or in regular trash.[14]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood handle_in_hood Work in Fume Hood prep_fumehood->handle_in_hood handle_transfer Careful Transfer handle_in_hood->handle_transfer handle_spill Spill? handle_transfer->handle_spill spill_small Clean Small Spill with Kit handle_spill->spill_small Yes, Small spill_large Evacuate & Alert handle_spill->spill_large Yes, Large dispose_collect Collect Waste in Labeled Container handle_spill->dispose_collect No spill_small->dispose_collect dispose_rinse Triple-Rinse Empty Containers dispose_collect->dispose_rinse dispose_program Dispose via Hazardous Waste Program dispose_rinse->dispose_program

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.